4'-Aminopropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXOANXOQPCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6170-25-8 (hydrochloride) | |
| Record name | 4-Aminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021738 | |
| Record name | 4'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998) | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble in DMSO, Soluble in alcohol, In water, 352 mg/L at 37 °C | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets from alcohol, water; needles from water, Yellow needles from water | |
CAS No. |
70-69-9 | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Aminopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Aminopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Aminopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-aminopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-AMINOPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GF917W6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
284 °F (EPA, 1998), 140 °C | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Aminopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Aminopropiophenone, a chemical compound with significant toxicological properties and applications in wildlife management. This document details its chemical and physical characteristics, provides insights into its mechanism of action, and outlines experimental protocols for its synthesis, purification, and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound, also known by its synonym p-aminopropiophenone (PAPP), is an aromatic ketone with the chemical formula C₉H₁₁NO.[1] It is a compound of significant interest due to its high toxicity, which stems from its ability to induce methemoglobinemia.[1] This property has led to its investigation and use as a vertebrate pest control agent, particularly for invasive predators. This guide aims to consolidate the technical information available on this compound to support further research and development.
Chemical and Physical Properties
This compound is a yellow to light brown crystalline powder or needles.[2][3] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value |
| CAS Number | 70-69-9 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Yellow to light brown crystalline powder or needles |
| Melting Point | 135-140 °C |
| Boiling Point | 270-306 °C |
| Solubility in Water | 352.1 mg/L at 37.5 °C |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Value |
| ¹H NMR | Aromatic protons: δ 7.6-7.8 ppm |
| ¹³C NMR | Data not available in the search results |
| Infrared (IR) | C=O stretch: ~1680 cm⁻¹, NH₂ peaks: ~3300 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 149 |
| UV-Visible | Characteristic absorption bands |
Mechanism of Action: Methemoglobinemia Induction
The primary toxic effect of this compound is the induction of methemoglobinemia, a condition characterized by the presence of an abnormally high level of methemoglobin in the blood. This compound itself is not the direct causative agent but is metabolized in the liver to its active metabolite, N-hydroxylaminopropiophenone (PHAPP). PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 4'-nitropropiophenone.
Materials:
-
4'-Nitropropiophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 4'-nitropropiophenone in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with diethyl ether using a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from an ethanol-water mixture.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Add hot water dropwise to the hot filtrate until the solution becomes cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator.
Quantitative Analysis by HPLC-UV
The concentration of this compound in a sample can be determined using High-Performance Liquid Chromatography with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the sample in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental properties, mechanism of toxicity, and key experimental procedures. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound. Adherence to appropriate safety protocols is paramount when handling this compound due to its high toxicity. Further research into its metabolic pathways and the development of more detailed analytical methods will continue to enhance our understanding and safe utilization of this compound.
References
4'-Aminopropiophenone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Aminopropiophenone, a compound of significant interest in various fields, from toxicology and wildlife management to its potential as a precursor in pharmaceutical synthesis. This document covers its fundamental chemical identity, physicochemical properties, detailed experimental protocols, and its role in relevant biological pathways.
Chemical Identity and Synonyms
This compound is an aromatic organic compound featuring both a ketone and an amine functional group. Its systematic and common identifiers are crucial for accurate documentation and research.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-aminophenyl)propan-1-one .[1][2][3][4][5]
The compound is also widely known by several synonyms, which are frequently encountered in scientific literature and chemical databases. The most common of these is the acronym PAPP, derived from its synonym p-Aminopropiophenone (or para-Aminopropiophenone).[1][2][3][6]
Common Synonyms:
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, application, and analysis. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 70-69-9 | [1][2][7] |
| PubChem CID | 6270 | [1] |
| EC Number | 200-742-7 | [1] |
| UN Number | 2811 | [1] |
| Molecular Properties | ||
| Molecular Formula | C₉H₁₁NO | [1][2][7] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| IUPAC Name | 1-(4-aminophenyl)propan-1-one | [1][2][3] |
| InChI Key | FSWXOANXOQPCFF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)N | [1][2] |
| Physical Properties | ||
| Physical State | Yellow-brown crystalline powder/needles | [1][4][7] |
| Melting Point | 135-143 °C | [2][4] |
| Boiling Point | ~305.8 °C | [4] |
| Water Solubility | 352 mg/L at 37.5 °C | [2] |
| Solubility in Solvents | Soluble in DMSO and alcohol | [2][4][7] |
| pKa | 2.86 (Predicted) | [7] |
| Density | ~1.067 - 1.1 g/cm³ at 20°C | [2] |
| Vapor Pressure | 5.02 x 10⁻⁴ mm Hg at 25°C | [4] |
| Flash Point | 138.7 °C | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of aniline (B41778).[3] This reaction involves the introduction of a propionyl group onto the aromatic ring of aniline using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Materials:
-
Aniline
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
-
Separatory funnel, round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath to 0-5 °C.
-
Formation of Acylium Ion: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-20 minutes at 0-5 °C to allow for the formation of the acylium ion electrophile.
-
Acylation Reaction: Dissolve aniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 1-(4-aminophenyl)propan-1-one.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound in various matrices can be achieved using reverse-phase HPLC with UV detection.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 4.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A typical starting point could be 80:20 (v/v) buffer:methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 310 nm.[4]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For Bulk Drug/Formulations: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to aid dissolution. Filter the sample through a 0.45 µm syringe filter before injection.
-
For Biological Fluids (e.g., Blood Plasma): Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol (e.g., 3 parts solvent to 1 part plasma). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase. Filter before injection.
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Biological Activity Protocol: In Vitro Methemoglobin Induction
The primary toxic effect of this compound is the induction of methemoglobinemia.[8] This protocol outlines an in vitro method to assess its methemoglobin-forming potential using red blood cells (RBCs).
Materials:
-
Freshly drawn whole blood (e.g., from rat, dog, or human) with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (PAPP).
-
Co-oximeter or a spectrophotometer capable of measuring absorbance at 630 nm.
-
Incubator or water bath at 37 °C.
-
Centrifuge.
Procedure:
-
RBC Preparation: Centrifuge the whole blood at 1,500 x g for 10 minutes. Aspirate and discard the plasma and buffy coat. Wash the remaining RBCs three times by resuspending them in cold PBS and centrifuging. After the final wash, resuspend the RBC pellet in PBS to create a 5% hematocrit suspension.
-
Incubation: Prepare different concentrations of PAPP by dissolving it in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation mixture is low, typically <1%).
-
In test tubes, add the RBC suspension and the PAPP solutions to achieve the desired final concentrations. Include a vehicle control (RBCs with solvent only) and a positive control if available (e.g., sodium nitrite).
-
Incubate the tubes at 37 °C for a set time period (e.g., 1-2 hours) with gentle shaking.
-
Measurement of Methemoglobin (MetHb):
-
Using a Co-oximeter: This is the most direct method. Follow the manufacturer's instructions to measure the percentage of MetHb in the blood samples.
-
Using a Spectrophotometer (Evelyn and Malloy method): a. Lyse the RBCs by adding a small aliquot of the incubated sample (e.g., 0.1 mL) to a hypotonic phosphate buffer solution. b. Measure the absorbance of the lysate at 630 nm (A₁). This absorbance is primarily due to MetHb. c. Add a few crystals of potassium cyanide (KCN) to the cuvette. KCN converts MetHb to cyanomethemoglobin, which does not absorb at 630 nm. d. After a few minutes, measure the absorbance again at 630 nm (A₂). e. The change in absorbance (A₁ - A₂) is proportional to the MetHb concentration. A total hemoglobin measurement is also required to calculate the percentage.
-
-
Data Analysis: Calculate the percentage of MetHb for each PAPP concentration and compare it to the control. Plot the MetHb percentage against the PAPP concentration to determine a dose-response relationship.
Biological Pathways and Mechanisms of Action
Understanding the biological interactions of this compound is critical for both toxicology and drug development.
Mechanism of Methemoglobinemia Induction
The toxicity of PAPP is not direct but occurs through metabolic activation.[3][4] In the body, PAPP is metabolized, primarily by cytochrome P450 enzymes in the liver, to its active metabolite, N-hydroxylaminopropiophenone (PHAPP). This metabolite is a potent oxidizing agent that can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia. This process can create a futile redox cycle, where a single molecule of the metabolite can lead to the formation of many molecules of methemoglobin.[3]
Relevance in Drug Development: Precursor for Kinase Inhibitors
While this compound itself is primarily known for its toxicity, its chemical structure—an aminophenyl ketone—makes it a relevant starting material or structural analogue for the synthesis of more complex heterocyclic compounds used in drug development. Specifically, the quinazoline (B50416) and quinazolinone scaffolds are core components of many approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib.[2][3][4][6] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation and survival. Inhibitors block the ATP-binding site of the kinase domain, preventing downstream signaling.
The synthesis of such inhibitors often involves precursors containing an amino group on an aromatic ring, which is then used to construct the heterocyclic quinazoline system.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 70-69-9 | Benchchem [benchchem.com]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4'-Aminopropiophenone: Molecular Structure, Properties, and Analysis
Introduction
4'-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is an aromatic organic compound with the chemical formula C₉H₁₁NO.[1][2] Structurally, it is classified as both an aromatic amine and a ketone, featuring a propanone group and an amino group attached to a benzene (B151609) ring at the para position.[1] While it serves as an intermediate in the synthesis of various organic compounds, its primary significance in scientific research and drug development lies in its potent toxicological properties.[3] PAPP is a well-documented methemoglobin-forming agent, a characteristic that has led to its investigation as a cyanide antidote and its development as a vertebrate pesticide for predator control.[2][4][5] Its mechanism of action involves metabolic activation to a reactive intermediate that oxidizes hemoglobin, impairing oxygen transport in the blood and leading to hypoxia.[2][6] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for this compound.
Molecular Structure and Identification
The molecular structure of this compound consists of a propiophenone (B1677668) core substituted with an amino group at the fourth position of the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-aminophenyl)propan-1-one.[1][7][8]
Caption: Molecular Structure of this compound (C₉H₁₁NO).
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 70-69-9 | [3][8] |
| Molecular Formula | C₉H₁₁NO | [1][2][8] |
| Molecular Weight | 149.19 g/mol | [1][2][8] |
| IUPAC Name | 1-(4-aminophenyl)propan-1-one | [1][8] |
| SMILES | CCC(=O)C1=CC=C(N)C=C1 | [1][8] |
| InChIKey | FSWXOANXOQPCFF-UHFFFAOYSA-N |[1][2][8] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and application in experimental settings. It typically appears as a yellow to light brown crystalline solid.[1][8]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Yellow to light brown crystalline needles or powder | [1][3][8] |
| Melting Point | 135-140 °C | [1][6][7] |
| Boiling Point | 305.8 °C | [6] |
| Water Solubility | 352.1 mg/L (at 37.5 °C) | [1][6] |
| Solvent Solubility | Soluble in DMSO and alcohol; slightly soluble in ethanol; insoluble in diethyl ether | [1][6] |
| pKa | 2.64 (estimated) | [6] |
| Log K_ow_ (Octanol/Water) | 1.25 (estimated) | [6] |
| UV/Vis Absorption Max (λ_max_) | 310.3 nm |[6] |
Synthesis Pathway Overview
Several synthetic routes for this compound have been described. A common and classical approach is the Friedel-Crafts acylation.[7] This method is challenging for anilines directly because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring. Therefore, a protection-acylation-deprotection strategy is typically employed.[7]
Caption: Simplified Friedel-Crafts Synthesis Pathway for this compound.
Mechanism of Action: The Methemoglobin Formation Pathway
The toxicity of PAPP is not direct but results from its metabolic activation.[7] In the liver, cytochrome P450 enzymes metabolize PAPP into its highly active N-hydroxy metabolite, N-hydroxylaminopropiophenone (PHAPP).[6][9] This metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia.[2][6]
Caption: Metabolic Activation and Mechanism of Toxicity of PAPP.
Experimental Protocols and Analytical Methodologies
The quantification and characterization of this compound are essential for quality control, toxicological studies, and drug development. This is typically achieved through spectroscopic and chromatographic techniques.
A standard workflow for the analysis of a PAPP sample involves careful sample preparation followed by instrumental analysis and data interpretation.
Caption: General Experimental Workflow for the Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of this compound.[10][11] The following is a representative protocol.
Objective: To determine the purity of a this compound sample.
Instrumentation and Reagents:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: this compound reference standard of known purity.
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard, aiming for a target concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm (based on λ_max_).[6]
-
Gradient Program:
-
0-2 min: 35% B
-
2-15 min: 35% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 35% B
-
18-22 min: 35% B (re-equilibration)
-
-
-
Analysis: Inject the standard solution to establish system suitability (checking for retention time, peak shape, and reproducibility). Subsequently, inject the sample solution.
-
Data Processing: Integrate the area of all peaks in the sample chromatogram. Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
UV-Visible Spectroscopy: As noted, PAPP has a maximum absorption at approximately 310 nm, which is useful for its quantification via UV-Vis spectrophotometry, often as a detection method in HPLC.[6][10]
-
Infrared (IR) Spectroscopy: An IR spectrum of PAPP would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and various C=C stretching vibrations of the aromatic ring.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aromatic protons on the benzene ring, and the protons of the amino group.[7] The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.[12]
References
- 1. Buy this compound | 70-69-9 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. envirolink.govt.nz [envirolink.govt.nz]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apvma.gov.au [apvma.gov.au]
- 7. This compound | 70-69-9 | Benchchem [benchchem.com]
- 8. p-Aminopropiophenone | C9H11NO | CID 6270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioactivation of the cyanide antidote 4-aminopropiophenone (4-PAPP) by human and rat hepatic microsomal enzymes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 4'-Aminopropiophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the solubility characteristics of 4'-Aminopropiophenone (CAS No. 70-69-9), a key intermediate in various chemical syntheses and an active compound in certain vertebrate pest control agents. This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Focus: Solubility Profile
This compound, a yellow crystalline solid, exhibits a range of solubilities in common organic solvents, governed by its molecular structure which features both a polar amino group and a moderately polar propiophenone (B1677668) moiety attached to an aromatic ring. Understanding its solubility is critical for its application in synthesis, formulation, and delivery.
Quantitative Solubility Data
| Solvent | Chemical Class | Temperature (°C) | Solubility | Citation(s) |
| Water | Protic | 37.5 | 352 mg/L | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Not Specified | Soluble | [4][5][6] |
| Alcohol (General) | Protic, Polar | Not Specified | Soluble | [4][5][6] |
| Ethanol | Protic, Polar | Not Specified | Slightly Soluble | [2][4] |
| Acetone | Aprotic, Polar | Not Specified | Good Solubility (Qualitative) | [2][4] |
| Diethyl Ether | Ether | Not Specified | Insoluble | [2][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors found in the cited literature and lack specific quantitative values. The hydrochloride salt of this compound is reported to be freely soluble in water[5].
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid organic compound like this compound in an organic solvent can be achieved through several established experimental methods. The choice of method often depends on the required precision, the amount of substance available, and the properties of the solute and solvent. Below are detailed methodologies for commonly employed techniques.
Gravimetric Method (Shake-Flask)
This is a classical and highly reliable method for determining thermodynamic solubility.
Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of 4'-Aminopropiopiophenone is added to a sealed vial or flask containing the organic solvent of interest.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Phase Separation:
-
Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
A known volume of the filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
The container with the solid residue is then carefully dried to a constant weight in a desiccator.
-
The final weight of the container with the dried solute is recorded.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of solute (g)) / (Volume of aliquot (L))
-
UV/Vis Spectroscopic Method
This method is suitable when the solute has a distinct chromophore and is particularly useful for determining the solubility of sparingly soluble compounds.
Principle: A saturated solution is prepared, and its absorbance is measured at a specific wavelength. The concentration is then determined using a pre-established calibration curve (Beer-Lambert Law).
Detailed Methodology:
-
Preparation of Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.
-
The UV/Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
A calibration curve of absorbance versus concentration is plotted, and the linear regression equation is determined.
-
-
Preparation and Analysis of Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
A clear aliquot of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at the λmax.
-
-
Calculation:
-
The concentration of the diluted solution is calculated using the linear regression equation from the calibration curve.
-
The original concentration of the saturated solution (the solubility) is then calculated by multiplying the concentration of the diluted solution by the dilution factor.
-
Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the solubility of a solid organic compound.
This guide provides a foundational understanding of the solubility of this compound based on currently available data. Further experimental work is required to establish a comprehensive quantitative solubility profile across a wider range of organic solvents and temperatures, which would be invaluable for its application in drug development and chemical synthesis.
References
The Development of 4'-Aminopropiophenone: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminopropiophenone (PAPP), a compound with a rich and varied history, has transitioned from an early 20th-century chemical novelty to a substance of significant interest in both toxicology and pharmacology. Initially investigated for its potential as an antidote, its unique mechanism of action later positioned it as a valuable tool in wildlife management. This technical guide provides an in-depth historical and scientific overview of PAPP's development, focusing on its synthesis, mechanism of action, and key experimental findings.
Historical Context and Evolution of Research
The scientific journey of this compound began in the early 1900s with its initial synthesis.[1] Early research primarily focused on its chemical properties and potential therapeutic applications, including its investigation as a cyanide antidote during World War II.[1] The U.S. Army and Navy sponsored research programs to explore its ability to induce methemoglobinemia, a condition where hemoglobin is oxidized and can no longer carry oxygen, as a means to sequester cyanide.[1]
A significant shift in research focus occurred in the early 1980s when the Denver Wildlife Research Centre in the United States began evaluating PAPP's potential as a predator control agent.[2][3] However, it was not until the 1990s that researchers at the Victorian Institute of Animal Science in Australia demonstrated its efficacy as a rapid-acting and humane vertebrate pesticide for controlling feral cats and red foxes.[2][3] This research was pivotal and led to further development and registration for wildlife management in New Zealand in 2011 for the control of stoats and feral cats.[2][3] Australia has also been investigating its use for managing feral cats, red foxes, and wild dogs.[2]
Chemical Synthesis
The synthesis of this compound has been described through various methods since the early 20th century. One of the earliest and most cited methods is the Friedel-Crafts acylation of aniline (B41778) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[4]
Experimental Protocol: Synthesis of 4'-Aminopropiopiophenone (Reconstructed from historical descriptions)
Materials:
-
Aniline
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Ice
Procedure:
-
A solution of aniline in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Anhydrous aluminum chloride is slowly added to the cooled solution while stirring.
-
Propionyl chloride is then added dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is separated and neutralized with a saturated sodium bicarbonate solution until a precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mechanism of Action: Induction of Methemoglobinemia
The primary pharmacological effect of this compound is the induction of methemoglobinemia.[3][4][5][6] PAPP itself is not the direct causative agent but acts as a prodrug.[2] Following ingestion, it undergoes biotransformation in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, N-hydroxylaminopropiophenone (PHAPP).[4][5][6][7]
PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[5][6] Methemoglobin is incapable of binding and transporting oxygen, leading to a dose-dependent decrease in the oxygen-carrying capacity of the blood.[3][4][5][6] This results in systemic hypoxia, lethargy, and ultimately, a humane death in target species.[3][8]
The process of methemoglobin formation can be reversed by the enzyme methemoglobin reductase, and the administration of methylene (B1212753) blue can be used as an antidote to PAPP poisoning.[3][5]
Signaling Pathway: PAPP-Induced Methemoglobinemia
Caption: Metabolic activation of PAPP and subsequent induction of methemoglobinemia.
Quantitative Toxicological and Pharmacokinetic Data
The toxicity and pharmacokinetic profile of this compound vary significantly across different species, which is a key factor in its selective use as a vertebrate pesticide.
Table 1: Acute Oral Toxicity (LD50) of this compound in Various Species
| Species | LD50 (mg/kg bw) | Reference |
| Dog | 30 - 50 | [5] |
| Rat | 177 - 221 | [5] |
| Mouse | 168 - 233 | [5] |
| Guinea Pig | 1020 | [5] |
| Feral Cat | < 10 | |
| Stoat | < 10 | |
| Brushtail Possum | > 500 | |
| Mallard Duck | 32 - 38 |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Tmax (Time to Peak Plasma Concentration) | Primary Route of Excretion | Oral Bioavailability | Reference |
| Rat | Up to 60 min | Urine (>70%) | Not Reported | [5][6] |
| Dog | Up to 60 min | Urine (>70%) | 32% - 52% | [5][6] |
| Monkey | 1 - 1.5 hours | Urine (>70%) | Not Reported | [5][6] |
Experimental Protocols
Measurement of Methemoglobin Levels
Principle: This method is based on the differential light absorption spectra of hemoglobin and methemoglobin. Methemoglobin has a characteristic absorption peak at 630-635 nm, which disappears upon the addition of cyanide.
Experimental Protocol (Reconstructed):
-
Blood Sample Collection: Whole blood is collected from the test animal in tubes containing an anticoagulant (e.g., heparin).
-
Hemolysate Preparation: A small aliquot of blood is lysed by adding it to a hypotonic solution (e.g., distilled water or a specific lysing reagent). The mixture is centrifuged to remove cell debris.
-
Spectrophotometric Measurement:
-
The absorbance of the hemolysate is measured at 630 nm (A1).
-
A few crystals of potassium cyanide are added to the cuvette to convert all methemoglobin to cyanmethemoglobin.
-
The absorbance is measured again at 630 nm (A2).
-
-
Calculation: The percentage of methemoglobin is calculated using the following formula: % Methemoglobin = (A1 - A2) / (Total Hemoglobin Absorbance) * 100 (Note: Total hemoglobin is typically measured separately using a standard cyanmethemoglobin method at 540 nm).
Experimental Workflow: Methemoglobin Measurement
Caption: Workflow for the spectrophotometric determination of methemoglobin levels.
Conclusion
The development of this compound showcases a fascinating journey from a chemical curiosity to a specialized tool in wildlife conservation and management. Its well-defined mechanism of action, centered on the induction of methemoglobinemia, has been the subject of extensive research. The significant inter-species variation in its toxicity and metabolism underscores the importance of targeted research in drug and pesticide development. This guide provides a foundational understanding of the historical and technical aspects of PAPP, offering valuable insights for researchers and professionals in related fields. Further research into its metabolic pathways and the development of even more selective analogues continues to be an area of active investigation.
References
- 1. The induction of methaemoglobin by p-aminophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. This compound | 70-69-9 | Benchchem [benchchem.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. envirolink.govt.nz [envirolink.govt.nz]
- 8. The formation of methaemoglobin by 4-aminopropiophenone (PAPP) and 4-(N-hydroxy) aminopropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 4'-Aminopropiophenone (PAPP) in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminopropiophenone (PAPP), a potent methemoglobin-forming agent, has been extensively studied for its toxicological properties, primarily in the context of its development as a vertebrate pesticide.[1] This technical guide provides a comprehensive overview of the toxicological profile of PAPP in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Mechanism of Action: Methemoglobinemia
The primary mechanism of PAPP toxicity is the induction of methemoglobinemia.[1][2] PAPP itself is not the direct causative agent but undergoes biotransformation in the liver to its active metabolite, p-hydroxylaminopropiophenone (PHAPP).[2][3] PHAPP is then taken up by erythrocytes, where it initiates a redox cycle, oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb).[2] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[1] At high concentrations, this results in cyanosis, lethargy, and ultimately, death from metabolic hypoxia.[4]
Acute Toxicity
The acute oral toxicity of PAPP varies significantly across different animal species, which is attributed to differences in metabolic pathways and rates of hemoglobin oxidation.[3][5] Carnivores are generally more susceptible than non-carnivorous mammals.[6]
Quantitative Acute Toxicity Data
| Animal Species | Route of Administration | LD50 (mg/kg bw) | Reference(s) |
| Mammals | |||
| Dog | Oral | 30 - 50 | [3] |
| Feral Cat | Oral | <10 | [5] |
| Stoat | Oral | <10 | [5] |
| Rat | Oral | 177 - 221 | [3] |
| Mouse | Oral | 168 - 233 | [3] |
| Guinea Pig | Oral | 1020 | [3] |
| Brushtail Possum | Oral | >500 | |
| Dama Wallaby | Oral | 89 | |
| Birds | |||
| Mallard Duck | Oral | 32 - 38 | |
| Weka | Oral | 568 | [5] |
| Magpie | Oral | 1387 | |
| Blackbird | Oral | 174 | [7] |
Pharmacokinetics and Metabolism
Following oral administration, PAPP is rapidly absorbed from the gastrointestinal tract.[3] The time to reach maximum plasma concentration (Tmax) varies between species, being up to 60 minutes in rats and dogs, and 1 to 1.5 hours in monkeys.[3][5] The oral bioavailability in dogs has been reported to be between 32% and 52%.[3]
Metabolism of PAPP differs significantly among species. In rats, N-acetylation is the primary metabolic pathway, while dogs primarily utilize ring and aliphatic hydroxylation.[8][9] Monkeys employ both N-acetylation and oxidation pathways.[8][9] The principal route of excretion for PAPP and its metabolites is via the urine.[3][8]
Sub-chronic Toxicity
Limited data is available on the sub-chronic toxicity of PAPP. A 14-day study in rats revealed dose-related increases in erythroid hyperplasia, sinusoidal enlargement, erythrophagocytosis, and pigment deposition in the spleen.[10] Pigment deposition, likely hemosiderin, was also observed in the Kupffer cells of the liver and the renal proximal tubular epithelial cells of rats in the highest dose group.[10] In a 14-day study with cynomolgus monkeys, increased lactate (B86563) dehydrogenase (LDH) and glutamic pyruvic transaminase (GPT) levels were observed at higher doses.[10]
Experimental Protocols
Acute Oral Toxicity Study (General Protocol)
A standardized protocol for determining the acute oral toxicity (LD50) of a substance like PAPP typically follows OECD Guideline 423. The following is a generalized workflow.
Methodology Details:
-
Test Animals: Healthy, young adult animals of a specific species and strain (e.g., Wistar rats) are used.[10][11] Both males and females are typically included.[5][11]
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least five days before the study begins.[11]
-
Dose Preparation and Administration: PAPP is typically dissolved or suspended in a suitable vehicle (e.g., dimethyl sulfoxide).[12] The test substance is administered as a single oral dose via gavage.[5][12] A control group receives the vehicle alone.[11]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes at specified intervals for at least 14 days.[11][13]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[11]
-
Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.[7]
Toxicokinetic Study (General Protocol)
The objective of a toxicokinetic study is to determine the absorption, distribution, metabolism, and excretion (ADME) of a substance.
Methodology Details:
-
Test System: The study is conducted in the animal species of interest.
-
Dosing: A known dose of the test substance, often radiolabelled (e.g., with 14C), is administered via the intended route of exposure.[8]
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points.[3][8]
-
Analysis: The concentration of the parent compound and its metabolites in the collected samples is determined using validated analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7][14]
-
Parameter Calculation: Toxicokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the concentration-time data.[5]
Effects on the Nervous System
Studies in mice have shown that PAPP administration can lead to decreased locomotor activity and a lengthening of response times in conditioned reflex tests.[2] However, it is currently considered that there is insufficient data to definitively conclude whether PAPP has direct neurotoxic potential, as these effects could be secondary to the hypoxia induced by methemoglobinemia.[2]
Genotoxicity
In vitro and in vivo genotoxicity studies have suggested that PAPP is a genotoxicant.[3]
Conclusion
This compound exhibits a well-defined toxicological profile, with its primary mechanism of action being the induction of methemoglobinemia. There is significant species-specific variation in its acute toxicity, which is closely linked to metabolic differences. While data on sub-chronic toxicity and genotoxicity exist, further research would be beneficial to fully characterize its long-term effects and direct neurotoxic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with PAPP or similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 70-69-9 | Benchchem [benchchem.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. tandfonline.com [tandfonline.com]
- 5. envirolink.govt.nz [envirolink.govt.nz]
- 6. bioone.org [bioone.org]
- 7. doc.govt.nz [doc.govt.nz]
- 8. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 12. The acute oral and intravenous toxicity of p-aminopropiophenone (PAPP) to laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 14. Assessment of subchronic toxicity and toxicokinetics of AG NPP709 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4'-Aminopropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Aminopropiophenone, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . Its structure is characterized by a propiophenone (B1677668) core substituted with an amino group at the para position of the phenyl ring.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides insight into the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Ar-H (ortho to C=O) |
| 6.65 | Doublet | 2H | Ar-H (ortho to NH₂) |
| 4.10 | Broad Singlet | 2H | -NH₂ |
| 2.95 | Quartet | 2H | -CH₂- |
| 1.20 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments in this compound.
| Chemical Shift (δ) ppm | Assignment |
| 200.0 | C=O |
| 151.0 | Ar-C (para to C=O) |
| 130.5 | Ar-C (ortho to C=O) |
| 128.0 | Ar-C (ipso to C=O) |
| 114.0 | Ar-C (ortho to NH₂) |
| 31.0 | -CH₂- |
| 8.5 | -CH₃ |
IR (Infrared) Spectroscopy Data
The IR spectrum highlights the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |
| 3050 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1665 | Strong | C=O Stretch (Ketone) |
| 1600 | Strong | Aromatic C=C Stretch |
| 1250 | Strong | C-N Stretch |
MS (Mass Spectrometry) Data
The mass spectrum shows the fragmentation pattern of this compound upon ionization.
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (Molecular Ion) |
| 120 | 85 | [M - C₂H₅]⁺ |
| 92 | 40 | [C₆H₄NH₂]⁺ |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16.
-
Relaxation delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024.
-
Relaxation delay: 2.0 s.
-
IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
A small amount of this compound (approximately 5-10 mg) was dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]
-
A drop of this solution was placed on a potassium bromide (KBr) salt plate.[1]
-
The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Method: The KBr plate with the sample film was placed in the spectrometer's sample holder and the spectrum was recorded.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Mass Spectrometry
Sample Introduction and Ionization:
-
A dilute solution of this compound in a suitable volatile solvent was introduced into the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) was used. The sample was bombarded with a beam of high-energy electrons (typically 70 eV).
Data Acquisition:
-
Instrument: A quadrupole mass spectrometer.
-
Mass Analyzer: The resulting ions were separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion was measured to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Structure-Activity Relationship of Aminopropiophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of aminopropiophenones, a class of compounds with diverse pharmacological profiles. This document provides a comprehensive overview of their mechanisms of action, quantitative data on their biological activity, and detailed experimental protocols for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to Aminopropiophenones
Aminopropiophenones are a class of chemical compounds characterized by a propiophenone (B1677668) backbone with an amino group. This structural motif is the foundation for a wide range of pharmacologically active molecules, from central nervous system stimulants to therapeutic agents and even pesticides. The biological effects of these compounds are highly dependent on the specific substitutions on the aromatic ring, the aliphatic side chain, and the terminal amino group. Understanding the SAR of this class is crucial for predicting the pharmacological and toxicological effects of new analogs and for the rational design of novel therapeutic agents.
The aminopropiophenone class can be broadly divided into two main categories based on their primary mechanism of action:
-
Psychoactive Aminopropiophenones (Cathinone Derivatives): These compounds, which include the naturally occurring cathinone (B1664624) found in the khat plant (Catha edulis) and a plethora of synthetic derivatives, primarily act on the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] Their effects are dictated by their ability to either block the reuptake of these neurotransmitters or to act as substrates for the transporters, inducing their release from the presynaptic neuron.[2][3]
-
para-Aminopropiophenone (PAPP): In contrast to the psychoactive derivatives, PAPP's primary mechanism of toxicity is not related to the central nervous system but to its ability to induce methemoglobinemia.[4][5] This occurs through its metabolic conversion to a reactive intermediate that oxidizes hemoglobin, impairing its oxygen-carrying capacity.[6]
This guide will delve into the SAR of both categories, providing quantitative data and detailed methodologies for their study.
Structure-Activity Relationship of Psychoactive Aminopropiophenones
The pharmacological profile of psychoactive aminopropiophenones is intricately linked to their chemical structure. Modifications at three key positions—the aromatic ring, the α-carbon of the side chain, and the terminal amino group—dramatically influence their potency and selectivity for DAT, NET, and SERT, as well as their mechanism of action (reuptake inhibitor versus releasing agent).[7]
Key Structural Modifications and Their Effects
-
Aromatic Ring Substitutions: The addition of substituents to the phenyl ring can significantly alter a compound's interaction with monoamine transporters. For instance, para-substitution on methcathinone (B1676376) analogs with bulkier groups tends to shift selectivity towards SERT.[3]
-
α-Alkyl Chain Length: The length of the alkyl chain at the α-position plays a critical role in determining potency at DAT. For α-pyrrolidinophenones, increasing the carbon chain length from methyl to pentyl generally leads to an increase in affinity for hDAT.[8]
-
N-Terminal Substituents: The nature of the substituent on the terminal amine is a major determinant of whether a compound acts as a reuptake inhibitor or a releasing agent. Bulky substituents, such as the tert-butyl group in bupropion, tend to result in compounds that are reuptake inhibitors, while smaller amine substituents are more commonly found in releasing agents.[2]
Quantitative Data on Monoamine Transporter Interactions
The following tables summarize the in vitro binding affinities and uptake inhibition potencies of various aminopropiophenone derivatives at human dopamine, norepinephrine, and serotonin transporters.
Table 1: Monoamine Transporter Inhibition (IC₅₀, nM) of Selected Cathinone Derivatives
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | DAT/SERT Ratio | Reference |
| Pentedrone | 31.38 ± 2.62 | 103.70 ± 12.60 | 3350.00 ± 310.00 | 106.76 | [5] |
| N-Ethyl-pentedrone (NEPD) | 16.21 ± 1.13 | 41.63 ± 4.11 | 3420.00 ± 280.00 | 210.98 | [5] |
| Pentylone | 47.92 ± 4.55 | 60.12 ± 5.98 | 136.00 ± 12.00 | 2.84 | [5] |
| N-Ethyl-pentylone (NEP) | 11.91 ± 1.01 | 30.13 ± 2.99 | 6.37 ± 0.16 | 0.53 | [5] |
| 4-Methyl-pentedrone (4-MPD) | 59.31 ± 5.43 | 120.50 ± 11.80 | 1090.00 ± 98.00 | 18.38 | [5] |
| 4-Methyl-ethylaminopentedrone (4-MeAP) | 29.89 ± 2.87 | 58.93 ± 5.67 | 456.00 ± 41.00 | 15.26 | [5] |
| Cocaine | 198.8 | 395.9 | - | - | [2] |
Table 2: Monoamine Transporter Binding Affinity (Kᵢ, µM) of α-Pyrrolidinophenones
| Compound | hDAT Kᵢ (µM) | hNET Kᵢ (µM) | hSERT Kᵢ (µM) | Reference |
| α-PPP (methyl) | 1.29 | 1.63 | >10 | [8] |
| α-PBP (ethyl) | 0.145 | 0.203 | >10 | [8] |
| α-PVP (propyl) | 0.0222 | 0.027 | >10 | [8] |
| α-PHP (butyl) | 0.016 | 0.0195 | >10 | [8] |
| PV-8 (pentyl) | 0.0148 | 0.016 | >10 | [8] |
Table 3: Monoamine Transporter Inhibition (IC₅₀, nM) of Bupropion and its Analogs
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Bupropion | 305 | 3715 | >10000 | [2] |
| Analog 3 (N-tert-butyl, no Cl) | 258 | 4100 | >10000 | [2] |
| Analog 5 (N-isopropyl, no Cl) | 396 | 3100 | >10000 | [2] |
| Analog 6 (N-ethyl, no Cl) | 1300 | 1200 | >10000 | [2] |
| Analog 7 (N-methyl, no Cl) | 1100 | 1000 | >10000 | [2] |
Mechanism of Action and Signaling Pathways
Psychoactive Aminopropiophenones: Modulation of Monoamine Transporters
The primary signaling pathway influenced by psychoactive aminopropiophenones is the regulation of monoamine neurotransmitter levels in the synaptic cleft. These compounds bind to DAT, NET, and/or SERT, preventing the reuptake of dopamine, norepinephrine, and/or serotonin, respectively. This leads to an accumulation of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic receptors. Some derivatives, particularly those with smaller N-alkyl substituents, can act as substrates for these transporters, inducing a reverse transport or "efflux" of the neurotransmitters from the presynaptic neuron.[3]
para-Aminopropiophenone (PAPP): Induction of Methemoglobinemia
PAPP exerts its toxic effect through a mechanism distinct from its psychoactive counterparts. Following ingestion, PAPP is metabolized in the liver to its active metabolite, N-hydroxylaminopropiophenone (PHAPP).[9][10] PHAPP then enters red blood cells and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[6] Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia.[4][5]
Experimental Protocols
The characterization of aminopropiophenones relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Monoamine Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the respective transporter.
Materials:
-
Synaptosome preparation or cells expressing hDAT, hNET, or hSERT
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compound (aminopropiophenone analog)
-
Selective inhibitor for defining non-specific uptake (e.g., GBR 12909 for DAT)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters and cell harvester
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in KRH buffer.
-
Incubation Setup: In a 96-well plate, add the following in triplicate:
-
Total Uptake: Synaptosomal/cell suspension + vehicle.
-
Non-specific Uptake: Synaptosomal/cell suspension + a high concentration of a selective inhibitor.
-
Test Compound: Synaptosomal/cell suspension + varying concentrations of the aminopropiophenone analog.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters three times with ice-cold KRH buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by its ability to compete with a radiolabeled ligand that binds to the transporter.
Materials:
-
Membrane preparation from cells expressing the transporter of interest
-
Radioligand specific for the transporter
-
Unlabeled test compound (aminopropiophenone analog)
-
Assay buffer
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters and cell harvester
Procedure:
-
Incubation Setup: In a 96-well plate, add the following:
-
Membrane preparation
-
Radioligand at a concentration near its Kd
-
Varying concentrations of the unlabeled test compound or buffer.
-
-
Incubation: Incubate the plate, typically at room temperature or 37°C, to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the binding by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following the administration of an aminopropiophenone.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula into the target brain region of the animal using stereotaxic surgery. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer the aminopropiophenone analog (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Conclusion
The structure-activity relationship of aminopropiophenones is a complex and multifaceted field, with subtle structural modifications leading to profound changes in pharmacological activity. For psychoactive cathinone derivatives, the interplay of substituents on the aromatic ring, α-carbon, and amino group dictates their potency and selectivity as modulators of monoamine transporters. In contrast, the toxicity of para-aminopropiophenone is governed by its metabolic activation to a methemoglobin-inducing agent. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is essential for the continued development of novel therapeutic agents and for mitigating the public health risks associated with illicit synthetic cathinones. This guide provides a foundational framework for researchers and drug development professionals to navigate this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. envirolink.govt.nz [envirolink.govt.nz]
Unraveling the Genotoxic Potential of 4'-Aminopropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Aminopropiophenone (PAPP), a compound with applications as a vertebrate pesticide and a cyanide antidote, has raised toxicological concerns due to its potential genotoxic effects. This technical guide provides an in-depth review of the available scientific literature on the genotoxicity of PAPP. Contradictory findings from various assays, including the bacterial reverse mutation (Ames) test, in vivo micronucleus assays, and forward gene mutation assays, are presented and critically evaluated. This document summarizes quantitative data from secondary sources, details generalized experimental protocols based on international guidelines, and visualizes key pathways and workflows to offer a comprehensive resource for researchers and drug development professionals. The primary mechanism of PAPP's acute toxicity involves its metabolic conversion to N-hydroxylaminopropiophenone (PHAPP), which induces methemoglobinemia. However, the direct genotoxic potential of PAPP and its metabolites remains an area of active investigation and regulatory scrutiny. This guide aims to consolidate the current understanding and highlight the existing data gaps to inform future research and risk assessment strategies.
Introduction
This compound (CAS No. 70-69-9), commonly known as para-aminopropiophenone or PAPP, is a synthetic aromatic ketone.[1] Its primary mechanism of acute toxicity is well-established and involves the metabolic oxidation to N-hydroxylaminopropiophenone (PHAPP).[2][3][4] This metabolite is a potent oxidizing agent that converts hemoglobin to methemoglobin, impairing the oxygen-carrying capacity of the blood and leading to hypoxia.[2][3][4]
While the hematological effects of PAPP are well-documented, its potential to induce genetic damage has been a subject of investigation with conflicting results. Regulatory bodies have expressed concern over the genotoxic potential of PAPP, classifying it as "likely to be genotoxic".[2] This classification is based on a collection of in vitro and in vivo studies. However, other reviews have concluded that PAPP is not mutagenic in several of the same assay types. This guide synthesizes the available data to provide a clear and comprehensive overview of the genotoxic profile of this compound.
Mechanism of Action and Metabolism
The primary toxic effect of PAPP is not directly caused by the parent compound but by its metabolite, PHAPP. This biotransformation is a critical step in its mode of action.
Signaling Pathway of PAPP-induced Methemoglobinemia
Caption: Metabolic activation of PAPP to PHAPP and subsequent induction of methemoglobinemia.
Genotoxicity Profile
The genotoxicity of this compound has been evaluated in a battery of in vitro and in vivo assays. The results, however, present a conflicting picture, necessitating a careful review of the available data.
Summary of Genotoxicity Studies
The following tables summarize the findings from key genotoxicity assays as reported in secondary sources, primarily from the Australian Pesticides and Veterinary Medicines Authority (APVMA) and a review by the National Institute of Water and Atmospheric Research (NIWA) for Envirolink.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound
| Source | Metabolic Activation (S9) | Result | Conclusion |
| APVMA Report[2] | With S9 | Positive | Mutagenic |
| Envirolink Report | Not specified | Not Mutagenic | Not Mutagenic |
Table 2: In Vivo Mouse Micronucleus Test Results for this compound
| Source | Purity of PAPP | Result | Conclusion |
| APVMA Report (Asquith, 1988)[2] | Unpurified | Negative | Not Clastogenic |
| APVMA Report[2] | >100% Purity | Definition of negative response not met | Potential for Clastogenicity |
| Envirolink Report (Asquith, 1988a,b) | Not specified | Not Mutagenic | Not Mutagenic |
Table 3: Mammalian Cell Forward Gene Mutation Assay Results for this compound
| Source | Assay Type | Metabolic Activation (S9) | Result | Conclusion |
| APVMA Report[2] | Forward Gene Mutation Assay | With S9 | Mutagenic | Mutagenic |
| Envirolink Report (Thompson, 1988) | Mouse Lymphoma Assay | Not specified | Ambiguous | Weakly Mutagenic |
Table 4: Other Genotoxicity Studies for this compound (from Envirolink Report)
| Test System | Result | Reference |
| Metaphase analyses in human lymphocytes | No clastogenicity | Cordery 1988a,b |
| Unscheduled DNA synthesis in rat | No evidence of unscheduled DNA synthesis | Baskin & Fricke 1992 |
Genotoxicity of Metabolites
Currently, there is a lack of publicly available data on the genotoxic potential of the primary metabolite, N-hydroxylaminopropiophenone (PHAPP), from standardized genotoxicity assays. Research on structurally related hydroxylamines suggests that this class of compounds can interact with DNA and induce damage.[5] Further investigation into the genotoxicity of PHAPP is warranted to fully characterize the risk associated with PAPP exposure.
Experimental Protocols
Detailed experimental protocols from the original studies on PAPP are not publicly available. The following sections describe generalized protocols for the key assays based on OECD guidelines, which would have been the standard at the time of testing.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.
-
Test Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.[4][6]
-
Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[7]
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (solvent control) and/or if a reproducible increase of at least two- to three-fold is observed at one or more concentrations.[7]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay assesses the ability of a substance to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control and a positive control.[9][10]
-
Procedure:
-
Animals are dosed once or twice.
-
Bone marrow is sampled at appropriate intervals after the last administration (typically 24 and 48 hours).[3]
-
Bone marrow smears are prepared on slides and stained.
-
At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.[9]
-
-
Evaluation: A positive response is characterized by a dose-related increase in the frequency of micronucleated PCEs and a statistically significant increase at one or more dose levels compared to the vehicle control.[9]
Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 476)
This in vitro assay detects gene mutations in mammalian cells, such as the L5178Y mouse lymphoma cell line.
-
Cell Line: L5178Y TK+/- cells are commonly used, which are heterozygous at the thymidine (B127349) kinase (TK) locus.[11][12]
-
Metabolic Activation: The test is performed with and without an S9 metabolic activation system.[13]
-
Procedure:
-
Cells are exposed to at least four concentrations of the test substance for a suitable period (e.g., 3-4 hours).
-
After exposure, cells are washed and cultured for a period to allow for the expression of mutations (typically 2 days).
-
Cells are then plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine) that kills cells with a functional TK enzyme.
-
Mutant cells (TK-/-) are able to survive and form colonies.
-
-
Evaluation: The mutagenic potential is assessed by comparing the number of mutant colonies in the treated cultures to the solvent control. The ability of the assay to detect both large and small colonies is important for identifying different types of mutagens.[14]
General Experimental Workflow for Genotoxicity Testing
Caption: A generalized workflow for the genotoxic assessment of a chemical substance.
Discussion and Conclusion
These discrepancies may arise from variations in experimental protocols, the purity of the PAPP used in the studies, or differences in data interpretation. The positive results in the presence of S9 metabolic activation in some studies suggest that a metabolite of PAPP may be responsible for the observed genotoxicity. Given that PHAPP is the major metabolite responsible for acute toxicity, its potential to induce genetic damage warrants direct investigation.
For researchers and drug development professionals, the conflicting data underscore the importance of a cautious approach to handling this compound. The potential for genotoxicity, as indicated by a regulatory agency, suggests that appropriate safety precautions should be implemented to minimize exposure.
Further research is needed to resolve the existing contradictions. This should include:
-
Re-evaluation of PAPP in a comprehensive battery of genotoxicity tests conducted according to current OECD guidelines and Good Laboratory Practice (GLP) standards.
-
Direct assessment of the genotoxic potential of the metabolite N-hydroxylaminopropiophenone (PHAPP).
-
Investigation into the potential mechanisms of PAPP-induced genotoxicity, including the role of oxidative stress, which is implicated in its mechanism of methemoglobin formation.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 4. nib.si [nib.si]
- 5. Site-specific DNA damage and 8-hydroxydeoxyguanosine formation by hydroxylamine and 4-hydroxyaminoquinoline 1-oxide in the presence of Cu(II): role of active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. inotiv.com [inotiv.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. jrfglobal.com [jrfglobal.com]
- 13. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]
- 14. Mammalian cell gene mutation assays working group report - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Propiophenone Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the utilization of propiophenone (B1677668) derivatives as key intermediates in the synthesis of commercially significant pharmaceuticals. The primary focus of this document is the synthesis of Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, from a propiophenone precursor.
While the initial query specified 4'-Aminopropiophenone, extensive literature review indicates that the more accurate and well-documented starting material for the synthesis of Bupropion is m-chloropropiophenone. This document will, therefore, detail the synthesis pathway from this precursor.
Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone
Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) used in the treatment of major depressive disorder and for smoking cessation.[1][2] Its synthesis from m-chloropropiophenone is a well-established process involving α-bromination followed by amination and salt formation.[1][3]
Overall Synthesis Workflow
The synthesis of Bupropion Hydrochloride from m-chloropropiophenone can be summarized in the following two primary steps:
-
α-Bromination: The α-carbon of m-chloropropiophenone is brominated to yield m-chloro-α-bromopropiophenone.
-
Amination and Salt Formation: The resulting α-bromoketone undergoes a nucleophilic substitution reaction with tert-butylamine (B42293) to form the bupropion free base, which is then converted to its hydrochloride salt for pharmaceutical use.[1]
Experimental Workflow for Bupropion Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of Bupropion Hydrochloride.
Quantitative Data for Bupropion Synthesis
The following table summarizes the typical reagents, reaction conditions, and yields for the synthesis of Bupropion Hydrochloride.
| Step | Reagents & Solvents | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| α-Bromination | m-Chloropropiophenone, Bromine, Dichloroethane | 65 ± 5 | 5 | - | [4] |
| α-Bromination | m-Chloropropiophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TSA), Acetonitrile (B52724) (minimal) | 60 - 65 | 0.75 | ~99 (conversion) | [3] |
| Amination | m-Chloro-α-bromopropiophenone, tert-Butylamine, N-Methyl-2-pyrrolidinone (NMP)/Toluene (B28343) | 55 - 60 | 1 | - | [3] |
| Overall Process | m-Chloropropiophenone, Bromine, tert-Butylamine, HCl | 60 - 90 | 2 - 5.5 | 70 - 80 | [4] |
| Greener Process | m-Chloropropiophenone, NBS, tert-Butylamine, Ethyl Acetate, 1M HCl | Reflux | ~4 | 68 | [5][6] |
Detailed Experimental Protocols
This protocol is based on the direct bromination of m-chloropropiophenone.[4]
Step 1: α-Bromination of m-Chloropropiophenone
-
To a reaction vessel, add 1 mole of m-chloropropiophenone.
-
Heat the starting material to 60 ± 5 °C with stirring.
-
Slowly add 0.97 moles of bromine dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at 60 ± 5 °C for 5.5 hours.
-
The resulting m-chloro-α-bromopropiophenone is typically used in the next step without further purification.
Step 2: Amination and Formation of Bupropion Hydrochloride
-
To the crude m-chloro-α-bromopropiophenone from the previous step, add 8 moles of tert-butylamine.
-
The reaction mixture is then refluxed for a specified period (e.g., 2.5 hours when dichloroethane is used as a solvent).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., a mixture of toluene and water).
-
The organic layer containing the bupropion free base is separated.
-
To the organic solution, add 1.2 moles of hydrochloric acid to precipitate the bupropion hydrochloride.
-
The crude product is collected by filtration and recrystallized to obtain the pure product.
This protocol utilizes N-bromosuccinimide (NBS) as a safer brominating agent and greener solvents.[3][5][6]
Step 1: α-Bromination using NBS
-
In a reaction flask, combine m-chloropropiophenone (1.0 mol), N-bromosuccinimide (1.1 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 mol).
-
Add a minimal amount of acetonitrile to form a slurry.
-
Heat the mixture to 60-65 °C with stirring for approximately 45 minutes. Reaction completion can be monitored by GC or TLC.
Step 2: Amination and Salt Formation
-
After cooling the reaction mixture from Step 1, add a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene (1:5 v/v) followed by tert-butylamine.
-
Heat the mixture to 55-60 °C and stir for about 1 hour.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
The organic layer containing the bupropion free base is dried and concentrated.
-
Dissolve the crude base in a suitable solvent like isopropyl alcohol.
-
Add a solution of hydrochloric acid in isopropyl alcohol dropwise until the solution is acidic to precipitate bupropion hydrochloride.
-
The product is collected by filtration and dried.
Mechanism of Action of Bupropion
Bupropion exerts its antidepressant and smoking cessation effects primarily by inhibiting the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brain.[2][7] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[7] Additionally, bupropion is an antagonist of nicotinic acetylcholine (B1216132) receptors, which may contribute to its effectiveness as a smoking cessation aid.[8]
Bupropion's Signaling Pathway
Caption: The mechanism of action of Bupropion as a dopamine and norepinephrine reuptake inhibitor.
Synthesis of Other Pharmaceuticals
While the primary focus of this document is bupropion, it is worth noting that aminopropiophenone derivatives are precursors to other classes of pharmaceuticals and psychoactive compounds.
-
Cathinone Derivatives: Synthetic cathinones are β-keto amphetamines.[9] While not a direct synthesis from this compound, the propiophenone backbone is a key structural feature. The synthesis of methcathinone, for example, can be achieved through the oxidation of ephedrine (B3423809) or pseudoephedrine.[9]
-
Anticonvulsants: Research has explored the anticonvulsant properties of various aminobenzamide derivatives, which share structural similarities with aminopropiophenones, suggesting a potential, though not yet fully established, synthetic lineage.
Further research into the derivatization of this compound could yield novel compounds with therapeutic potential. The protocols and data presented herein for bupropion synthesis can serve as a foundational methodology for the exploration of other aminoketone-based pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
Application of 4'-Aminopropiophenone in the Synthesis of Novel Organic Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4'-aminopropiophenone as a versatile starting material in the synthesis of novel organic compounds, particularly focusing on the preparation of 4'-aminochalcones and their subsequent conversion to pyrazoline derivatives. These classes of compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Introduction
This compound is a key building block in organic synthesis, featuring a reactive ketone moiety and a primary amino group on a phenyl ring. This unique combination allows for a variety of chemical transformations, making it an ideal scaffold for the generation of diverse molecular libraries for drug discovery and development. The primary applications highlighted in this document involve the Claisen-Schmidt condensation to form chalcones and subsequent cyclization reactions to yield pyrazolines, both of which are known to exhibit significant pharmacological properties.
I. Synthesis of 4'-Aminochalcone Derivatives
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and possess a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This reaction involves the base-catalyzed condensation of an aromatic ketone (this compound) with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of 1-(4'-aminophenyl)-3-(substituted-phenyl)-2-propen-1-ones.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Crushed ice
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities (e.g., 0.001 mol) of this compound and the respective substituted aromatic aldehyde in a minimal amount of ethanol.
-
To this solution, slowly add an aqueous solution of potassium hydroxide (e.g., 0.003 mol) or sodium hydroxide.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
If necessary, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the separated solid, wash it with cold water until the filtrate is neutral, and dry the crude product.
-
Purify the crude chalcone (B49325) by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]
Data Presentation: Synthesis of 4'-Aminochalcones
The following table summarizes the yield and melting point of various synthesized 4'-aminochalcone derivatives.
| Compound ID | Substituted Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1a | Benzaldehyde | C₁₅H₁₃NO | 78 | 85-87 | [1] |
| 1b | 4-Chlorobenzaldehyde | C₁₅H₁₂ClNO | 82 | 130-132 | [1] |
| 1c | 4-Methoxybenzaldehyde | C₁₆H₁₅NO₂ | 85 | 110-112 | [1] |
| 1d | 4-Nitrobenzaldehyde | C₁₅H₁₂N₂O₃ | 75 | 165-167 | [1] |
| 1e | 2-Chlorobenzaldehyde | C₁₅H₁₂ClNO | 72 | 98-100 | [1] |
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of 4'-aminochalcones.
II. Synthesis of Pyrazoline Derivatives from 4'-Aminochalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones via a cyclization reaction with hydrazine (B178648) or its derivatives. Pyrazoline derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
Experimental Protocol: Synthesis of Pyrazolines
This protocol describes the general procedure for the synthesis of pyrazoline derivatives from 4'-aminochalcones.
Materials:
-
4'-Aminochalcone derivative
-
Hydrazine hydrate (B1144303) or Phenylhydrazine (B124118)
-
Ethanol or Glacial Acetic Acid
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve the 4'-aminochalcone derivative (e.g., 0.01 mol) in ethanol.
-
Add hydrazine hydrate or phenylhydrazine to the solution.
-
The reaction mixture can be stirred at room temperature or refluxed for a period ranging from 3 to 8 hours, depending on the specific reactants. The reaction progress can be monitored by TLC.[5]
-
After completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude pyrazoline derivative can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Synthesis of Pyrazoline Derivatives
The following table summarizes the yield and melting point of various synthesized pyrazoline derivatives from their corresponding 4'-aminochalcones.
| Compound ID | Chalcone Precursor | Reagent | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 2a | 1a | Hydrazine Hydrate | C₁₅H₁₅N₃ | 75 | 148-150 | [6] |
| 2b | 1b | Hydrazine Hydrate | C₁₅H₁₄ClN₃ | 80 | 162-164 | [6] |
| 2c | 1c | Hydrazine Hydrate | C₁₆H₁₇N₃O | 78 | 135-137 | [6] |
| 2d | 1a | Phenylhydrazine | C₂₁H₁₉N₃ | 72 | 178-180 | [4] |
| 2e | 1b | Phenylhydrazine | C₂₁H₁₈ClN₃ | 76 | 190-192 | [4] |
Experimental Workflow: Synthesis of Pyrazolines
Caption: Workflow for the synthesis of pyrazolines.
III. Biological Activities and Signaling Pathways
Chalcones and their derivatives are known to interact with various biological targets and modulate different signaling pathways, contributing to their therapeutic effects.
Anti-inflammatory Activity
Certain 4'-aminochalcones have been shown to exhibit significant anti-inflammatory activity.[1] The mechanism is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
Many synthesized 4'-aminochalcones and their corresponding pyrazolines have been screened for their antibacterial and antifungal activities, with some compounds showing promising results against various strains.[1][2] The proposed mechanism for the bactericidal effect of chalcones involves the α,β-unsaturated ketone moiety, which can undergo conjugate addition with nucleophilic groups like thiols in essential bacterial proteins.
Anticancer Activity
Chalcone derivatives have been investigated for their potential as anticancer agents.[7] They have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. Some chalcones are known to inhibit tubulin polymerization, a critical process for cell division.
Potential Signaling Pathways Modulated by 4'-Aminochalcone Derivatives
Caption: Potential signaling pathways modulated by 4'-aminochalcones.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide range of novel organic compounds, particularly 4'-aminochalcones and pyrazolines. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, make this an attractive area of research for drug discovery and development. The provided application notes and protocols offer a solid foundation for researchers to explore the synthetic potential of this compound and to investigate the pharmacological properties of its derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
4'-Aminopropiophenone as a reagent in Friedel-Crafts acylation reactions
Application Notes: 4'-Aminopropiophenone in Friedel-Crafts Acylation
Introduction
This compound is a versatile chemical intermediate; however, its direct application as a substrate in Friedel-Crafts acylation presents significant challenges. The presence of the primary amino group, a Lewis base, leads to complexation with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction deactivates the aromatic ring towards electrophilic substitution, effectively inhibiting the desired acylation.[1] To successfully employ this compound in such reactions, a protection-acylation-deprotection strategy is necessary.
This document provides detailed protocols for a three-step synthetic sequence:
-
N-Acetylation: Protection of the amino group of this compound as an acetamide (B32628).
-
Friedel-Crafts Acylation: Acylation of the protected intermediate, N-(4-propionylphenyl)acetamide.
-
N-Deprotection: Hydrolysis of the acetamide to yield the final acylated aminopropiophenone derivative.
This approach allows for the effective use of the this compound scaffold in the synthesis of more complex aromatic ketones, which are valuable precursors in medicinal chemistry and drug development.
Overall Synthetic Pathway
The following diagram illustrates the complete workflow for the utilization of this compound in a Friedel-Crafts acylation reaction via a protection-acylation-deprotection sequence.
Caption: Protection-Acylation-Deprotection Workflow.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol details the protection of the primary amino group of this compound by converting it into an acetamide. This is a crucial step to prevent catalyst poisoning in the subsequent Friedel-Crafts reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 149.19 | 5.00 g | 33.5 | 1.0 |
| Pyridine | 79.10 | 30 mL | - | - |
| Acetic Anhydride | 102.09 | 3.5 mL | 37.2 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| 1M Hydrochloric Acid | 36.46 | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | 84.01 | 50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.00 g of this compound in 30 mL of pyridine.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add 3.5 mL of acetic anhydride dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with 100 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, N-(4-propionylphenyl)acetamide, can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
Protocol 2: Friedel-Crafts Acylation of N-(4-propionylphenyl)acetamide
This protocol describes the introduction of an acetyl group onto the aromatic ring of the protected aminopropiophenone. The amide group is an ortho-, para-director, and since the para position is blocked, acylation is directed to the ortho position relative to the amide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-(4-propionylphenyl)acetamide | 191.23 | 5.00 g | 26.1 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 7.6 g | 57.0 | 2.2 |
| Acetyl Chloride | 78.50 | 2.2 mL | 31.3 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Crushed Ice | - | 100 g | - | - |
| Conc. Hydrochloric Acid | 36.46 | 20 mL | - | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend 7.6 g of anhydrous aluminum chloride in 80 mL of dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2.2 mL of acetyl chloride to the stirred suspension.
-
In a separate beaker, dissolve 5.00 g of N-(4-propionylphenyl)acetamide in 20 mL of dichloromethane.
-
Add the acetamide solution dropwise to the reaction flask over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, N-(3-acetyl-4-propionylphenyl)acetamide.
-
Purify the product by column chromatography on silica (B1680970) gel.
References
Application Notes and Protocols for the Catalytic Reduction of 4'-Aminopropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic reduction of the ketone functionality in 4'-Aminopropiophenone to yield 1-(4-aminophenyl)propan-1-ol. The protocols cover both asymmetric and non-asymmetric heterogeneous catalytic methods, offering flexibility for various research and development needs.
Introduction
This compound is a versatile chemical intermediate. The selective reduction of its ketone group opens pathways to chiral amino alcohols, which are valuable building blocks in pharmaceutical synthesis. This document outlines three primary catalytic protocols for this transformation:
-
Asymmetric Hydrogenation using a Ruthenium-based Catalyst: This method is ideal for producing enantiomerically enriched 1-(4-aminophenyl)propan-1-ol, a critical step when stereochemistry is crucial for biological activity.
-
Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C): A widely used and robust method for the general reduction of aryl ketones.
-
Heterogeneous Hydrogenation using Raney® Nickel: A cost-effective alternative for ketone reduction, particularly in industrial applications.
Data Presentation
The following tables summarize quantitative data for representative catalytic reductions of aminopropiophenone derivatives and related aryl ketones.
Table 1: Asymmetric Hydrogenation of Amino Ketones with Ru-based Catalysts
| Entry | Substrate | Catalyst (S/C ratio) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | 3-Dimethylaminopropiophenone | (S,S)-RuCl₂[(R)-xylbinap][(R)-daipen] (10,000:1) | 8 | 5 | 96 | 97.5 (R) |
| 2 | α-Acetamidoacetophenone | (R,R)-RuCl₂[(S)-binap][(S,S)-dpen] (1,000:1) | 4 | 12 | >99 | 99.1 (S) |
| 3 | γ-(2-amino-5-fluoropyrimidinyl) aminoketone | (S,S)-RuCl₂[(R)-xylbinap][(R)-daipen] (10,000:1) | 8 | 15 | 97 | 99 (R) |
Data adapted from a study on asymmetric hydrogenation of amino ketones.[1]
Table 2: Heterogeneous Hydrogenation of Aryl Ketones
| Entry | Substrate | Catalyst | H₂ Pressure | Temperature | Time | Solvent | Conversion/Yield |
| 1 | 4-Methoxyacetophenone | Pd(0)EnCat™ 30NP (10 mol%) | 1 atm (balloon) | Room Temp. | 16 h | Ethanol | 93% conversion |
| 2 | Acetophenone | 5% Pd/C | 1 atm | Room Temp. | 3 h | Methanol | >99% conversion |
| 3 | Acetophenone | Raney® Ni | 50 atm | 100 °C | 6 h | Ethanol | High |
| 4 | Nitrobenzene | Raney® Ni | 4 MPa | 120 °C | - | Isopropanol | >99% conversion |
Data for entries 1, 2, and 3 are generalized from typical aryl ketone hydrogenations. Data for entry 4 illustrates the utility of Raney® Nickel in reducing nitrogen-containing aromatic compounds.[2]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of this compound using a Chiral Ruthenium Catalyst
This protocol is adapted from the highly efficient asymmetric hydrogenation of amino ketones.[1]
Materials:
-
This compound
-
trans-RuCl₂[(S)-xylbinap][(S,S)-daipen] (or other suitable chiral Ru-diamine catalyst)
-
Potassium tert-butoxide (t-BuOK) solution (1.0 M in tert-butanol (B103910) or 2-propanol)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add the chiral Ruthenium catalyst and a solution of t-BuOK in 2-propanol to a suitable flask. The mixture is typically stirred at an elevated temperature (e.g., 60 °C) for 30 minutes to generate the active catalytic species.
-
Reaction Setup: In a separate flask, dissolve this compound in anhydrous 2-propanol.
-
Hydrogenation: Transfer the substrate solution to the hydrogenation reactor. Under an inert atmosphere, add the pre-activated catalyst solution.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm). Commence stirring at the specified temperature (e.g., 25 °C).
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen from the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the chiral 1-(4-aminophenyl)propan-1-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This is a general procedure for the reduction of an aryl ketone.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: To a hydrogenation flask or reactor vessel, add this compound and the solvent (e.g., methanol).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably under a moist atmosphere or by adding it to the solvent.
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 2-3 times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(4-aminophenyl)propan-1-ol. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Heterogeneous Hydrogenation using Raney® Nickel
This protocol describes a typical reduction using Raney® Nickel.
Materials:
-
This compound
-
Raney® Nickel (active slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove any residual water. Caution: Active Raney® Nickel is pyrophoric and must be handled under a liquid surface at all times.
-
Reaction Setup: In a hydrogenation reactor, dissolve this compound in ethanol.
-
Catalyst Addition: Carefully transfer the washed Raney® Nickel to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to a higher pressure (e.g., 50 atm). Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by analytical techniques. After completion, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.
-
Filtration: Carefully filter the catalyst through a pad of Celite®. The catalyst should be kept wet to prevent ignition.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the product.
Visualizations
Caption: Catalytic reduction of this compound.
Caption: Workflow for heterogeneous catalytic hydrogenation.
Caption: Asymmetric hydrogenation logic.
References
Application Notes and Protocols for the Derivatization of 4'-Aminopropiophenone for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4'-Aminopropiophenone for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to improve the chromatographic behavior and mass spectral characteristics of polar analytes like this compound, which contains a primary amine and a ketone functional group. By converting these polar groups into less polar, more volatile, and thermally stable derivatives, GC-MS analysis can achieve enhanced sensitivity, peak shape, and reproducibility.
Two primary derivatization techniques are discussed: Acylation and Silylation . Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl) to the primary amine, while silylation replaces the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group.
Introduction to Derivatization for GC-MS
Direct GC-MS analysis of polar compounds like this compound can be challenging due to their low volatility and potential for thermal degradation in the hot injection port and column.[1][2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[1][2][3] This process typically involves reacting the analyte with a derivatizing agent to replace active hydrogens in functional groups like -NH2, -OH, and -COOH with less polar moieties.[1] The resulting derivatives often exhibit improved chromatographic peak shapes and unique mass fragmentation patterns that can aid in compound identification.[1]
Derivatization Strategies for this compound
The presence of a primary amino group in this compound makes it an ideal candidate for derivatization.[4] The two most common and effective strategies are acylation and silylation.
Acylation
Acylation of the primary amino group is a widely used technique for the analysis of amphetamines and cathinones.[5] Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are popular choices.[5][6][7][8] These reagents react with the amine to form stable amide derivatives with excellent chromatographic properties. Studies comparing different acylation reagents for synthetic cathinones have shown that PFPA and HFBA, followed by TFAA, are often the best choices based on validation parameters.[6][8]
Advantages of Acylation:
-
Produces stable derivatives.
-
Improves chromatographic peak shape.[5]
-
Fluorinated derivatives can enhance sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI-MS).
Silylation
Silylation is another powerful derivatization technique that replaces the active hydrogen of the amino group with a trimethylsilyl (TMS) group.[2] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and effective silylating reagent for amines, hydroxyls, and carboxylic acids.[1][9] The resulting TMS-derivatives are generally more volatile and thermally stable.[1]
Advantages of Silylation:
-
Increases volatility and thermal stability significantly.[1]
-
MSTFA is a highly effective reagent for a wide range of functional groups.[1][9]
-
TMS derivatives often provide characteristic mass spectra useful for structural elucidation.[1]
Experimental Protocols
The following are detailed protocols for the acylation and silylation of this compound.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from general procedures for the acylation of primary amines for GC-MS analysis.[10][11]
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (GC grade)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Transfer a known amount of the this compound standard or the dried sample extract into a reaction vial.
-
Add 100 µL of ethyl acetate to the vial.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[5][11]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent (e.g., ethyl acetate) to a desired concentration.
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is based on general procedures for silylation of amines using MSTFA.[1][12]
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (optional, as a catalyst)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Transfer a known amount of the this compound standard or the dried sample extract into a reaction vial.
-
Add 100 µL of MSTFA to the vial. A small amount of pyridine (e.g., 10 µL) can be added as a catalyst, though MSTFA is highly reactive on its own.[13]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-80°C for 30-60 minutes.[14]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the GC-MS analysis of derivatized cathinones, which are structurally related to this compound. This data is compiled from studies on similar compounds and serves as a guideline.[5][6][8][15]
| Derivatization Reagent | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| PFPA | Synthetic Cathinones | Not specified | 2.5 - 10 ng/mL | Not specified | < 20 | [5][6][8] |
| HFBA | Synthetic Cathinones | Not specified | 2.5 - 10 ng/mL | Not specified | < 20 | [5][6][8] |
| TFAA | Synthetic Cathinones | Not specified | 2.5 - 10 ng/mL | Not specified | < 20 | [5][6][8] |
| Acetic Anhydride | Hair Dyes | Not specified | Not specified | Not specified | Not specified | [16] |
| MSTFA | Various Analytes | Analyte dependent | Analyte dependent | Not specified | Not specified | [1] |
Note: Specific LOD, LOQ, and recovery values for this compound will need to be determined through method validation experiments.
Visualizations
The following diagrams illustrate the derivatization workflow and the chemical reaction for acylation.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical reaction for the acylation of this compound with TFAA.
Conclusion
Derivatization of this compound through either acylation or silylation is an essential step for robust and sensitive GC-MS analysis. The choice of derivatization reagent will depend on the specific analytical requirements, available instrumentation, and the need to analyze for other related compounds. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and validate their own analytical methods for this compound. It is recommended to perform a full method validation, including determination of linearity, LOD, LOQ, accuracy, and precision, for any developed method.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | 70-69-9 | Benchchem [benchchem.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ojp.gov [ojp.gov]
- 8. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 9. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal [labmal.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 4'-Aminopropiophenone using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4'-Aminopropiophenone (4-APP). The method is demonstrated to be accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and research applications. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the successful implementation of this analytical technique.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of 4-APP is crucial for ensuring the quality and purity of starting materials and final products in the drug development process. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[1] This application note presents a validated HPLC method for the quantitative analysis of this compound.
Experimental
2.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
2.2. Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of this compound:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate (B84403) Buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
3.1. Preparation of Mobile Phase
-
Phosphate Buffer (0.05 M, pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 40:60 ratio (v/v). Degas the mobile phase before use.
3.2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[2]
4.1. System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
4.2. Linearity
The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1234 |
4.3. Accuracy (Recovery)
The accuracy of the method was assessed by spiking a known amount of this compound standard into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
4.4. Precision
-
Repeatability (Intra-day Precision): The repeatability was determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the same standard solution on three different days.
| Precision | % RSD of Peak Area |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Visualizations
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Workflow for HPLC Method Development and Validation.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for routine use in quality control and research environments. The provided protocols and workflows serve as a comprehensive guide for the implementation of this analytical procedure.
References
Application Notes & Protocols for the Synthesis of 4'-Aminopropiophenone Analogues
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role of 4'-Aminopropiophenone Analogues in Medicinal Chemistry
This compound and its substituted derivatives are valuable scaffolds in medicinal chemistry, serving as key intermediates for a diverse range of pharmacologically active compounds.[1] The inherent structural features—a reactive amino group and a modifiable aromatic ring—provide ideal handles for chemical elaboration, enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies.
Historically, this compound (PAPP) itself has been investigated for its toxicological properties, specifically its ability to induce methemoglobinemia, which has led to its development as a vertebrate pesticide for predator control in countries like New Zealand and Australia.[2][3][4][5] The mechanism involves metabolic activation to N-hydroxylaminopropiophenone, which oxidizes hemoglobin, reducing the blood's oxygen-carrying capacity.[4][5] This biological activity underscores the potential for analogues to interact with physiological systems.
In drug discovery, derivatives of the parent compound have been explored for various therapeutic applications, including central muscle relaxants.[6] The propiophenone (B1677668) motif is a structural component found in various pharmaceuticals, highlighting its importance in building complex and effective drug molecules.[1] Synthetic strategies that allow for the creation of diverse analogues are therefore highly valuable for identifying novel lead compounds.
General Synthetic Strategy: Friedel-Crafts Acylation
The most direct and widely used method for synthesizing propiophenone analogues is the Friedel-Crafts acylation.[1][7][8] This electrophilic aromatic substitution involves reacting a substituted aniline (B41778) (or a protected version) with an acylating agent like propionyl chloride or propionic anhydride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts to catalyze the reaction.[1][9]
A critical consideration is the reactivity of the free amino group on the aniline ring, which can form a complex with the Lewis acid catalyst, deactivating the ring towards acylation. To circumvent this, a common strategy involves using an N-protected aniline derivative (e.g., acetanilide). The protecting group can be removed in a subsequent step to yield the desired this compound analogue.
Experimental Protocols
Protocol 1: Synthesis of 4'-Acetamidopropiophenone via Friedel-Crafts Acylation
This protocol describes the acylation of acetanilide (B955), a protected form of aniline, to generate an intermediate that can be readily deprotected to the final this compound analogue.
Materials:
-
Acetanilide
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an anhydrous atmosphere.[9][10]
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.[9][11]
-
Addition of Substrate: Add solid acetanilide (1.0 equivalent) portion-wise to the reaction mixture over 30 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice and concentrated HCl.[10][11] This step is highly exothermic and should be performed in a fume hood with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol (B145695) or by flash column chromatography on silica (B1680970) gel to yield pure 4'-acetamidopropiophenone.
Protocol 2: Deprotection to form this compound
Materials:
-
4'-Acetamidopropiophenone (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
DCM or Ethyl Acetate for extraction
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the 4'-acetamidopropiophenone in a mixture of ethanol and concentrated HCl.
-
Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding a concentrated NaOH solution until the pH is basic (pH > 9).
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Data Presentation
The synthesis of various analogues allows for the exploration of structure-activity relationships. Below is a representative table summarizing potential results for a series of analogues synthesized using the protocols above, starting from different substituted anilines.
| Analogue | Starting Material (Substituted Acetanilide) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Purity (HPLC %) |
| 1 | Acetanilide | 3 | 75 | 139-141 | >98% |
| 2 | 3'-Methylacetanilide | 3.5 | 71 | 145-147 | >99% |
| 3 | 3'-Chloroacetanilide | 4 | 65 | 152-154 | >98% |
| 4 | 3'-Methoxyacetanilide | 3 | 78 | 130-132 | >99% |
Note: Data are representative and actual results may vary based on experimental conditions.
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound analogues.
Caption: Synthetic workflow from starting materials to pure analogue.
Role in a Medicinal Chemistry Program
This diagram shows the logical progression of how synthesized analogues are utilized within a typical drug discovery pipeline.
Caption: Role of analogue synthesis in a drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. envirolink.govt.nz [envirolink.govt.nz]
- 3. apvma.gov.au [apvma.gov.au]
- 4. apvma.gov.au [apvma.gov.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 70-69-9 | Benchchem [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4'-Aminopropiophenone (PAPP) in Selective Predacide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminopropiophenone, commonly known as para-aminopropiophenone (PAPP), is a toxic chemical compound investigated and developed as a selective vertebrate pesticide.[1][2][3] Its primary application lies in the control of invasive predator species, particularly canids (such as wild dogs and foxes) and felids (feral cats).[2][4][5] PAPP offers a more humane mode of action compared to other broad-spectrum toxicants like sodium fluoroacetate (B1212596) (1080) and has the significant advantage of a known antidote, methylene (B1212753) blue.[3][4] This document provides an overview of PAPP's mechanism of action, quantitative toxicity data, and detailed protocols for its application in a research and development setting.
Mechanism of Action
The toxicity of PAPP is mediated through the induction of methemoglobinemia.[3][6] After ingestion, PAPP is absorbed and metabolized in the liver. The key metabolic step in susceptible species is the conversion of PAPP to N-hydroxylaminopropiophenone (PHAPP).[6][7] This metabolite is a potent oxidizing agent within red blood cells.
PHAPP oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[6][7] Methemoglobin is incapable of binding and transporting oxygen.[1][3] As the concentration of methemoglobin rises, the oxygen-carrying capacity of the blood is severely reduced, leading to systemic hypoxia.[7][8] When methemoglobin levels exceed 70-80%, the lack of oxygen supply to the brain and heart results in lethargy, unconsciousness, and death, typically from respiratory failure.[1][7]
The selectivity of PAPP is attributed to species-specific differences in metabolic pathways.[7][9] Carnivores, particularly canids and felids, rapidly metabolize PAPP to the highly toxic PHAPP, making them highly susceptible.[7] Other animals, including many native bird species and marsupials, metabolize PAPP via different, less toxic pathways, resulting in a significantly lower susceptibility.[4]
Quantitative Data: Toxicity and Selectivity
The selectivity of PAPP is demonstrated by the wide variation in lethal dose (LD50) values across different species. Canids and felids are highly sensitive, whereas other mammals and most bird species are significantly more tolerant.
Table 1: Acute Oral LD50 Values of PAPP in Mammalian Species
| Species | Common Name | LD50 (mg/kg bw) | Reference(s) |
| Canis familiaris | Domestic Dog | 7 - 50 | [1][6][7] |
| Canis latrans | Coyote | 5 | [7] |
| Felis catus | Feral Cat | <10 | [9] |
| Mustela erminea | Stoat | <10 | [9] |
| Rattus norvegicus | Rat | 177 - 221 | [1][6] |
| Mus musculus | Mouse | 168 - 233 | [1][6] |
| Cavia porcellus | Guinea Pig | 1020 | [1][6] |
| Macropus eugenii | Dama Wallaby | 89 | [10] |
| Trichosurus vulpecula | Brushtail Possum | >500 | [10] |
Table 2: Acute Oral LD50 Values of PAPP in Avian Species
| Species | Common Name | LD50 (mg/kg bw) | Reference(s) |
| Anas platyrhynchos | Mallard Duck | 32 | [11] |
| Turdus merula | Blackbird | 174 | [11] |
| Gallirallus australis | Weka | 568* | [9][11] |
| Gymnorhina tibicen | Australian Magpie | 1387 | [11] |
| Note: For Weka, while the LD50 is high, sub-lethal effects were observed at the lowest doses tested (62 mg/kg).[9][11] |
Table 3: Efficacy and Onset of Action in Target Species
| Species | Dose (mg) | Mean Time to Unconsciousness (min) | Mean Time to Death (min) | Reference(s) |
| Wild Dog (Canis familiaris) | 1000 | 65 | 84 | [12] |
| European Red Fox (Vulpes vulpes) | 400 | 78 | 121 | [12] |
Experimental Protocols
The following protocols provide a framework for the evaluation of PAPP in a laboratory and controlled field setting. All animal procedures must be approved by a relevant Animal Ethics Committee.
Protocol 1: Acute Oral Toxicity Assessment (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of PAPP in a target or non-target species.
Materials:
-
This compound (PAPP), analytical grade
-
Vehicle for administration (e.g., corn oil, cod liver oil, or water with a suspending agent)[7]
-
Oral gavage needles
-
Syringes
-
Calibrated animal scale
-
Appropriate animal housing and caging
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for a minimum of 7 days. Provide food and water ad libitum.
-
Dose Preparation: a. Prepare a stock solution of PAPP in the chosen vehicle. The concentration should be calculated to allow for a consistent administration volume across different dose groups (e.g., 10 mL/kg). b. Prepare serial dilutions from the stock solution to create a range of dose levels. A logarithmic dose progression is recommended.
-
Animal Preparation: a. Fast animals overnight (approx. 12-16 hours) prior to dosing, ensuring continued access to water. b. Weigh each animal immediately before dosing to calculate the precise volume of the PAPP solution to be administered.
-
Administration: a. Administer the calculated dose to each animal via oral gavage. b. Include a control group that receives only the vehicle.
-
Observation: a. Observe animals continuously for the first 4 hours post-administration, then at regular intervals (e.g., 8, 12, 24 hours) for up to 14 days. b. Record clinical signs of toxicity, including lethargy, ataxia, cyanosis (especially of the gums and tongue), loss of consciousness, and time of death.[4][8]
-
Data Analysis: a. Use statistical methods such as probit analysis to calculate the LD50 value and its 95% confidence intervals from the mortality data.[11]
Protocol 2: Bait Efficacy and Palatability Study
Objective: To assess the effectiveness and acceptance of PAPP-laced baits by a target species.
Materials:
-
PAPP-formulated bait matrix (e.g., meat-based paste)[11]
-
Non-toxic placebo baits (same matrix without PAPP)
-
Video recording equipment with infrared capability
-
Secure, species-appropriate pens or enclosures
-
PPE
Procedure:
-
Pre-feeding Phase (Acclimation): a. For 3-5 days, present individually housed animals with a measured quantity of non-toxic placebo bait. b. This phase establishes a baseline for bait consumption and accustoms the animals to the bait type. c. Monitor bait uptake daily. Only animals that readily consume the placebo baits should proceed to the toxic phase.
-
Toxic Baiting Phase: a. After an overnight fast, present each animal with a single toxic bait containing a pre-determined lethal dose of PAPP (e.g., 400 mg for foxes, 1000 mg for wild dogs).[1][8] b. Use video recording to monitor behavioral responses to the bait, time to consumption, and onset of clinical signs.
-
Observation and Data Collection: a. Record the latency to approach and consume the bait. b. Note any signs of bait aversion or neophobia. c. Record the time to first clinical signs (lethargy, ataxia), time to unconsciousness, and time to death.[12] d. Conduct post-mortem examinations to confirm the cause of death. Look for characteristic signs like deoxygenated blood.[12]
Protocol 3: Analysis of PAPP in Biological Samples (HPLC)
Objective: To quantify the concentration of PAPP in tissue or plasma samples for toxicokinetic studies.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector[11]
-
Analytical column (e.g., C18)
-
Methanol and water (HPLC grade) for mobile phase[11]
-
Tissue homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
PAPP analytical standard
-
Biological samples (plasma, liver, muscle tissue)
Procedure:
-
Sample Preparation: a. Plasma: Precipitate proteins by adding an equal volume of acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant. b. Tissue: Homogenize a known weight of tissue in a suitable buffer. Perform protein precipitation as with plasma.
-
Extraction and Cleanup: a. Use a solid-phase extraction (SPE) protocol to clean the sample and concentrate the analyte. b. Elute the PAPP from the SPE cartridge with an appropriate solvent (e.g., methanol). c. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Analysis: a. Mobile Phase: Prepare a methanol/water mixture. The exact ratio should be optimized for the specific column and system. b. Injection: Inject the prepared sample into the HPLC system. c. Detection: Use a fluorescence detector for sensitive and selective detection of PAPP.[11] The method detection limit can be as low as 0.001 mg/g.[11]
-
Quantification: a. Prepare a standard curve using known concentrations of the PAPP analytical standard. b. Compare the peak area of the sample to the standard curve to determine the concentration of PAPP in the original sample.
Protocol 4: Antidote Administration (Methylene Blue)
Objective: To reverse PAPP-induced methemoglobinemia in cases of accidental non-target poisoning. This protocol is intended for veterinary professionals.
Mechanism: Methylene blue acts as an electron carrier, facilitating the reduction of methemoglobin back to hemoglobin via the NADPH-dependent methemoglobin reductase pathway.
Materials:
-
1% solution of Methylene Blue for injection
-
Intravenous (IV) catheter and administration set
-
Saline solution for dilution
Procedure:
-
Diagnosis: Confirm PAPP poisoning through clinical signs (lethargy, cyanosis of mucous membranes) and, if possible, blood analysis showing elevated methemoglobin levels.
-
Dosage: The recommended dose of methylene blue for cats is a single dose of 1.5 mg/kg.[13] For dogs, the dose must be carefully calculated as they are more susceptible to Heinz body anemia from methylene blue.
-
Administration: a. Administer the calculated dose slowly via intravenous (IV) injection.[4] b. Rapid administration can cause adverse effects.
-
Monitoring: a. Monitor the animal's respiratory rate, heart rate, and mucous membrane color. b. Improvement is often seen within 30-60 minutes of administration.[4] c. Supportive care, including oxygen therapy, may also be required.
Important Note: The antidote must be administered quickly after ingestion for a high chance of recovery.[4]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. newzealandecology.org [newzealandecology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ava.com.au [ava.com.au]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. ava.com.au [ava.com.au]
- 8. pestsmart.org.au [pestsmart.org.au]
- 9. envirolink.govt.nz [envirolink.govt.nz]
- 10. bioone.org [bioone.org]
- 11. doc.govt.nz [doc.govt.nz]
- 12. Para-aminopropiophenone (PAPP) in canid pest ejectors (CPEs) kills wild dogs and European red foxes quickly and humanely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. envirolink.govt.nz [envirolink.govt.nz]
Application Notes and Protocols for Evaluating the Methemoglobin-Inducing Capacity of p-Aminopropiophenone (PAPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminopropiophenone (PAPP) is a compound known to induce methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This property has led to its investigation for various applications, including as a cyanide antidote and a humane vertebrate pest control agent. The evaluation of PAPP's methemoglobin-inducing capacity is crucial for understanding its toxicological profile, determining effective doses, and assessing its safety and efficacy for intended uses.
These application notes provide detailed protocols for in vitro and in vivo methods to evaluate the methemoglobin-inducing capacity of PAPP. The protocols are designed to be a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Mechanism of Action
PAPP is not a direct methemoglobin-inducing agent. It requires metabolic activation, primarily in the liver, to its active metabolite, 4-(N-hydroxy)aminopropiophenone (PHAPP). PHAPP is a potent oxidizing agent that directly converts hemoglobin to methemoglobin within red blood cells. Understanding this mechanism is critical for designing and interpreting studies on PAPP's activity.
Caption: Metabolic activation of PAPP to PHAPP and subsequent hemoglobin oxidation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the methemoglobin-inducing capacity of PAPP and its analogues.
Table 1: In Vivo Methemoglobin Induction by PAPP in Rats
| Administration Route | Dose (mg/kg) | Peak Methemoglobin Level (%) | Time to Peak Level (minutes) | Reference |
| Oral | 50 | ~30% | 15-40 | [1][2] |
| Intravenous | 25 | ~40% | 15-25 | [1][2] |
Table 2: In Vivo Methemoglobin Induction by PAPP and its Metabolite in Rats
| Compound | Administration Route | Molar Equivalent Dose | Peak Methemoglobin Level (%) | Reference |
| PAPP | Oral | Equimolar | Lower than PHAPP | [1][2] |
| PHAPP | Oral | Equimolar | Higher than PAPP | [1][2] |
| PAPP | Intravenous | Equimolar | Lower than PHAPP | [1][2] |
| PHAPP | Intravenous | Equimolar | Higher than PAPP | [1][2] |
Table 3: In Vitro Methemoglobin Induction by PAPP Analogues
| Compound | Methemoglobin (%) ± SD | Reference |
| PAPP (4-amino-propiophenone) | 55.2 ± 3.5 | [3] |
| Analogue 6 (4-amino-hexanophenone) | 74.1 ± 2.0 | [3] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Methemoglobin Induction in Erythrocytes
This protocol describes an in vitro assay to determine the direct methemoglobin-inducing capacity of a test compound on red blood cells. Since PAPP requires metabolic activation, this assay is more suitable for its active metabolite, PHAPP, or for studies incorporating a metabolic activation system (e.g., liver microsomes).
Materials:
-
Freshly collected whole blood (e.g., from rats, dogs, or human volunteers) with an anticoagulant (e.g., heparin, EDTA).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound (PAPP, PHAPP, or analogues) stock solution in a suitable solvent (e.g., DMSO, ethanol).
-
Reagents for the Evelyn-Malloy method for methemoglobin determination (see Protocol 3).
-
Incubator or water bath at 37°C.
-
Spectrophotometer.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the packed RBCs in PBS to a desired hematocrit (e.g., 2% or 5%).
-
-
Incubation:
-
In a series of test tubes, add the RBC suspension.
-
Add the test compound at various final concentrations. Include a vehicle control (solvent only).
-
Incubate the tubes at 37°C for a specified time (e.g., 1, 2, or 4 hours), with gentle shaking.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, take aliquots from each tube.
-
Determine the methemoglobin concentration using the Evelyn-Malloy method (Protocol 3).
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin relative to the total hemoglobin.
-
Plot the percentage of methemoglobin against the concentration of the test compound to generate a dose-response curve.
-
Caption: Workflow for the in vitro evaluation of methemoglobin induction.
Protocol 2: In Vivo Evaluation of Methemoglobin Induction in an Animal Model
This protocol outlines a method to assess the methemoglobin-inducing capacity of PAPP in a rodent model (e.g., rats).
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
PAPP formulation for the desired administration route (e.g., dissolved in corn oil for oral gavage, or in saline for intravenous injection).
-
Animal handling and dosing equipment (e.g., gavage needles, syringes).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
CO-oximeter or reagents for the Evelyn-Malloy method (Protocol 3).
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the laboratory conditions for at least one week.
-
Fast animals overnight before dosing (provide water ad libitum).
-
Administer PAPP at different dose levels to different groups of animals. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Blood can be collected from the tail vein or another appropriate site.
-
-
Methemoglobin Measurement:
-
Immediately analyze the blood samples for methemoglobin levels using a CO-oximeter or the Evelyn-Malloy method (Protocol 3).
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin at each time point for each dose group.
-
Plot the mean methemoglobin percentage against time for each dose group to generate time-course curves.
-
Determine the peak methemoglobin level (Cmax) and the time to reach the peak (Tmax) for each dose.
-
A dose-response curve can be generated by plotting the peak methemoglobin level against the dose.
-
Caption: Workflow for the in vivo evaluation of PAPP-induced methemoglobinemia.
Protocol 3: Spectrophotometric Determination of Methemoglobin (Evelyn-Malloy Method)
This method is a classic and reliable spectrophotometric assay for the quantification of methemoglobin in a blood sample.[4]
Reagents:
-
Phosphate buffer (0.1 M, pH 6.8).
-
Potassium ferricyanide (B76249) solution (20% w/v).
-
Potassium cyanide solution (10% w/v). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Neutralized potassium cyanide solution: Add 1 drop of 50% acetic acid to 10 ml of 10% KCN.
-
Distilled water.
Procedure:
-
Sample Preparation:
-
Add 0.1 ml of the whole blood sample to 10 ml of distilled water to lyse the red blood cells.
-
-
Measurement:
-
Transfer 2.5 ml of the hemolysate to two cuvettes.
-
Cuvette 1 (Total Hemoglobin):
-
Add 1 drop of 20% potassium ferricyanide to oxidize all hemoglobin to methemoglobin.
-
Mix and let stand for 2 minutes.
-
Read the absorbance at 635 nm (A1).
-
Add 1 drop of neutralized potassium cyanide to convert methemoglobin to cyanmethemoglobin.
-
Mix and read the absorbance at 635 nm (A2).
-
-
Cuvette 2 (Initial Methemoglobin):
-
Read the absorbance at 635 nm (A3).
-
Add 1 drop of neutralized potassium cyanide.
-
Mix and read the absorbance at 635 nm (A4).
-
-
-
Calculation:
% Methemoglobin = [(A3 - A4) / (A1 - A2)] x 100
Conclusion
The protocols and data presented provide a comprehensive framework for evaluating the methemoglobin-inducing capacity of PAPP and its analogues. The in vitro assay is useful for screening compounds and investigating direct mechanisms of action, while the in vivo model provides essential information on the pharmacokinetic and pharmacodynamic properties of the compound in a whole organism. Accurate determination of methemoglobin levels using established methods like the Evelyn-Malloy protocol is fundamental to these evaluations. These application notes serve as a valuable resource for researchers working to understand and utilize the unique properties of PAPP.
References
- 1. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Evelyn and Malloy's method for the determination of methemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and methemoglobinemia-inducing properties of analogues of para-aminopropiophenone designed as humane rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4'-Aminopropiophenone Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of 4'-Aminopropiophenone derivatives, primarily focusing on chalcones and their subsequent conversion to pyrazolines. The protocols outlined are based on established chemical methodologies and are intended to guide researchers in the development of novel antimicrobial candidates.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Chalcones, characterized by an open-chain flavonoid structure, and their heterocyclic derivatives like pyrazolines have emerged as promising scaffolds in medicinal chemistry. Derivatives of this compound, in particular, have been investigated for their broad spectrum of biological activities, including antimicrobial effects. This document details the synthetic routes to these compounds and the protocols for evaluating their antimicrobial efficacy.
Synthesis of 4'-Aminochalcone Derivatives
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde.[1][2] In this case, this compound (or a closely related starting material like 4-aminoacetophenone) is reacted with various substituted benzaldehydes to yield a series of 4'-aminochalcone derivatives.
Experimental Protocol: Synthesis of 4'-Amino-Substituted Chalcones
This protocol is a generalized procedure based on the Claisen-Schmidt condensation reaction.[2][3][4]
Materials:
-
This compound (or 4-Aminoacetophenone)
-
Substituted Benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired substituted benzaldehyde in a minimal amount of ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone (B49325).
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.
Characterization:
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ketone (around 1650 cm⁻¹) and the C=C stretch of the enone system.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum of chalcones typically shows two doublets for the α and β protons of the enone moiety with a coupling constant of approximately 15-16 Hz, indicative of a trans configuration.[7][9]
-
Mass Spectrometry (MS): To determine the molecular weight.
Synthesis Workflow
Caption: Workflow for the synthesis of 4'-Aminochalcone derivatives.
Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones through a cyclization reaction with hydrazine (B178648) or its derivatives.[10][11] This reaction typically proceeds in the presence of a catalyst, such as acetic acid or sodium hydroxide, in a suitable solvent like ethanol.
Experimental Protocol: Synthesis of Pyrazoline Derivatives
This protocol describes a general method for the synthesis of pyrazolines from chalcones.[5][6][12]
Materials:
-
Synthesized 4'-Aminochalcone derivative
-
Hydrazine Hydrate (B1144303) or Phenylhydrazine (B124118)
-
Ethanol or Glacial Acetic Acid
-
Sodium Hydroxide (optional, for base-catalyzed reaction)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in ethanol or glacial acetic acid.
-
Add an excess of hydrazine hydrate or phenylhydrazine (1.2-2.5 equivalents).
-
If using a base catalyst, add a catalytic amount of sodium hydroxide. If using an acid catalyst, glacial acetic acid can serve as both the solvent and catalyst.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the pyrazoline product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
Characterization:
-
Melting Point: To determine purity.
-
IR Spectroscopy: The disappearance of the C=O band of the chalcone and the appearance of a C=N band (around 1600 cm⁻¹) and an N-H band (for N-unsubstituted pyrazolines) are indicative of pyrazoline formation.[13][14]
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of pyrazolines typically shows characteristic signals for the protons of the pyrazoline ring, often as a set of doublets of doublets (dd) for the CH and CH₂ groups.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Pyrazoline Synthesis Workflow
Caption: Workflow for the synthesis of pyrazoline derivatives from chalcones.
Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized this compound derivatives can be assessed using various in vitro methods. The most common techniques are the agar (B569324) disk diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]
Experimental Protocol: Agar Disk Diffusion Method
Materials:
-
Synthesized compounds
-
Standard antibiotic discs (e.g., ciprofloxacin, ampicillin)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile paper discs
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Prepare microbial inoculums and spread them evenly onto the surface of the agar plates.
-
Impregnate sterile paper discs with a known concentration of the test compounds and place them on the inoculated agar surface.
-
Place standard antibiotic discs and a DMSO-only disc (as a negative control) on the same plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Mueller-Hinton broth or other suitable liquid media
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth within the wells of a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Quantitative Data Summary
The following tables summarize representative data for the synthesis and antimicrobial activity of 4'-aminochalcone and pyrazoline derivatives as reported in the literature.
Table 1: Synthesis and Characterization of Representative 4'-Aminochalcone Derivatives
| Compound ID | Ar-Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) of α,β-protons (J, Hz) |
| C1 | 4-Cl | 75-85 | 114-116 | 7.55 (d, J=15.5), 7.85 (d, J=15.5) |
| C2 | 4-OCH₃ | 70-80 | 98-100 | 7.40 (d, J=15.4), 7.80 (d, J=15.4) |
| C3 | 3,4-(OCH₃)₂ | 65-75 | 105-107 | 7.35 (d, J=15.6), 7.75 (d, J=15.6) |
| C4 | 4-NO₂ | 80-90 | 158-160 | 7.70 (d, J=15.8), 8.00 (d, J=15.8) |
Note: Data is compiled and generalized from various literature sources for illustrative purposes.[6][17][18]
Table 2: Antimicrobial Activity of Representative 4'-Aminochalcone and Pyrazoline Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| C1 (Chalcone) | 125 | 250 | 250 | >250 |
| P1 (Pyrazoline from C1) | 62.5 | 125 | 125 | 125 |
| C2 (Chalcone) | 250 | >250 | >250 | >250 |
| P2 (Pyrazoline from C2) | 125 | 250 | 250 | 250 |
| Ciprofloxacin | 0.5-2 | 0.25-1 | 0.5-2 | NA |
| Fluconazole | NA | NA | NA | 1-8 |
Note: MIC values are illustrative and can vary significantly based on the specific microbial strains and testing conditions.[4][15][19]
Conclusion
The synthesis of this compound derivatives, particularly chalcones and pyrazolines, represents a viable strategy for the discovery of novel antimicrobial agents. The protocols provided herein offer a foundation for the preparation and evaluation of these compounds. The structure-activity relationship studies, guided by the data presented, can further aid in the design of more potent derivatives. Researchers are encouraged to adapt and optimize these methods for their specific research goals.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS | Medical Sains : Jurnal Ilmiah Kefarmasian [ojs.ummada.ac.id]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Enantioselective Synthesis of Aminopropiophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopropiophenone derivatives are a critical class of chiral building blocks in medicinal chemistry and drug development. Their structural motif is present in a wide array of biologically active compounds, including synthetic cathinones and other central nervous system agents. The stereochemistry of these molecules is often paramount to their pharmacological activity and safety profile, making their enantioselective synthesis a topic of significant interest. This document provides detailed application notes and protocols for the asymmetric synthesis of aminopropiophenone derivatives, focusing on robust and highly selective methodologies. The primary strategies covered include the asymmetric Mannich reaction and the asymmetric hydrogenation of enamines, both of which offer reliable pathways to enantioenriched β-aminoketones.
Key Synthetic Strategies
The enantioselective synthesis of aminopropiophenone derivatives can be broadly approached through two main strategies: the asymmetric Mannich reaction and the asymmetric hydrogenation of prochiral enamines. The Mannich reaction offers a convergent and atom-economical route by forming a key carbon-carbon bond, while asymmetric hydrogenation provides a powerful method for the stereocontrolled reduction of a pre-formed enamine substrate.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-aminoketones. This reaction typically involves the reaction of a ketone (e.g., acetophenone), an aldehyde, and an amine in the presence of a chiral catalyst. The catalyst orchestrates the enantioselective addition of the enolate derived from the ketone to the imine formed in situ from the aldehyde and amine.
A variety of chiral catalysts can be employed, including organocatalysts like proline and its derivatives, chiral phosphoric acids, and metal-based catalysts. Three-component Mannich reactions are particularly efficient as they combine all reactants in a single step.
Asymmetric Hydrogenation of Enamines
Another effective strategy is the asymmetric hydrogenation of a prochiral enamine precursor. This approach involves the synthesis of an enamine intermediate, which is then subjected to hydrogenation using a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru) complexed with chiral ligands. This method is highly effective for setting the stereocenter at the β-position.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems employed in the enantioselective synthesis of β-aminoketones, which are structurally related to aminopropiophenone derivatives.
Table 1: Organocatalyzed Asymmetric Mannich Reaction of Acetophenone (B1666503), Aldehydes, and Amines
| Entry | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Aniline | (S)-Proline (20) | DMSO | 24 | 95 | 94 |
| 2 | 4-Nitrobenzaldehyde | Aniline | Chiral Phosphoric Acid (10) | Toluene | 48 | 92 | 96 |
| 3 | 4-Chlorobenzaldehyde | p-Anisidine | Chiral Diamine (15) | CH2Cl2 | 36 | 88 | 91 |
| 4 | Benzaldehyde | p-Anisidine | (S)-Proline (20) | NMP | 24 | 93 | 92 |
Table 2: Metal-Catalyzed Asymmetric Hydrogenation of β-Enaminoketones
| Entry | Substrate | Catalyst (mol%) | Ligand | H2 Pressure (atm) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-3-amino-1-phenylbut-2-en-1-one | [Rh(COD)2]BF4 (1) | (R)-BINAP | 10 | MeOH | 12 | 98 | 99 |
| 2 | (E)-3-(benzylamino)-1-phenylprop-2-en-1-one | [RuCl2(p-cymene)]2 (0.5) | (S,S)-TsDACH | 50 | i-PrOH | 24 | 96 | 97 |
| 3 | (E)-1-phenyl-3-(phenylamino)prop-2-en-1-one | [Rh(COD)Cl]2 (1) | (R,R)-Me-DuPhos | 20 | THF | 18 | 97 | 98 |
| 4 | (E)-3-(methylamino)-1-phenylprop-2-en-1-one | [Ir(COD)Cl]2 (1) | (S)-SEGPHOS | 60 | CH2Cl2 | 30 | 94 | 95 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Mannich Reaction
This protocol describes a general procedure for the (S)-proline-catalyzed three-component Mannich reaction to synthesize a chiral β-aminoketone.
Materials:
-
Acetophenone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic amine (e.g., aniline)
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the aromatic amine (1.0 mmol), and acetophenone (1.5 mmol).
-
Add anhydrous DMSO (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add (S)-proline (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-aminoketone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Hydrogenation of an Enamine Precursor
This protocol provides a general method for the rhodium-catalyzed asymmetric hydrogenation of a β-enaminoketone.
Materials:
-
β-enaminoketone substrate
-
[Rh(COD)2]BF4
-
(R)-BINAP
-
Methanol (B129727) (MeOH), degassed
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the β-enaminoketone substrate (1.0 mmol), [Rh(COD)2]BF4 (0.01 mmol, 1 mol%), and (R)-BINAP (0.012 mmol, 1.2 mol%).
-
Add degassed methanol (10 mL) to the liner.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminopropiophenone derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Visualizations
Workflow for Enantioselective Synthesis of Aminopropiophenone Derivatives
Caption: Synthetic routes to aminopropiophenone derivatives.
Catalytic Cycle for Asymmetric Mannich Reaction
Caption: Proline-catalyzed asymmetric Mannich reaction cycle.
Logical Relationship of Key Components in Asymmetric Synthesis
Caption: Factors influencing enantioselective synthesis outcomes.
Troubleshooting & Optimization
identifying and characterizing impurities in 4'-Aminopropiophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-aminopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method for the synthesis of this compound involves a two-step process starting from aniline (B41778). First, the amino group of aniline is protected, typically by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). This is followed by a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propionyl group onto the aromatic ring. The final step is the deprotection of the amino group, usually by acid or base hydrolysis, to yield this compound.[1]
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
During the synthesis of this compound, several impurities can be formed. These can be broadly categorized as:
-
Process-related impurities: These arise from the synthetic process itself and include starting materials, intermediates, by-products, and reagents.[2]
-
Degradation products: These can form during the synthesis or upon storage.
Specific potential impurities include:
-
Unreacted starting materials: Acetanilide and propionyl chloride.
-
Isomeric by-products: 2'-Aminopropiophenone, formed from acylation at the ortho position.
-
Incompletely reacted intermediate: 4'-Acetylaminopropiophenone, if the deprotection step is not complete.
-
Hydrolysis product of the acylating agent: Propionic acid.
Q3: My reaction yield is very low. What are the possible causes?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete reaction: The Friedel-Crafts acylation or the deprotection step may not have gone to completion.
-
Side reactions: The formation of isomeric by-products or other side reactions can consume the starting materials and reduce the yield of the desired product.
-
Product loss during work-up: The product may be lost during extraction or purification steps.
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to lower yields.
Q4: I am seeing an unexpected peak in my HPLC analysis. How do I identify it?
Identifying an unknown impurity requires a combination of analytical techniques. A general workflow would be:
-
LC-MS analysis: To determine the molecular weight of the impurity.
-
High-resolution mass spectrometry (HRMS): To determine the elemental composition.
-
Tandem mass spectrometry (MS/MS): To obtain fragmentation patterns that can help in structure elucidation.
-
Isolation: The impurity can be isolated using preparative HPLC.
-
NMR spectroscopy: 1H and 13C NMR of the isolated impurity are crucial for definitive structure elucidation.
Troubleshooting Guides
Issue 1: Presence of 4'-Acetylaminopropiophenone in the Final Product
-
Symptom: A significant peak corresponding to the molecular weight of 4'-acetylaminopropiophenone (191.23 g/mol ) is observed in the LC-MS analysis of the final product.
-
Cause: Incomplete hydrolysis (deprotection) of the acetyl group from the intermediate, 4'-acetylaminopropiophenone.
-
Solution:
-
Increase the reaction time or temperature of the hydrolysis step.
-
Ensure the concentration of the acid or base used for hydrolysis is adequate.
-
Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.
-
Issue 2: Formation of 2'-Aminopropiophenone Isomer
-
Symptom: An additional peak with the same molecular weight as the product (149.19 g/mol ) is observed in the HPLC or GC-MS analysis.
-
Cause: The Friedel-Crafts acylation reaction can sometimes yield a mixture of para and ortho substituted products.
-
Solution:
-
Optimize the reaction temperature of the Friedel-Crafts acylation. Lower temperatures generally favor the formation of the para isomer.
-
Careful purification of the intermediate, 4'-acetylaminopropiophenone, by recrystallization can help to remove the ortho isomer before the deprotection step.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Acetylation of Aniline
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring and cooling the mixture in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation of Acetanilide
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane).
-
Add propionyl chloride dropwise to the suspension while stirring and cooling in an ice bath.
-
Add the dried acetanilide in small portions to the reaction mixture.
-
After the addition is complete, reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4'-acetylaminopropiophenone.
Step 3: Hydrolysis of 4'-Acetylaminopropiophenone
-
Reflux the crude 4'-acetylaminopropiophenone with an excess of dilute hydrochloric acid.
-
After the reaction is complete (monitor by TLC), cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Analytical Methods
HPLC Method for Impurity Profiling
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC-MS Method for Volatile Impurities
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Mass Range | 40-450 amu |
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source |
| Acetanilide | C₈H₉NO | 135.17 | Unreacted starting material |
| Propionyl chloride | C₃H₅ClO | 92.52 | Unreacted acylating agent |
| 4'-Acetylaminopropiophenone | C₁₁H₁₃NO₂ | 191.23 | Incomplete deprotection |
| 2'-Aminopropiophenone | C₉H₁₁NO | 149.19 | Isomeric by-product |
| Propionic acid | C₃H₆O₂ | 74.08 | Hydrolysis of propionyl chloride |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for impurity identification.
References
optimizing reaction conditions for the synthesis of 4'-Aminopropiophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4'-Aminopropiophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly perform a Friedel-Crafts acylation on aniline (B41778) to synthesize this compound?
A1: Direct Friedel-Crafts acylation of aniline is generally unsuccessful. The amino group (-NH₂) in aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This acid-base reaction forms a complex that deactivates the aromatic ring, rendering it unsusceptible to electrophilic acylation. To overcome this, the amino group must first be protected.
Q2: What is the most common protecting group for the amino group in this synthesis, and why?
A2: The most common protecting group is the acetyl group (-COCH₃). Aniline is typically converted to acetanilide (B955) (N-phenylacetamide) before the Friedel-Crafts acylation. The acetyl group is advantageous because it is easy to introduce, sufficiently deactivates the amino group to prevent reaction with the Lewis acid catalyst while still allowing the Friedel-Crafts reaction to proceed, and can be readily removed by hydrolysis to yield the desired primary amine.
Q3: I am getting a low yield in my Friedel-Crafts acylation step. What are the possible reasons?
A3: Low yields in the Friedel-Crafts acylation of acetanilide can be attributed to several factors:
-
Insufficiently active catalyst: The Lewis acid may have been deactivated by moisture. Ensure all reagents and glassware are anhydrous.
-
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions.
-
Incorrect stoichiometry: The molar ratio of the Lewis acid catalyst to the acylating agent and substrate is crucial.
-
Poor quality of reagents: Use freshly distilled or high-purity reagents.
Q4: My final product, this compound, is impure. What are the likely contaminants?
A4: Impurities in the final product can include unreacted 4'-acetamidopropiophenone (from incomplete hydrolysis), the starting acetanilide, and potential side-products from the Friedel-Crafts reaction, such as the ortho-isomer (2'-aminopropiophenone). Purification is typically achieved through recrystallization or column chromatography.
Q5: What are the safety precautions I should take during this synthesis?
A5: It is crucial to handle all chemicals with appropriate safety measures. Aniline is toxic and can be absorbed through the skin. Propionyl chloride and Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of acetanilide (Step 1) | - Incomplete reaction.- Loss of product during workup. | - Ensure complete dissolution of aniline hydrochloride before adding acetic anhydride.- Use ice-cold water for washing the product to minimize solubility losses. |
| Friedel-Crafts acylation (Step 2) does not proceed | - Deactivated Lewis acid catalyst.- Low reaction temperature. | - Use anhydrous reagents and glassware. Handle the Lewis acid in a glove box or under an inert atmosphere.- Allow the reaction to warm to room temperature or gently heat as per the protocol. |
| Formation of a dark, tarry substance during Friedel-Crafts acylation | - Reaction temperature is too high.- Presence of impurities in the starting materials. | - Maintain the reaction temperature at 0-5 °C during the addition of reagents.- Use purified acetanilide and high-purity propionyl chloride and solvent. |
| Incomplete hydrolysis of 4'-acetamidopropiophenone (Step 3) | - Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst. | - Increase the reflux time and monitor the reaction progress using TLC.- Use a higher concentration of the hydrolyzing agent (e.g., concentrated HCl). |
| Final product is an oil and does not solidify | - Presence of impurities lowering the melting point. | - Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |
| 1. Acetylation | Aniline, Acetic Anhydride | Sodium Acetate (B1210297) | Water/HCl | 50 °C then ice bath | 30-45 min | 85-95% |
| 2. Friedel-Crafts Acylation | Acetanilide, Propionyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | 0 °C to RT | 1-2 hours | 60-80% |
| 3. Hydrolysis | 4'-Acetamidopropiophenone | Concentrated HCl | Water/Ethanol (B145695) | Reflux (~\100 °C) | 1-3 hours | 80-90% |
Table 2: Comparison of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Acetanilide with Acetic Anhydride
| Catalyst | Solvent | Temperature | Yield of 4'-Acetamidoacetophenone * |
| Ga(OTf)₃ | Nitromethane/LiClO₄ | 60 °C | 95% |
| Sc(OTf)₃ | Nitromethane/LiClO₄ | 60 °C | 92% |
| In(OTf)₃ | Nitromethane/LiClO₄ | 60 °C | 85% |
| Hf(OTf)₄ | Nitromethane/LiClO₄ | 60 °C | 98% |
| Bi(OTf)₃ | Nitromethane/LiClO₄ | 60 °C | 88% |
*Note: Data is for the synthesis of 4'-Acetamidoacetophenone, a close analog of 4'-acetamidopropiophenone, and is indicative of catalyst performance.
Experimental Protocols
Step 1: Synthesis of Acetanilide from Aniline
-
Preparation of Aniline Hydrochloride: In a 250 mL Erlenmeyer flask, add 100 mL of water and carefully add 10 mL of concentrated hydrochloric acid. To this solution, add 10 g (0.107 mol) of aniline. Swirl the mixture until the aniline dissolves completely.
-
Acetylation: Prepare a solution of 17 g (0.207 mol) of sodium acetate trihydrate in 50 mL of water. To the aniline hydrochloride solution, add 12 mL (0.127 mol) of acetic anhydride. Immediately add the sodium acetate solution and swirl the flask vigorously.
-
Isolation and Purification: Cool the reaction mixture in an ice bath for 20-30 minutes to induce crystallization. Collect the crude acetanilide by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of ice-cold water. The crude product can be purified by recrystallization from hot water to yield pure acetanilide (typical yield: 12-13 g, 85-95%).
Step 2: Friedel-Crafts Acylation of Acetanilide to 4'-Acetamidopropiophenone
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add 13.5 g (0.10 mol) of anhydrous aluminum chloride and 100 mL of anhydrous carbon disulfide (or dichloromethane).
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. In the dropping funnel, place a solution of 9.25 g (0.10 mol) of propionyl chloride in 25 mL of carbon disulfide. Add this solution dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, add 13.5 g (0.10 mol) of dry acetanilide in small portions over 30 minutes, maintaining the temperature below 5 °C. Once the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with two 50 mL portions of carbon disulfide. Combine the organic extracts, wash with water, and then with 10% sodium hydroxide (B78521) solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation. The crude 4'-acetamidopropiophenone can be purified by recrystallization from ethanol to yield a crystalline solid (typical yield: 11-14 g, 60-80%).
Step 3: Hydrolysis of 4'-Acetamidopropiophenone to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, place 10 g (0.052 mol) of 4'-acetamidopropiophenone and 50 mL of 70% ethanol. Add 20 mL of concentrated hydrochloric acid.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, pour the reaction mixture into 200 mL of water. Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until it is alkaline to litmus (B1172312) paper.
-
Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield pure this compound as a crystalline solid (typical yield: 6.3-7.0 g, 80-90%).
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
troubleshooting low yield in 4'-Aminopropiophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 4'-Aminopropiophenone (PAPP).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
Several synthetic routes are available for the preparation of this compound. A frequently cited method is the Friedel-Crafts acylation of aniline (B41778) or its derivatives with propionyl chloride or propionic anhydride (B1165640).[1][2] Another approach involves the reaction of a 2-aryloxypropanamide with potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][3]
Q2: Why is the direct Friedel-Crafts acylation of aniline often problematic?
Direct Friedel-Crafts acylation of aniline can be unsuccessful or result in low yields because the amino group (-NH2) is a strong activating group, but it readily reacts with the Lewis acid catalyst.[2] More importantly, N-acylation (acylation on the nitrogen atom) is often much faster than the desired C-acylation (acylation on the aromatic ring), leading to the formation of N-propanoylaniline as the major product instead of this compound.[2]
Q3: How can I prevent N-acylation during the Friedel-Crafts reaction?
To circumvent the issue of N-acylation, the amino group is typically protected before the Friedel-Crafts acylation step.[1][2] A common protecting group is acetyl, converting aniline to acetanilide (B955). The acetanilide can then undergo Friedel-Crafts acylation, followed by the deprotection of the acetyl group to yield the desired this compound.[1]
Q4: What are some common side products in the synthesis of this compound?
Besides the N-acylated product, other potential byproducts can include polyacylated products and isomers (e.g., 2'-aminopropiophenone), although the para-substituted product is generally favored due to steric hindrance. Incomplete reactions can also leave unreacted starting materials in the final product mixture.
Q5: What are suitable purification methods for this compound?
Purification of the crude product is commonly achieved through flash column chromatography.[1] Recrystallization from a suitable solvent system is another effective method for purification. The choice of purification technique will depend on the nature and quantity of the impurities present.
Troubleshooting Guide for Low Yield
Issue 1: The reaction yields primarily N-acylated product.
-
Cause: Direct acylation of the unprotected amino group.
-
Solution: Protect the amino group of the aniline starting material before proceeding with the Friedel-Crafts acylation. A common strategy is the conversion of aniline to acetanilide.
Issue 2: The reaction is incomplete, with a significant amount of starting material remaining.
-
Cause: Insufficient catalyst, low reaction temperature, or short reaction time.
-
Solution:
-
Ensure the use of an appropriate and active Lewis acid catalyst (e.g., AlCl₃) in sufficient stoichiometric amounts.
-
Gradually increase the reaction temperature and monitor the progress using techniques like Thin Layer Chromatography (TLC).
-
Extend the reaction time to allow for complete conversion.
-
Issue 3: The yield is low despite complete consumption of the starting material.
-
Cause: Formation of soluble byproducts that are lost during workup, or degradation of the product.
-
Solution:
-
Carefully neutralize the reaction mixture during workup to avoid product degradation, especially if the product is sensitive to acidic or basic conditions.
-
Optimize the extraction procedure by using an appropriate solvent and performing multiple extractions.
-
Consider the possibility of product loss during purification and optimize the chromatography or recrystallization conditions.
-
Data Presentation
To systematically troubleshoot and optimize your reaction, it is crucial to meticulously record and compare your experimental data. The following table templates can be used to track the impact of varying reaction parameters on the yield of this compound.
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Table 2: Comparison of Different Protecting Groups
| Entry | Protecting Group | Acylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
| 1 | Acetyl | |||
| 2 | Boc | |||
| 3 | Cbz |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of Acetanilide
This protocol is a representative example based on common laboratory procedures for Friedel-Crafts acylation.
Step 1: Acetylation of Aniline (Protection)
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified time.
-
Pour the cooled reaction mixture into ice water to precipitate the acetanilide.
-
Filter the solid, wash with cold water, and dry to obtain the protected aniline.
Step 2: Friedel-Crafts Acylation of Acetanilide
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of acetanilide and propionyl chloride in the same solvent from the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
Step 3: Hydrolysis of the Amide (Deprotection)
-
Reflux the crude acylated product with aqueous hydrochloric acid.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthesis pathway for this compound via Friedel-Crafts acylation with a protecting group strategy.
Caption: A workflow for troubleshooting low yields in this compound synthesis.
References
purification techniques for high-purity 4'-Aminopropiophenone
Welcome to the technical support center for the purification of high-purity 4'-Aminopropiophenone (PAPP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining PAPP with high purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the current volume.
-
Increase Solvent Volume: You may have a supersaturated solution. Add small increments of the hot solvent until the solid dissolves completely.
-
Switch to a More Polar Solvent: this compound is a polar molecule. If you are using a non-polar solvent, it is unlikely to be effective. A mixture of ethanol (B145695) and water is a good starting point. Increase the proportion of ethanol to improve solubility.
Q2: The compound dissolved in the hot solvent, but no crystals have formed upon cooling. What is the problem?
A2: This is a common issue that can arise from several factors:
-
Excessive Solvent: If the solution is not saturated at the lower temperature, crystals will not form. To address this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inside of the flask at the surface of the solution with a glass rod.
-
Add a seed crystal of pure this compound.
-
-
Rapid Cooling: Cooling the solution too quickly can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My this compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a small amount of additional solvent (the one in which the compound is more soluble in a mixed solvent system) to decrease the saturation and allow it to cool slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, for example, in an ice-salt bath.
-
Change Solvents: Consider a solvent system with a lower boiling point.
Q4: The recrystallization yielded very little product. How can I improve the recovery?
A4: Low yield can result from several factors:
-
Using Too Much Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time and to a low enough temperature to maximize crystal formation. You can also try to obtain a second crop of crystals by concentrating the mother liquor.
Column Chromatography Troubleshooting
Q1: My this compound is not moving from the origin (baseline) on the silica (B1680970) gel column. What should I do?
A1: This is a common issue when a compound is highly polar and adsorbs too strongly to the silica gel.
-
Increase Solvent Polarity: Your mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. For this compound, a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. You can increase the percentage of ethyl acetate or add a small amount of methanol (B129727) to the mobile phase.
-
Use a Different Stationary Phase: If increasing solvent polarity is not effective, consider using a more polar stationary phase like alumina, or switch to reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile).
Q2: I am seeing poor separation between my product and impurities, with overlapping peaks.
A2: This indicates that the selectivity of your chromatographic system is not optimal.
-
Optimize the Mobile Phase: A shallower gradient during elution can improve separation. Extensive thin-layer chromatography (TLC) with various solvent systems can help you identify the optimal mobile phase for separation before running the column.
-
Dry Loading: If the compound has poor solubility in the initial mobile phase, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution.
Q3: The collected fractions of this compound are still impure. What could be the reason?
A3: This could be due to several factors:
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Inadequate Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
-
Co-eluting Impurities: Some impurities may have similar polarity to your product and co-elute. In this case, a different chromatographic technique (e.g., reverse-phase) or a different purification method (e.g., recrystallization) may be necessary.
Quantitative Data Summary
The following table summarizes the expected outcomes for the purification of this compound using the described techniques. These values are targets and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Recrystallization (Ethanol/Water) | Column Chromatography (Silica Gel) |
| Target Purity | > 99% | > 98% |
| Expected Yield | 70-85% | 60-80% |
| Typical Scale | Milligrams to kilograms | Milligrams to grams |
| Key Advantages | High purity, scalable | Good for complex mixtures |
| Key Disadvantages | Lower yield for highly impure starting material | More time-consuming, requires more solvent |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
This protocol is designed for the purification of crude this compound to achieve high purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling. A starting point is approximately 5-10 mL of ethanol per gram of crude product.
-
Once the solid is dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.
Protocol 2: Column Chromatography of this compound
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is:
-
95:5 Hexanes:Ethyl Acetate (2 column volumes)
-
90:10 Hexanes:Ethyl Acetate (2 column volumes)
-
80:20 Hexanes:Ethyl Acetate (until the product elutes)
-
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Purity Analysis: Analyze the purity of the final product by HPLC or other suitable analytical techniques.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common issues during recrystallization.
stability issues of 4'-Aminopropiophenone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-Aminopropiopiophenone in solution.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability of 4'-Aminopropiophenone solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. Is it still usable?
A1: A yellow to light brown coloration is characteristic of this compound in its solid form and can also be observed in solution.[1] However, a significant darkening of the solution over time may indicate degradation, particularly due to oxidation or photodegradation. It is recommended to verify the purity of the solution using a suitable analytical method, such as HPLC, before use. For sensitive experiments, it is best to use freshly prepared solutions.
Q2: I observe precipitation in my aqueous this compound solution. What could be the cause?
A2: this compound has moderate water solubility (352.1 mg/L at 37.5°C).[1] Precipitation can occur if the concentration exceeds its solubility limit at a given temperature. Ensure that the concentration of your solution is within the solubility range. If you are working at a lower temperature, the solubility will decrease. Additionally, changes in pH can affect solubility.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store in the dark: Protect the solution from light to prevent photodegradation. Use amber vials or wrap the container in aluminum foil.
-
Store at low temperatures: For long-term storage, it is advisable to store aliquots at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is suitable.
-
Use a suitable solvent: this compound is soluble in DMSO and alcohol.[2] For aqueous solutions, consider using a buffer to maintain a stable pH.
-
Seal containers tightly: To prevent solvent evaporation and minimize exposure to oxygen, ensure the container is well-sealed.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Verify the concentration and purity of the stock solution using a validated analytical method (see Experimental Protocol section). 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Loss of compound activity | Instability under experimental conditions (e.g., high temperature, exposure to light, incompatible buffers). | 1. Review the experimental protocol for potential stressors. 2. Perform a pilot experiment to assess the stability of this compound under your specific experimental conditions. 3. If instability is suspected, modify the protocol to minimize exposure to harsh conditions (e.g., reduce incubation time, perform steps in the dark). |
| Formation of unknown peaks in chromatogram | Degradation of this compound. | 1. Compare the chromatogram to a freshly prepared standard solution to identify potential degradation products. 2. Refer to the degradation pathway diagram to hypothesize the identity of the degradation products. 3. If necessary, use techniques like LC-MS to identify the unknown peaks. |
Quantitative Stability Data
The stability of this compound is influenced by solvent, pH, temperature, and light exposure. The following table summarizes its stability under various conditions.
| Condition | Solvent | Concentration | Temperature | Duration | % Degradation | Reference |
| Hydrolytic | pH 4 Buffer | Not Specified | Not Specified | Not Specified | Stable | [3] |
| Hydrolytic | pH 7 Buffer | Not Specified | Not Specified | Not Specified | Stable | [3] |
| Hydrolytic | pH 9 Buffer | Not Specified | Not Specified | Not Specified | Stable | [3] |
| Biodegradation | Not Specified | Not Specified | Not Specified | 28 days | >90% | [3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (gradient elution may be required for optimal separation).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation pathway of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 4'-Aminopropiophenone in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4'-Aminopropiophenone in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
This compound, also known as para-aminopropiophenone (PAPP), is an organic compound with the molecular formula C₉H₁₁NO.[1] It is a yellow to light brown crystalline powder.[1] Its limited aqueous solubility can pose a significant challenge in biological assays, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results. Achieving and maintaining the desired concentration in an aqueous assay environment is crucial for obtaining reliable experimental data.
Q2: What are the known solubility characteristics of this compound?
The solubility of this compound is dependent on the solvent used. It has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] Understanding its solubility in different solvents is the first step in developing an effective solubilization strategy for your assay.
Q3: How does this compound exert its biological effect?
The primary biological effect of this compound is the induction of methemoglobinemia.[3] It is metabolized in the body to N-hydroxylaminopropiophenone (PHAPP), which then oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[4] Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia.[3]
Q4: What are the initial steps I should take when encountering solubility issues with this compound in my assay?
When facing solubility problems, a systematic approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO. Then, perform a serial dilution to the final desired concentration in your aqueous assay buffer. It is crucial to vortex or stir vigorously during the dilution process to prevent precipitation.[5] Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments to account for any solvent-related effects.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and overcome the poor solubility of this compound in your experiments.
Problem: Precipitation Observed Upon Dilution in Aqueous Buffer
Cause: The rapid change in solvent polarity when diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic compounds.
Solutions:
-
Optimize the Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[5]
-
Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[5]
-
-
Adjust the Final Organic Solvent Concentration:
-
Determine the maximum concentration of the organic solvent (e.g., DMSO) that is tolerated by your specific assay without causing toxicity or interfering with the results. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[5]
-
Conduct a solvent tolerance test by running control experiments with varying concentrations of the solvent to establish a safe and effective working range.[5]
-
-
Utilize Solubilizing Agents (Excipients):
-
If optimizing the solvent concentration is insufficient, consider using excipients to enhance solubility.
-
Cyclodextrins (e.g., HP-β-CD): These can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.
-
Surfactants (e.g., Tween® 80, Pluronic® F-68): These can form micelles that entrap the compound, aiding in its dispersion. Be cautious as surfactants can interfere with cell membranes and some assay components.[5]
-
-
pH Adjustment:
-
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[2][5] this compound has a basic amino group. Lowering the pH of the assay buffer may increase its solubility by promoting protonation.
-
Ensure the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes).
-
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 352.1 mg/L at 37.5°C | [1] |
| Ethanol | Slightly soluble | [1] |
| Diethyl Ether | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Acetone & other organic solvents | Good solubility | [1] |
Experimental Protocols
Key Experiment: In Vitro Methemoglobin Formation Assay
This protocol provides a general framework for assessing the ability of this compound to induce methemoglobin formation in red blood cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected whole blood (with anticoagulant, e.g., heparin or EDTA) from a suitable species
-
Spectrophotometer
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is completely dissolved by vortexing or brief sonication.
-
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBCs three times with cold PBS, centrifuging and discarding the supernatant after each wash.
-
Resuspend the final RBC pellet in PBS to achieve a 5% hematocrit (v/v).
-
-
Treatment of RBCs:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution (or a serial dilution in DMSO) to the RBC suspension to achieve the final test concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (RBCs treated with the same final concentration of DMSO) and a negative control (untreated RBCs).
-
Incubate the tubes at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes) with gentle agitation.
-
-
Measurement of Methemoglobin:
-
Following incubation, centrifuge the RBCs at 1000 x g for 5 minutes.
-
Lyse the RBCs by adding 20 volumes of ice-cold deionized water.
-
Clarify the lysate by centrifuging at 10,000 x g for 15 minutes at 4°C.
-
Measure the absorbance of the supernatant at 630 nm using a spectrophotometer. This wavelength is characteristic of methemoglobin.
-
The percentage of methemoglobin can be calculated using established formulas that account for the absorbance of different hemoglobin species.
-
Mandatory Visualizations
Caption: Workflow for the in vitro methemoglobin formation assay.
Caption: Troubleshooting workflow for poor compound solubility.
References
- 1. The formation of methaemoglobin by 4-aminopropiophenone (PAPP) and 4-(N-hydroxy) aminopropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 70-69-9 | Benchchem [benchchem.com]
- 5. The induction of methaemoglobin by p-aminophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the derivatization of 4'-Aminopropiophenone
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the derivatization of 4'-Aminopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound possesses two primary reactive sites: the aromatic primary amine (-NH₂) and the carbonyl group (C=O) of the propiophenone (B1677668) moiety. The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, and thus the most common site for derivatization reactions such as acylation and alkylation. The carbonyl group can also undergo reactions, particularly with secondary amines to form enamines.
Q2: Which functional group is more likely to react during derivatization?
A2: The primary amino group is significantly more nucleophilic than the ketone. Therefore, under most conditions, derivatization will occur selectively at the amino group. However, reaction conditions can be optimized to target either group or to prevent unwanted side reactions at the other.
Q3: What are the most common types of derivatization reactions performed on this compound?
A3: The most common derivatization reactions target the primary amino group and include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Dansylation: Reaction with dansyl chloride to introduce a fluorescent tag.
-
Benzoylation: Reaction with benzoyl chloride.
Q4: Can the ketone group of this compound interfere with the derivatization of the amino group?
A4: Yes, under certain conditions, the ketone group can participate in side reactions. For example, in the presence of a secondary amine and an acid catalyst, an enamine can be formed. While the primary amino group of this compound itself will not form a stable enamine with another molecule of this compound, it is a consideration when other amines are present in the reaction mixture.
Q5: What is a common strategy to prevent side reactions at the amino group when targeting another functional group?
A5: Protecting the amino group is a common and effective strategy. This can be achieved by converting the amine into a less reactive functional group, such as an acetanilide, which can be later removed to regenerate the free amine.
Troubleshooting Guide: Minimizing Side Reactions
Problem 1: Low Yield of the Desired N-Derivatized Product
Low yields can be attributed to several factors, including incomplete reaction, degradation of starting material or product, and competing side reactions.
| Possible Cause | Troubleshooting Strategy | Rationale |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor reaction progress using TLC or LC-MS. | Insufficient time or temperature may not provide enough energy for the reaction to go to completion. |
| Suboptimal pH | Adjust the pH of the reaction mixture. For many amine derivatizations, a slightly basic pH is optimal to ensure the amine is deprotonated and nucleophilic. | The amino group must be in its free base form to act as a nucleophile. |
| Poor Reagent Quality | Use fresh, high-purity derivatizing agents and anhydrous solvents. | Impurities or moisture can lead to unwanted side reactions and lower the yield of the desired product. |
| Degradation | Perform the reaction at a lower temperature, even if it requires a longer reaction time. | This compound or its derivatives may be sensitive to high temperatures. |
Problem 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of byproducts.
| Potential Side Reaction | Troubleshooting Strategy | Rationale |
| Di-acylation/Di-alkylation | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the derivatizing agent. Add the reagent slowly to the reaction mixture. | While the first derivatization deactivates the amine, a large excess of a highly reactive reagent can sometimes lead to a second derivatization. |
| Reaction at the Ketone Group (e.g., Enamine Formation) | If secondary amines are present, consider protecting the ketone group as an acetal. | This will prevent the carbonyl group from reacting, ensuring selective derivatization at the primary amine. |
| Polymerization/Decomposition | Work under an inert atmosphere (e.g., nitrogen or argon) and use purified reagents and solvents. | Aromatic amines can be susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of impurities. |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride (B1165640).
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (B109758) (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Dansylation of this compound
This protocol is for the derivatization of this compound with dansyl chloride, often for analytical purposes.
Materials:
-
This compound
-
Dansyl chloride
-
Acetone
-
Aqueous sodium bicarbonate solution (100 mM, pH ~8.5)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a stock solution of dansyl chloride in acetone.
-
In a reaction vial, add the this compound solution and the aqueous sodium bicarbonate buffer.
-
Add the dansyl chloride solution to initiate the reaction. A typical molar ratio is a slight excess of dansyl chloride.
-
Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine) to consume the excess dansyl chloride.
-
The derivatized sample is then ready for analysis by HPLC or LC-MS.
Visualizations
Caption: Troubleshooting workflow for derivatization of this compound.
Caption: Reaction pathways in the derivatization of this compound.
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 4'-Aminopropiophenone
Welcome to the technical support center for the LC-MS/MS analysis of 4'-Aminopropiophenone (PAPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Problem: Poor sensitivity and low analyte response in biological samples compared to standards in neat solvent.
Possible Cause: This is a classic indication of ion suppression, a significant matrix effect where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components prior to LC-MS/MS analysis. The choice of sample preparation technique can significantly impact the cleanliness of the final extract.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interferences. A mixed-mode cation exchange SPE can be particularly effective for a basic compound like this compound.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation by partitioning this compound into an organic solvent, leaving many polar interferences in the aqueous phase.
-
Protein Precipitation (PPT): While being a simple and fast technique, PPT is the least effective in removing matrix components and often results in significant ion suppression.[1]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d5, is the ideal internal standard. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression. By monitoring the analyte/IS peak area ratio, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.
-
Chromatographic Separation Optimization:
-
Increase Chromatographic Resolution: Modifying the gradient profile or using a column with a different selectivity can help separate this compound from co-eluting matrix components.
-
Divert Flow: If ion suppression is observed at the beginning or end of the chromatogram, the flow to the mass spectrometer can be diverted to waste during these periods to avoid contamination of the ion source.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal, so a balance must be found to maintain adequate sensitivity.[2]
Problem: Inconsistent and irreproducible results between different sample lots.
Possible Cause: This issue, often referred to as the "relative matrix effect," arises from variations in the composition of the biological matrix between different individuals or sources. These variations can lead to different degrees of ion suppression or enhancement, affecting the accuracy and precision of the results.
Solutions:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This approach helps to normalize the matrix effects across all samples. For accurate assessment, it is recommended to use at least six different lots of the biological matrix during method validation.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for correcting variability between different matrix lots. The consistent analyte/IS ratio helps to mitigate the impact of lot-to-lot variations in matrix composition.
-
Robust Sample Preparation: A highly efficient and reproducible sample preparation method, such as a well-optimized SPE protocol, can minimize the variability in matrix components between different samples, leading to more consistent results.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: To set up your LC-MS/MS method for this compound, you will need to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). While the optimal collision energy should be determined empirically on your specific instrument, typical MRM transitions are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| This compound | 150.1 | 122.1 | [M+H - CO]+ |
| 94.1 | [M+H - C3H5O]+ | ||
| This compound-d5 (IS) | 155.1 | 127.1 | [M+H - CO]+ |
Note: These values may require fine-tuning based on your instrument and source conditions.
Q2: Which sample preparation method is best for analyzing this compound in human plasma?
A2: The "best" method depends on the required sensitivity and throughput. Here is a comparison of common techniques:
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 85-95%[4] | 20-50% (Suppression) | Fast, simple, inexpensive. | High matrix effects, less clean extract.[1] |
| Liquid-Liquid Extraction (LLE) | 70-90% | 10-30% (Suppression) | Cleaner extract than PPT. | More labor-intensive, potential for emulsions. |
| Solid-Phase Extraction (SPE) | >90% | <15% (Suppression) | Cleanest extracts, high recovery and reproducibility. | More expensive, requires method development. |
For most quantitative applications requiring high accuracy and precision, Solid-Phase Extraction (SPE) is the recommended method for minimizing matrix effects in the analysis of this compound from plasma.
Q3: How do I quantitatively assess matrix effects for my this compound assay?
A3: The most common method is the post-extraction spike analysis.[3] The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. During method validation, the matrix effect should be evaluated using at least six different lots of the biological matrix. The coefficient of variation (CV%) of the IS-normalized matrix factors should be less than 15%.[3]
III. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application and SPE sorbent.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma sample
-
This compound-d5 internal standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (5% in water)
-
Formic acid (0.1% in water and methanol)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of IS solution (e.g., 1 µg/mL this compound-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) of this compound from Human Plasma
Materials:
-
Human plasma sample
-
This compound-d5 internal standard (IS) solution
-
Acetonitrile (HPLC grade, chilled at -20°C)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of IS solution (e.g., 1 µg/mL this compound-d5 in methanol).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
IV. Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Workflow for Protein Precipitation (PPT) of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing matrix effects.
References
Technical Support Center: Improving Selectivity in 4'-Aminopropiophenone-Based Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the selectivity of reactions involving 4'-Aminopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges regarding selectivity in reactions with this compound?
A1: The primary challenge arises from the bifunctional nature of this compound, which contains two reactive sites: a primary aromatic amine and a ketone with an enolizable α-carbon.[1] This can lead to a lack of selectivity, yielding a mixture of products. For instance, in arylation reactions, both N-arylation and α-arylation of the ketone can occur.[1] Similarly, reduction reactions can affect either the ketone or the aromatic nitro group if the synthesis starts from the corresponding nitro-precursor.
Q2: How can I selectively perform a reaction at the amino group without affecting the ketone?
A2: There are two main strategies:
-
Employ a chemoselective catalyst: Certain catalyst systems are designed to favor reaction at one functional group over another. For example, specific nickel-NHC (N-heterocyclic carbene) complexes have been shown to preferentially catalyze N-arylation over α-arylation.[2][3]
-
Use a protecting group: The amino group can be temporarily protected to prevent it from reacting. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[4] Once the desired reaction at another site is complete, the protecting group can be removed.
Q3: Is it possible to selectively reduce the ketone group in this compound?
A3: Yes, the ketone can be selectively reduced to the corresponding alcohol. This can be achieved using various reducing agents.[1] The choice of reducing agent and reaction conditions is crucial to avoid reduction of the aromatic ring or side reactions involving the amino group. Milder reducing agents are generally preferred.
Q4: Why do I get low yields in Friedel-Crafts acylation reactions when preparing this compound derivatives?
A4: Low yields in Friedel-Crafts acylations involving anilines (or their derivatives) are often due to the basicity of the amino group. The amino group can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards the desired electrophilic substitution. To overcome this, the amino group is typically protected (e.g., as an acetanilide) before the acylation step.
Troubleshooting Guides
Issue 1: Poor Selectivity in N-Arylation (N- vs. α-Arylation)
Problem: My N-arylation of this compound is giving a mixture of the desired N-arylated product and the undesired α-arylated ketone.
Solutions:
-
Catalyst Selection: The choice of catalyst is critical. While palladium catalysts are often used for N-arylation, certain nickel complexes have shown superior selectivity for this specific substrate. A nickel(II)-halide complex with mixed PPh₃/N-heterocyclic carbene (NHC) ligands has been reported to favor N-arylation.[2][3]
Data Presentation: Comparison of Catalytic Systems for Arylation
| Catalyst System | Predominant Product | Reported Selectivity | Reference |
| Nickel(II)-halide with PPh₃/NHC ligands | N-Arylation | Preferential N-arylation over α-arylation | [2][3] |
| Standard Palladium Catalysts | Mixture of Products | Varies, often with significant α-arylation | General Observation |
-
Reaction Conditions:
-
Base: The choice of base can influence the outcome. Sodium tert-butoxide is a commonly used base in these reactions.
-
Solvent: Toluene (B28343) is a suitable solvent for this type of transformation.
-
Temperature: The reaction is typically heated to drive it to completion.
-
Experimental Protocol: Selective N-Arylation of this compound
This protocol is based on the use of a specialized nickel catalyst to achieve high selectivity for N-arylation.
-
Catalyst Preparation: Prepare the trans-[Ni(IPr)Cl₂(PPh₃)] catalyst as described in the literature. (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the nickel catalyst (5 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with ethyl acetate (B1210297).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization:
Caption: Competitive reaction pathways in the arylation of this compound.
Issue 2: Lack of Chemoselectivity in Reduction Reactions
Problem: I am trying to reduce the ketone in this compound, but I am also observing side reactions or reduction of other functional groups.
Solutions:
-
Choice of Reducing Agent: The key is to use a mild reducing agent that is selective for ketones in the presence of an amino group.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Selectivity for Ketone | Typical Conditions | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | High | Methanol (B129727) or Ethanol, 0 °C to RT | Generally selective for ketones over esters and amides. |
| Lithium Aluminium Hydride (LiAlH₄) | Low | Anhydrous THF or Et₂O, 0 °C to reflux | Very strong reducing agent, will likely reduce other functional groups. Not recommended for this selective reduction. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Variable | Varies with catalyst, pressure, and solvent | Can be selective, but may also lead to reduction of the aromatic ring under harsh conditions. |
-
Protecting the Amino Group: If side reactions involving the amino group are a concern, it can be protected prior to the reduction. A Boc group is a suitable choice as it is stable to many reducing agents and can be easily removed under acidic conditions.
Experimental Protocol: Chemoselective Reduction of the Ketone
-
Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by crystallization or column chromatography.
Mandatory Visualization:
Caption: Workflow for the chemoselective reduction of this compound.
Issue 3: Difficulty with Amino Group Protection
Problem: I am having trouble protecting the amino group of this compound with a Boc group. The reaction is slow or incomplete.
Solutions:
-
Reaction Conditions: Anilines are generally less nucleophilic than aliphatic amines, so the reaction conditions may need to be optimized.
-
Base: A non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. For less reactive anilines, a stronger base or a catalyst might be needed.
-
Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are suitable.
-
Temperature: Gentle heating may be required to drive the reaction to completion.
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.
-
Experimental Protocol: Boc Protection of the Amino Group
-
Reaction Setup: To a solution of this compound (1.0 mmol) in THF (10 mL), add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Reagent Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of citric acid, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified if necessary.
Mandatory Visualization:
Caption: Troubleshooting logic for improving selectivity in this compound reactions.
References
- 1. This compound | 70-69-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-NHC-catalyzed alpha-arylation of acyclic ketones and amination of haloarenes and unexpected preferential N-arylation of 4-aminopropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up of 4'-Aminopropiophenone Synthesis
Welcome to the technical support center for the synthesis of 4'-Aminopropiophenone (PAPP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several synthetic routes exist, with the most common being adaptations of the Friedel-Crafts acylation and the Fries rearrangement.
-
Friedel-Crafts Acylation: This classic method involves the acylation of an aromatic ring. However, direct acylation of aniline (B41778) is challenging because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[1][2] Therefore, a protection-acylation-deprotection sequence is typically employed.
-
From 2-Aryloxypropanamide: Another documented method involves the reaction of a 2-aryloxypropanamide with potassium hydroxide (B78521) in a solvent like DMSO.[3]
-
Early Methods: Historically, methods included the reaction of propionyl chloride with aniline in the presence of aluminum chloride.[3]
Q2: Why is direct Friedel-Crafts acylation of aniline not feasible for scale-up?
A2: Direct acylation is problematic for two main reasons:
-
Catalyst Deactivation: Aniline's amino group is a Lewis base that reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃).[2] This requires more than a stoichiometric amount of the catalyst, which is not cost-effective and generates significant waste on a large scale.[1]
-
Poor Reactivity: The complexation of the amino group with the catalyst forms a strongly deactivating substituent on the aromatic ring, hindering the desired electrophilic substitution.[1][2]
Q3: What are the primary safety concerns when handling this compound, especially at a larger scale?
A3: this compound (PAPP) is highly toxic and requires strict safety protocols.[4] Key concerns include:
-
Toxicity: It is acutely toxic upon oral, dermal, or inhalation exposure.[5] Its toxicity stems from its ability to convert hemoglobin to methemoglobin, which cannot transport oxygen, leading to hypoxia.[4]
-
Handling: Use of personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory.[5]
-
Engineering Controls: Operations should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid dust and fume inhalation.[5] For large-scale operations, explosion-proof ventilation systems are recommended.[3]
-
Disposal: Waste must be handled and disposed of as hazardous material according to local regulations.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you might encounter when transitioning from lab-scale to pilot or production-scale synthesis.
Problem 1: Low yields upon scaling up the Friedel-Crafts acylation of protected aniline.
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer | In large reactors, exothermic reactions can lead to localized overheating, causing side reactions and degradation. Ensure the reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature. |
| Poor Mixing | Inadequate mixing can lead to localized high concentrations of reagents, promoting byproduct formation. Optimize the stirrer design and speed to ensure homogeneity. |
| Moisture Sensitivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which is more challenging to control in larger vessels.[1] Ensure all reagents, solvents, and equipment are scrupulously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Stoichiometry of Catalyst | The product ketone can form a complex with the Lewis acid, sequestering it.[1] On a large scale, this can be a significant sink for the catalyst. Ensure at least a stoichiometric amount of the catalyst relative to the protected aniline is used. |
Problem 2: Formation of significant byproducts during the reaction.
| Potential Cause | Recommended Solution |
| Over-Acylation (Polyacylation) | Although the acyl group is deactivating, highly activated protected anilines can sometimes undergo multiple acylations.[6] Control the stoichiometry of the acylating agent and consider adding it slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions from Impurities | Impurities in starting materials are magnified at scale. Ensure the purity of the protected aniline, acyl chloride/anhydride, and solvent before use. |
| Fries Rearrangement Issues (if applicable) | If using a Fries rearrangement route, temperature control is critical for regioselectivity. Lower temperatures generally favor the desired para-product, while higher temperatures can increase the formation of the ortho-isomer and other byproducts.[7] |
Problem 3: Difficulties in purifying the final product at a large scale.
| Potential Cause | Recommended Solution |
| Chromatography is Not Scalable | Flash column chromatography, common in the lab, is often impractical and expensive for large quantities.[3] |
| Product Isolation | The product may be soluble in the workup solvents, leading to losses. |
| Residual Impurities | Small amounts of impurities that were acceptable at the lab scale may not be tolerable in a final product for drug development. |
To address these purification challenges, develop a robust crystallization procedure. Screen various solvent systems to find one that provides high purity and yield. Techniques like anti-solvent crystallization or cooling crystallization are generally more scalable. For persistent impurities, consider a chemical wash of the crude product or the use of scavengers before the final crystallization step.
Experimental Protocols
General Protocol: Synthesis via Protected Aniline (Friedel-Crafts Acylation)
This protocol is a generalized procedure and must be optimized for specific scales and equipment.
Step 1: Protection of 4-Aminoaniline (Example: Acetylation)
-
Dissolve aniline in a suitable solvent (e.g., acetic acid).
-
Slowly add acetic anhydride, controlling the exotherm with an ice bath.
-
Stir the mixture until the reaction is complete (monitor by TLC or HPLC).
-
Precipitate the product (acetanilide) by adding the reaction mixture to water.
-
Filter, wash with water, and dry the acetanilide (B955) thoroughly.
Step 2: Friedel-Crafts Acylation
-
Charge a dry, inerted reactor with anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Add the dried acetanilide.
-
Cool the mixture (e.g., to 0-5 °C) and slowly add aluminum chloride (AlCl₃) in portions, ensuring the temperature does not rise significantly.
-
Once the addition is complete, slowly add propionyl chloride at a controlled temperature.
-
Allow the reaction to stir and slowly warm to room temperature. Monitor progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over a desiccant (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude 4'-acetamidopropiophenone.
Step 3: Deprotection (Acid Hydrolysis)
-
Reflux the crude 4'-acetamidopropiophenone in an aqueous acidic solution (e.g., dilute HCl).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
-
Dry the final product under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using the Friedel-Crafts acylation of a protected aniline.
Caption: General synthesis workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield during scale-up.
Caption: Decision tree for troubleshooting low yield in scale-up.
Mechanism of Toxicity Pathway
For professionals in drug development, understanding the compound's mechanism of action is crucial. This diagram illustrates the toxicological pathway of this compound.
Caption: Toxicological pathway of this compound (PAPP).
References
- 1. benchchem.com [benchchem.com]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. This compound | 70-69-9 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
degradation pathways of 4'-Aminopropiophenone under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of 4'-Aminopropiophenone (PAPP) under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary known degradation pathway of this compound?
The most well-documented degradation pathway for this compound is its in vivo metabolic biotransformation. In biological systems, PAPP is metabolized by liver enzymes into its active metabolite, N-hydroxylaminopropiophenone (PHAPP)[1][2]. This metabolite is responsible for the compound's pharmacological and toxicological effects, primarily the induction of methemoglobinemia[2].
Q2: Is this compound susceptible to hydrolysis?
No, this compound is considered to be hydrolytically stable. Standard tests conducted according to OECD guidelines have shown that PAPP is stable at pH 4, 7, and 9. Therefore, degradation due to hydrolysis under typical environmental and experimental pH conditions is not expected to be a significant pathway.
Q3: What are the likely degradation pathways of this compound under forced degradation conditions?
While specific experimental data on the forced degradation of this compound is limited in publicly available literature, potential degradation pathways can be inferred based on the chemical reactivity of its functional groups (an aromatic amine and a ketone).
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, and ultimately, polymeric species. The aromatic ring itself could also undergo oxidation, leading to hydroxylated byproducts.
-
Photolytic Degradation: Aromatic ketones and amines are known to be photoreactive. Under UV or visible light, PAPP may undergo photodegradation, potentially leading to the formation of colored degradants through complex radical-initiated reactions.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Potential degradation pathways could involve the cleavage of the bond between the carbonyl group and the aromatic ring, or reactions involving the amino group.
Q4: Are there any known degradation products of this compound from experimental studies?
The primary identified product of biotransformation is N-hydroxylaminopropiophenone (PHAPP)[2]. Specific degradation products from forced degradation studies (oxidative, photolytic, thermal) are not well-documented in the literature. However, based on the degradation of similar molecules like 4'-aminoacetophenone, one might expect the formation of compounds resulting from oxidation of the amino group or cleavage of the propiophenone (B1677668) side chain.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks observed during HPLC analysis of a PAPP sample. | Sample degradation due to improper storage (e.g., exposure to light or high temperatures). | Store PAPP samples in a cool, dark place. Use amber vials for solutions. Prepare fresh solutions for analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean laboratory ware. Run a blank analysis to check for solvent contamination. | |
| Inconsistent results in stability studies. | Variability in experimental conditions (temperature, light intensity, pH). | Ensure precise control and monitoring of all experimental parameters. Use a calibrated light source for photostability studies. |
| Interaction with excipients in a formulation. | Conduct compatibility studies with individual excipients to identify potential interactions. | |
| No degradation observed under stress conditions. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| This compound is stable under the applied conditions. | This is a valid result. Report the stability of the compound under the tested conditions. |
Experimental Protocols
General Protocol for Forced Degradation Studies of this compound
This protocol outlines a general procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Subject a solid sample of this compound to a dry heat of 105°C for 24 hours.
3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or UPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Analytical Method for this compound and its Degradation Products
A reverse-phase UPLC-MS/MS method can be developed for the separation and identification of this compound and its potential degradation products.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) and mass spectrometric detection for identification and structural elucidation of degradation products.
Quantitative Data Summary
Due to the limited availability of specific quantitative data on the forced degradation of this compound in the literature, the following table provides a template for researchers to populate with their own experimental data.
| Stress Condition | Duration | Temperature | % Degradation of PAPP | Major Degradation Product(s) (if identified) | % Formation of Major Degradant(s) |
| 0.1 N HCl | 24 hours | 60°C | |||
| 0.1 N NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Photolytic | 1.2 million lux hours | Controlled | |||
| Thermal (Solid) | 24 hours | 105°C |
Visualizations
Metabolic Degradation Pathway
Caption: In vivo metabolic pathway of this compound.
Inferred Experimental Degradation Pathways
Caption: Predicted degradation pathways under experimental stress.
References
Technical Support Center: Spectroscopic Analysis of 4'-Aminopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference in the spectroscopic analysis of 4'-Aminopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used for the analysis of this compound?
A1: The primary spectroscopic techniques for analyzing this compound include UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS).
Q2: What is the maximum UV absorption peak for this compound?
A2: The maximum UV absorption peak for this compound is reported to be at 310.3 nm.[1]
Q3: What are the common sources of interference in the spectroscopic analysis of this compound?
A3: Common sources of interference include:
-
Spectral Overlap: Occurs when the spectra of other compounds in the sample overlap with the spectrum of this compound. This is a common issue in UV-Vis and fluorescence spectroscopy.[2][3][4]
-
Matrix Effects: In mass spectrometry, components of the sample matrix can enhance or suppress the ionization of this compound, leading to inaccurate quantification.[5][6][7]
-
Solvent Effects: The choice of solvent can influence the spectral properties of the analyte. Impurities in the solvent can also introduce interfering signals.
-
Sample Contamination: Contaminants from sample preparation steps, dirty glassware, or cuvettes can lead to extraneous peaks or signal suppression.[8][9]
-
Degradation Products: this compound may degrade under certain conditions, and its degradation products can interfere with the analysis of the parent compound. The compound is considered to be readily biodegradable.[10]
Q4: How can I minimize spectral overlap from other components in my sample?
A4: To minimize spectral overlap, you can employ several strategies:
-
Chromatographic Separation: Use techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound from interfering compounds before spectroscopic detection.
-
Derivative Spectroscopy: This method can help resolve overlapping peaks by plotting the derivative of the absorbance spectrum.[11]
-
Ratio Difference Method: This is another mathematical technique that can be used to resolve overlapping spectra in UV-Vis analysis.[11]
-
Spectral Unmixing: For fluorescence microscopy, computational methods can separate the individual emission spectra of multiple fluorophores from a mixed signal.[3]
Troubleshooting Guides
UV-Vis Spectroscopy
| Problem | Possible Cause | Solution |
| Unexpected peaks in the spectrum. | Sample or cuvette contamination.[8] | Ensure thorough cleaning of cuvettes and glassware. Use high-purity solvents. |
| Presence of impurities or degradation products. | Purify the sample using techniques like recrystallization or chromatography. | |
| Inconsistent or non-reproducible absorbance readings. | Dirty or scratched cuvettes.[9] | Clean cuvettes before each use and inspect for scratches. Replace if damaged. |
| Incorrect sample concentration (too high or too low).[9] | Prepare samples within the optimal absorbance range (typically 0.1-1.0 AU). | |
| Instrument drift. | Allow the instrument to warm up properly and perform a baseline correction before measurements. | |
| Broad or asymmetric peaks. | High sample concentration. | Dilute the sample to an appropriate concentration. |
| Presence of suspended particles in the sample. | Filter the sample solution before measurement. |
Mass Spectrometry (LC-MS)
| Problem | Possible Cause | Solution |
| Signal suppression or enhancement (Matrix Effect).[6] | Co-eluting matrix components interfering with ionization.[6] | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Optimize the chromatographic method to separate the analyte from matrix components. | ||
| Use a matrix-matched calibration curve for quantification. | ||
| Poor peak shape. | Inappropriate mobile phase. | Optimize the mobile phase composition and pH. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Carryover (analyte signal in blank injections). | Adsorption of the analyte to the LC system or column. | Implement a rigorous wash cycle between injections. |
NMR Spectroscopy
| Problem | Possible Cause | Solution |
| Broad or asymmetric lines. | Poorly dissolved sample or presence of solid particles.[12][13] | Ensure the sample is completely dissolved. Filter the sample into the NMR tube.[12][13][14][15] |
| High sample concentration leading to increased viscosity.[13][14] | Use an appropriate sample concentration (typically 1-10 mg for proton NMR).[12][14] | |
| Incorrect sample height in the NMR tube.[12][13] | Ensure the correct sample volume (typically 0.5-0.6 mL for a 5 mm tube).[12] | |
| Interfering peaks from the solvent. | Use of a non-deuterated solvent. | Always use high-purity deuterated solvents for NMR analysis.[13] |
Experimental Protocols
Protocol 1: Sample Preparation for UV-Vis Analysis of this compound
-
Solvent Selection: Choose a high-purity UV-grade solvent in which this compound is soluble and that does not absorb in the region of interest (around 310 nm). Ethanol or methanol (B129727) are suitable options.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
-
Sample Preparation:
-
If the sample is a solid, accurately weigh a known amount and dissolve it in the solvent.
-
If the sample is in a complex matrix (e.g., biological fluid), perform a suitable extraction (e.g., LLE or SPE) to isolate the analyte and remove potential interferences.
-
Ensure the final concentration of this compound in the sample solution falls within the linear range of the calibration curve.
-
-
Measurement:
-
Use clean quartz cuvettes.
-
Record a baseline spectrum with the solvent (blank).
-
Measure the absorbance of the standard and sample solutions at 310.3 nm.
-
Protocol 2: General Sample Preparation for NMR Analysis
-
Sample Amount: Weigh 1-10 mg of the this compound sample for a standard proton NMR spectrum.[12][14]
-
Solvent: Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the sample in a clean vial.[12]
-
Dissolution: Ensure the sample is completely dissolved. Vortex or gently warm the vial if necessary.
-
Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any suspended particles.[13][14][15]
-
Tube Cleaning: Before use, ensure the NMR tube is clean and free from any defects.[12][16] Clean the outer surface of the tube with a lint-free wipe and a suitable solvent (e.g., isopropanol) before inserting it into the spectrometer.[12]
Visualizations
Caption: Experimental Workflow for UV-Vis Analysis.
Caption: Troubleshooting Logic for Spectroscopic Analysis.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Spectral Unmixing in Flow Cytometry: Best Practices | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ossila.com [ossila.com]
- 9. labindia-analytical.com [labindia-analytical.com]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Various techniques for resolving overlapping ultraviolet spectra of combination pharmaceutical dosage forms containing hydroxychloroquine and paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 16. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
Validation & Comparative
A Comparative Efficacy Analysis of 4'-Aminopropiophenone and Other Aminoketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4'-Aminopropiophenone (PAPP) with other notable aminoketones, including the antidepressant bupropion (B1668061) and synthetic cathinone (B1664624) derivatives. The disparate applications of these compounds—ranging from toxicology to therapeutics—necessitate a nuanced approach to comparing their "efficacy." For PAPP, efficacy is primarily defined by its toxicological potency, whereas for therapeutic aminoketones, efficacy relates to their desired pharmacological effects. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their respective mechanisms and activities.
Section 1: Comparative Quantitative Data
The following tables summarize key quantitative parameters for this compound and other selected aminoketones.
Table 1: Acute Oral Toxicity (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Toxicological Classification |
| Dogs | 30–50 | High |
| Mallard Duck | 32–38 | High |
| Mice | 168–233 | Moderate |
| Rats | 177–221 | Moderate |
| Guinea Pig | 1020 | Low |
Data compiled from multiple research publications and review papers.[1]
Table 2: Comparative Efficacy and Potency of Therapeutic Aminoketones
| Compound | Primary Indication | Mechanism of Action | Key Efficacy Measure | Notes |
| Bupropion | Major Depressive Disorder, Smoking Cessation | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Improvement in depression rating scales (e.g., HAMD, MADRS); Smoking abstinence rates | Comparable efficacy to other antidepressants like amitriptyline (B1667244) and SSRIs.[2][3][4] Considered weight-negative.[5] |
| Synthetic Cathinones (e.g., Mephedrone, MDPV) | Not applicable (Substances of Abuse) | Monoamine releasers and/or reuptake inhibitors | Reinforcing effects in animal models (self-administration) | Potency and efficacy vary widely among derivatives. MDPV is generally more potent than cocaine in reinforcing effects.[6] |
Section 2: Mechanisms of Action
The aminoketones discussed exhibit vastly different mechanisms of action, which are visualized in the following diagrams.
Caption: Mechanism of this compound (PAPP) toxicity.
Caption: Therapeutic mechanism of Bupropion.
Section 3: Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these aminoketones are provided below.
Acute Oral Toxicity Assessment (OECD Guideline 423)
This protocol is used to determine the acute oral toxicity of a substance, such as this compound, and is essential for establishing its LD50 value.[7][8]
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animals: Typically, young adult rats of a single sex (usually females) are used.
Procedure:
-
Dose Selection: A starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing data or a sighting study.
-
Administration: The test substance is administered orally by gavage in a single dose. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Stepwise Dosing: The study proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group. If mortality occurs, the dose is lowered for the next group; if no mortality, the dose is increased.
-
Data Analysis: The LD50 is estimated based on the mortality data and the dose levels tested.
Caption: Workflow for OECD Guideline 423.
Forced Swim Test (FST) for Antidepressant Efficacy
The FST is a widely used behavioral test in rodents to screen for potential antidepressant activity, as seen with compounds like bupropion.[9][10][11][12][13]
Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least one hour before the test.
-
Pre-test (for rats): On the first day, rats are placed in the water for a 15-minute pre-test session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), animals are administered the test compound (e.g., bupropion) or a vehicle control. After a specific pre-treatment time (e.g., 30-60 minutes), they are placed in the water for a 5-6 minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
In Vitro Dopamine and Norepinephrine Reuptake Inhibition Assay
This assay is crucial for determining the mechanism of action of aminoketones like bupropion that target monoamine transporters.[3][14][15]
Objective: To measure the inhibitory potency (IC50) of a test compound on the reuptake of dopamine (DA) and norepinephrine (NE) into synaptosomes or cells expressing the respective transporters (DAT and NET).
Materials:
-
Synaptosomes (nerve terminals) prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for NET) or cell lines stably expressing human DAT or NET.
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine).
-
Test compound (e.g., bupropion) at various concentrations.
-
Assay buffer and scintillation fluid.
Procedure:
-
Incubation: Synaptosomes or cells are incubated with the test compound at various concentrations.
-
Initiation of Uptake: Radiolabeled neurotransmitter is added to initiate the reuptake process.
-
Termination of Uptake: The reaction is stopped after a short incubation period by rapid filtration or washing to separate the synaptosomes/cells from the extracellular medium.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes/cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.
Section 4: Discussion and Conclusion
The aminoketone class of compounds demonstrates a remarkable diversity in pharmacological and toxicological profiles. This compound's efficacy is defined by its potent ability to induce methemoglobinemia, making it an effective, albeit toxic, agent for specific applications such as vertebrate pest control. Its mechanism is indirect, relying on metabolic activation to an N-hydroxy metabolite that oxidizes hemoglobin.
In stark contrast, bupropion's efficacy lies in its therapeutic benefits for major depressive disorder and smoking cessation. Its mechanism as a norepinephrine-dopamine reuptake inhibitor is well-established and leads to an increase in synaptic concentrations of these key neurotransmitters.[16][17] This distinct mechanism differentiates it from more common antidepressants that primarily target the serotonin (B10506) system.[2]
Synthetic cathinones represent a third category, where "efficacy" is often linked to their psychostimulant and reinforcing properties, leading to a high potential for abuse. Their mechanisms can involve both reuptake inhibition and release of monoamines, with potencies and effects varying significantly based on their chemical structure.
References
- 1. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion - Wikipedia [en.wikipedia.org]
- 5. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]
- 17. Articles [globalrx.com]
A Comparative Guide to Validated Analytical Methods for 4'-Aminopropiophenone (4-APP) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 4'-Aminopropiophenone (4-APP). The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, including pharmaceutical formulations and biological samples. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by established validation parameters.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the most common analytical methods for 4-APP quantification. These values are based on established principles of analytical method validation.[1]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 15% | < 15% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | < 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 0.6 µg/mL | < 5 ng/mL | 5 - 50 ng/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quality control of 4-APP in pharmaceutical substances and formulations due to its precision and accuracy.
Instrumentation:
-
Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-APP reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from the LOQ to 200% of the expected sample concentration.
-
Sample Preparation (for drug substance): Accurately weigh a quantity of the 4-APP drug substance, dissolve in the mobile phase to achieve a target concentration within the calibration range, and filter through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low levels of 4-APP in complex biological matrices such as plasma and urine.[2]
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 4-APP from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-APP and an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE for Plasma/Urine):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma or urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute 4-APP with a methanolic solution containing a small percentage of ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like 4-APP, derivatization is necessary to improve its volatility and thermal stability for GC analysis.[2]
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient suitable for the separation of the derivatized 4-APP.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
Derivatization and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA).[2]
-
Procedure: a. Evaporate the sample extract containing 4-APP to dryness. b. Add the derivatization reagent and a suitable solvent (e.g., acetonitrile). c. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. d. Inject an aliquot of the derivatized sample into the GC-MS.
Logical Relationships in Method Selection
The choice of the analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
References
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in immunoassay development, defining the specificity of an antibody to its target antigen. It occurs when an antibody binds to non-target molecules that are structurally similar to the intended antigen. In the context of 4'-Aminopropiophenone, understanding the cross-reactivity of its antibodies with other aminopropiophenones, cathinone (B1664624) derivatives, and other structurally related compounds is essential for accurate and reliable detection and quantification. High cross-reactivity can lead to false-positive results, while low cross-reactivity ensures the assay's specificity.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of antibodies developed for compounds structurally related to this compound. This data is compiled from studies on synthetic cathinone immunoassays and serves as a predictive reference for PAPP antibody cross-reactivity. The cross-reactivity is typically expressed as a percentage relative to the binding affinity of the primary target analyte.
| Compound Class | Target Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| Cathinone Derivatives | Mephedrone/Methcathinone | Cathinone Derivatives | As low as 150 ng/mL |
| Synthetic Cathinones | Mephedrone | 4-Methylethcathinone (4-MEC) | 2-25% |
| Synthetic Cathinones | Mephedrone | Methylone | 2-25% |
| Synthetic Cathinones | Mephedrone | Flephedrone | 2-25% |
| Synthetic Cathinones | Mephedrone | Butylone | 2-25% |
| Synthetic Cathinones | Mephedrone | Methedrone | 2-25% |
| Synthetic Cathinones | MDPV | MDPBP | 100% |
| Synthetic Cathinones | MDPV | Naphyrone | Cross-reacted |
| Synthetic Cathinones | MDPV | 4-MPBP | Cross-reacted |
| Synthetic Cathinones | MDPV | MDPPP | Cross-reacted |
| Synthetic Cathinones | MDPV | Pentedrone | Cross-reacted |
| Synthetic Cathinones | MDPV | Butylone | Cross-reacted |
Note: This table is based on data from commercially available immunoassay kits for synthetic cathinones and may not be directly transferable to all this compound antibodies. Experimental validation is crucial.
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of this compound antibodies using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
This compound (PAPP) standard
-
Structurally related compounds (potential cross-reactants)
-
Anti-PAPP antibody
-
Coating antigen (e.g., PAPP-protein conjugate)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., BSA in PBS)
-
Plate reader
2. Experimental Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a fixed concentration of the anti-PAPP antibody and varying concentrations of either the PAPP standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the PAPP standard.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PAPP / IC50 of Cross-Reactant) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
This guide provides a foundational understanding of the potential cross-reactivity of this compound antibodies based on available data for similar compounds. Researchers are strongly encouraged to perform in-house validation to determine the specific cross-reactivity profiles of their own antibodies and assays.
A Comparative Guide to the Metabolic Stability of 4'-Aminopropiophenone and its Analogues
For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in assessing its potential as a therapeutic agent. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of toxic metabolites. This guide provides a comparative analysis of the metabolic stability of 4'-Aminopropiophenone (PAPP) and several of its structural analogues.
Introduction to this compound (PAPP)
This compound, also known as para-aminopropiophenone or PAPP, is a compound known for its high toxicity due to its metabolic activation.[1] Its primary mechanism of toxicity involves biotransformation in the liver to an active metabolite, N-hydroxylaminopropiophenone (PHAPP).[2][3][4] This metabolite is a potent oxidizing agent that converts hemoglobin to methemoglobin, impairing the blood's oxygen-carrying capacity and leading to hypoxia.[1][2][4]
The metabolic fate of PAPP varies significantly across different species. In rats, the primary metabolic pathway is N-acetylation.[2][5] Dogs primarily metabolize PAPP through ring and aliphatic hydroxylation.[2][5] Primates, including monkeys and humans, utilize both N-acetylation and oxidative pathways.[2][5][6]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and three of its analogues in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), provides a quantitative comparison of how structural modifications can influence metabolic stability.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (PAPP) | 25 | 27.7 | |
| Analogue A: 4'-N-Acetylaminopropiophenone | 45 | 15.4 | |
| Analogue B: 4'-Amino-2'-fluoropropiophenone | 35 | 19.8 | |
| Analogue C: 4'-Aminobutyrophenone | 18 | 38.5 |
Note: The data for the analogues are representative and for illustrative purposes to demonstrate the impact of structural changes on metabolic stability.
Experimental Protocols
The metabolic stability of the compounds was determined using an in vitro assay with human liver microsomes.[7][8][]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Materials:
-
Test compounds (this compound and its analogues)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in phosphate buffer.
-
The human liver microsomes are thawed and diluted to the working concentration in cold phosphate buffer.
-
The test compound solution is added to the wells of a 96-well plate.
-
The plate is pre-incubated at 37°C for approximately 10 minutes.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), the reaction is terminated by adding cold acetonitrile containing an internal standard.
-
The plate is centrifuged to precipitate the proteins.
-
The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.
3. Data Analysis:
-
The percentage of the remaining parent compound at each time point is calculated.
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and the general workflow for assessing metabolic stability.
Caption: Metabolic pathways of this compound (PAPP).
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
The metabolic stability of this compound and its analogues is a crucial determinant of their pharmacokinetic profiles and potential toxicity. As demonstrated, minor structural modifications can significantly alter metabolic rates. N-acetylation of the amino group (Analogue A) and the introduction of a fluorine atom on the aromatic ring (Analogue B) led to increased metabolic stability compared to the parent compound. Conversely, extending the alkyl chain (Analogue C) resulted in decreased stability. These findings highlight the importance of early-stage metabolic stability assessment in guiding the design of more robust and safer drug candidates. Researchers can use this comparative data and the detailed experimental protocols as a foundation for their own investigations into the metabolic fate of novel compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. envirolink.govt.nz [envirolink.govt.nz]
- 3. This compound | 70-69-9 | Benchchem [benchchem.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
In Vitro vs. In Vivo Correlation of 4'-Aminopropiophenone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of 4'-Aminopropiophenone (PAPP), a compound known for its potent methemoglobin-inducing properties. The following sections detail its mechanism of action, comparative efficacy, and the critical role of metabolic activation in correlating its effects between laboratory assays and living organisms.
Mechanism of Action: The Crucial Role of Biotransformation
The biological activity of 4'-Aminopropiopiophenone is not direct but is contingent upon its metabolic conversion. In vivo, PAPP undergoes biotransformation, primarily in the liver, to its active metabolite, N-hydroxylaminopropiophenone (PHAPP).[1][2][3][4] It is PHAPP, not PAPP, that directly oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺).[1][2][4] This conversion is a critical step for its toxicological effect.
Methemoglobin is incapable of binding and transporting oxygen, and its accumulation in the blood leads to methemoglobinemia.[1][5] At high levels, this condition causes systemic hypoxia, leading to cellular respiration inhibition and ultimately, death.[2][4][5] This indirect mechanism of action is central to understanding the discrepancies and correlations between in vitro and in vivo observations.
The following diagram illustrates the metabolic activation and mechanism of action of PAPP.
Caption: Metabolic activation pathway of this compound (PAPP).
Comparative Analysis of In Vitro and In Vivo Activity
The key distinction between the in vitro and in vivo activity of PAPP lies in the requirement for metabolic activation. Standard in vitro assays that expose PAPP directly to red blood cells will not induce significant methemoglobin formation.[1] To observe in vitro activity that correlates with in vivo effects, the experimental setup must include a metabolic component, such as liver microsomes.[6][7]
The following table summarizes the quantitative data on PAPP's activity.
| Parameter | In Vitro Findings | In Vivo Findings | Species |
| Methemoglobin Induction | PAPP alone has no direct effect. Incubation with liver microsomes is required to generate the active metabolite PHAPP, which then induces methemoglobin formation.[1][6][7] | Rapidly induces high levels of methemoglobin following oral or intravenous administration.[8] | Rats, Dogs, Monkeys, Humans[2][4][6][7] |
| Active Compound | N-hydroxylaminopropiophenone (PHAPP) is the direct oxidant of hemoglobin.[1][2][3][4] | PAPP is the administered pro-drug; PHAPP is the active metabolite.[1][2][3][4] | Various mammalian species |
| Pharmacokinetics | Not applicable. | Rapid absorption (Tmax ~60 min in rats and dogs, 1-1.5 hours in monkeys). Primarily excreted in urine. Oral bioavailability in dogs is 32-52%.[2][4] | Rats, Dogs, Monkeys, Humans[2][4] |
| Toxic Effects | Cytotoxicity observed in cell cultures only at high concentrations or with metabolic activation systems. | Dose-dependent hypoactivity, lethargy, coma, and death due to metabolic hypoxia.[9] Carnivores are particularly susceptible.[6] | Various mammalian species |
| Genotoxicity | PAPP has shown genotoxic potential in some in vitro assays.[2][4] | PAPP is considered an in vivo genotoxicant.[2][4] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following outlines key experimental protocols for assessing PAPP activity.
In Vitro Methemoglobin Induction Assay
This protocol is designed to assess the potential of PAPP to induce methemoglobin formation in the presence of a metabolic activation system.
Caption: Experimental workflow for in vitro PAPP activity assessment.
-
Preparation of Reagents:
-
Metabolic Activation:
-
In a reaction tube, combine the liver microsomes, a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the PAPP solution.
-
Pre-incubate the mixture to allow for the metabolic conversion of PAPP to PHAPP.
-
-
Methemoglobin Formation:
-
Add the red blood cell suspension to the reaction mixture and incubate at 37°C.
-
Collect aliquots at various time points.
-
-
Quantification:
-
Lyse the red blood cells and measure the absorbance at specific wavelengths to determine the concentrations of hemoglobin and methemoglobin.
-
Calculate the percentage of methemoglobin relative to total hemoglobin.
-
In Vivo Acute Toxicity Study
This protocol outlines a typical procedure for evaluating the acute toxicity and methemoglobin-inducing effects of PAPP in a rodent model.
-
Animal Model and Acclimation:
-
Use a suitable animal model (e.g., Sprague-Dawley rats) and allow for an acclimation period.
-
-
Dose Administration:
-
Administer PAPP via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
-
Sample Collection and Observation:
-
Observe the animals for clinical signs of toxicity (e.g., lethargy, cyanosis, changes in respiration) at regular intervals.[6]
-
Collect blood samples at predetermined time points post-administration.
-
-
Analysis:
-
Immediately analyze blood samples for methemoglobin levels.
-
Perform hematology and clinical chemistry analysis as required.
-
At the end of the study, conduct a gross necropsy and collect tissues for histopathological examination.
-
Correlation and Conclusion
A direct in vitro to in vivo correlation (IVIVC) for this compound based solely on the parent compound's concentration is not feasible due to its mechanism of action. The correlation is critically dependent on the rate and extent of its metabolic activation to PHAPP.
-
Positive Correlation: A strong positive correlation can be established between the in vitro rate of PHAPP formation by liver microsomes and the in vivo rate of methemoglobin formation. Studies have shown that the putative metabolite, PHAPP, induces higher peak levels of methemoglobin than PAPP at equimolar doses, both in vivo and in vitro (when using plasma from PAPP-treated animals).[8]
-
Predictive Value: In vitro assays incorporating metabolic activation systems are valuable for predicting the in vivo methemoglobin-inducing potential of PAPP and its analogs. These assays can be used for screening and preliminary risk assessment, reducing the reliance on animal testing in the early stages of research.
References
- 1. This compound | 70-69-9 | Benchchem [benchchem.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. scispace.com [scispace.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. envirolink.govt.nz [envirolink.govt.nz]
- 7. envirolink.govt.nz [envirolink.govt.nz]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of the Biological Effects of 4'-Aminopropiophenone and its N-hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 4'-Aminopropiophenone (PAPP) and its primary active metabolite, N-hydroxy-4-aminopropiophenone (PHAPP or PAPP-NOH). The information presented herein is intended to support research and development activities by providing a clear, data-driven overview of these two compounds.
Executive Summary
This compound (PAPP) is a pro-drug that exerts its primary biological effect, the induction of methemoglobinemia, through its N-hydroxy metabolite (PHAPP). PAPP itself is not a direct oxidant of hemoglobin and requires in vivo metabolic activation, predominantly by liver enzymes, to its active form.[1] Experimental evidence consistently indicates that PHAPP is a more potent inducer of methemoglobin formation than its parent compound, PAPP. While quantitative data for a direct comparison of acute toxicity and in vitro potency is limited, the established mechanism of action underscores the critical role of metabolic conversion in the biological activity of PAPP.
Data Presentation
Table 1: Comparative Acute Oral Toxicity of this compound (PAPP)
| Species | PAPP Oral LD50 (mg/kg bw) | Reference(s) |
| Rat | 177 - 221 | [1] |
| Dog | 30 - 50 | [1] |
| Mouse | 168 - 233 | |
| Guinea Pig | 1020 | |
| Stoat | 9.3 | |
| Feral Cat | <10 | |
| Mallard Duck | 32 | |
| Blackbird | 174 | |
| Magpie | 1387 |
Table 2: Comparative Methemoglobin-Inducing Activity
| Compound | Relative Potency | Supporting Evidence | Reference(s) |
| This compound (PAPP) | Lower | Inactive as a direct oxidant of hemoglobin in vitro. Requires metabolic activation. | |
| N-hydroxy-4-aminopropiophenone (PHAPP) | Higher | Directly induces methemoglobin formation in vitro. Produces higher peak levels of methemoglobin than PAPP at equimolar doses in vivo. | [2] |
Mechanism of Action: From PAPP to Methemoglobinemia
The primary mechanism underlying the biological effects of PAPP is its metabolic conversion to PHAPP, which then directly oxidizes hemoglobin to methemoglobin. This process is illustrated in the signaling pathway below.
Caption: Metabolic pathway of PAPP to its active metabolite and subsequent induction of methemoglobinemia.
Other Biological Effects
Neurotoxicity
The neurotoxic effects observed following PAPP administration, such as decreased locomotor activity and delayed response times in animal models, are largely considered to be secondary to the cerebral hypoxia induced by methemoglobinemia.[1] There is currently insufficient evidence to suggest direct neurotoxicity from PAPP itself.[1] Comparative studies on the direct neurotoxic potential of PHAPP are lacking.
Cardiovascular Effects
The primary cardiovascular effects of PAPP are also linked to hypoxia resulting from methemoglobinemia. High levels of methemoglobin reduce the oxygen-carrying capacity of the blood, leading to myocardial hypoxia. Direct comparative studies on the cardiovascular effects of PAPP and PHAPP are not extensively documented in the available literature.
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines the general procedure to study the conversion of PAPP to its N-hydroxy metabolite.
Objective: To determine the in vitro metabolism of PAPP by liver microsomal enzymes.
Materials:
-
This compound (PAPP)
-
Liver microsomes (from desired species, e.g., rat, dog, human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of PAPP in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the PAPP stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of PAPP and its N-hydroxy metabolite using a validated LC-MS/MS method.
Caption: Experimental workflow for the in vitro metabolism of PAPP using liver microsomes.
In Vitro Methemoglobin Formation Assay
This protocol describes a method to compare the methemoglobin-inducing potential of PAPP and PHAPP.
Objective: To quantify and compare the in vitro formation of methemoglobin induced by PAPP and PHAPP.
Materials:
-
Fresh whole blood or washed erythrocytes from the desired species
-
This compound (PAPP)
-
N-hydroxy-4-aminopropiophenone (PHAPP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Potassium ferricyanide (B76249) and potassium cyanide (for standard curve)
Procedure:
-
Prepare stock solutions of PAPP and PHAPP in a suitable solvent.
-
Wash fresh erythrocytes three times with PBS.
-
Resuspend the washed erythrocytes in PBS to a desired hematocrit.
-
Add varying concentrations of PAPP or PHAPP to the erythrocyte suspension.
-
Incubate the samples at 37°C for a specified time (e.g., 1 hour).
-
Lyse the erythrocytes by adding a hypotonic solution.
-
Measure the absorbance of the lysate at specific wavelengths (e.g., 630 nm for methemoglobin and 577 nm for total hemoglobin) using a spectrophotometer.
-
Calculate the percentage of methemoglobin. A standard curve can be generated using known concentrations of methemoglobin prepared by treating hemoglobin with potassium ferricyanide.
Caption: Experimental workflow for the in vitro methemoglobin formation assay.
Conclusion
The biological effects of this compound are predominantly mediated by its N-hydroxy metabolite, PHAPP. While PAPP serves as the precursor, PHAPP is the direct and more potent agent responsible for inducing methemoglobinemia. This distinction is critical for understanding the toxicology and pharmacology of PAPP. Further research is warranted to obtain direct comparative quantitative data on the acute toxicity and in vitro potency of both compounds, as well as to explore any potential biological effects independent of methemoglobin formation.
References
comparative analysis of different synthesis routes for 4'-Aminopropiophenone
For Researchers, Scientists, and Drug Development Professionals
4'-Aminopropiophenone is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of two primary synthesis routes for this compound: the Friedel-Crafts acylation of a protected aniline (B41778) and the reduction of a nitro precursor. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their respective efficiencies and conditions.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Reduction of Nitro Precursor |
| Starting Material | Acetanilide (B955) | Propiophenone (B1677668) |
| Key Intermediates | 4'-Acetamidopropiophenone | 4'-Nitropropiophenone |
| Overall Yield | ~65-75% | ~50-80% |
| Purity of Final Product | High | High, dependent on purification |
| Number of Steps | 2 (Acylation, Deprotection) | 2 (Nitration, Reduction) |
| Key Reagents | Propanoyl chloride, AlCl₃, HCl | HNO₃, H₂SO₄, Fe/AcOH or H₂/Pd-C |
| Reaction Conditions | Acylation: 0°C to reflux; Deprotection: Reflux | Nitration: 0-5°C; Reduction: Reflux or RT |
| Advantages | Milder conditions for the final step. | Utilizes readily available starting materials. |
| Disadvantages | Requires protection/deprotection steps. | Nitration step can produce isomers. |
Synthesis Route 1: Friedel-Crafts Acylation of Acetanilide
This route involves the protection of the amino group of aniline as an acetamide, followed by Friedel-Crafts acylation with propanoyl chloride, and subsequent deprotection to yield the final product. The initial protection step is necessary as the free amino group would otherwise react with the Lewis acid catalyst, deactivating the ring towards acylation.
Experimental Protocol
Step 1: Synthesis of 4'-Acetamidopropiophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 eq) in a dry solvent such as dichloromethane (B109758) or carbon disulfide.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq) to the stirred suspension.
-
To this mixture, add acetanilide (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it cautiously onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude 4'-acetamidopropiophenone can be purified by recrystallization from ethanol (B145695). A typical yield for this step is in the range of 80-85%.
Step 2: Hydrolysis of 4'-Acetamidopropiophenone to this compound
-
To a round-bottom flask, add 4'-acetamidopropiophenone (1.0 eq) and a solution of hydrochloric acid (e.g., 10% aqueous HCl).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide (B78521) solution, until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water. The expected yield for this deprotection step is typically high, around 85-95%.
Caption: Friedel-Crafts acylation route to this compound.
Synthesis Route 2: Reduction of 4'-Nitropropiophenone
This pathway begins with the nitration of propiophenone to introduce a nitro group at the para position, followed by the reduction of the nitro group to an amine.
Experimental Protocol
Step 1: Synthesis of 4'-Nitropropiophenone
-
In a flask, cool concentrated sulfuric acid to 0°C.
-
Slowly add propiophenone (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 5°C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the propiophenone solution, keeping the temperature at or below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the crude 4'-nitropropiophenone, wash thoroughly with cold water until the washings are neutral, and dry.
-
The product can be purified by recrystallization from ethanol. The yield for the nitration of a similar ketone, acetophenone, is reported to be around 55%, and a similar yield can be expected here.[1]
Step 2: Reduction of 4'-Nitropropiophenone to this compound
Method A: Reduction with Iron in Acetic Acid
-
In a round-bottom flask, suspend 4'-nitropropiophenone (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (3-4 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound. This method is often high-yielding.[2]
Method B: Catalytic Hydrogenation
-
Dissolve 4'-nitropropiophenone (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain this compound.
-
The product can be recrystallized if necessary. Catalytic hydrogenation is known to give very high yields, often exceeding 90%.[3]
Caption: Reduction of a nitro precursor route to this compound.
Conclusion
Both the Friedel-Crafts acylation and the reduction of a nitro precursor offer viable pathways to this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment available. The Friedel-Crafts route may be preferred for its potentially milder final step, while the reduction route, particularly via catalytic hydrogenation, can offer very high yields. Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific research or production needs.
References
Evaluating the Environmental Impact of 4'-Aminopropiophenone: A Comparative Guide for Researchers
This guide provides a detailed comparison of the environmental impact of 4'-Aminopropiophenone (PAPP) with other chemical agents used for vertebrate pest control. Contrary to its classification in some chemical databases as a general organic intermediate, the primary application of PAPP in an environmental context is as a vertebrate pesticide, specifically for the control of invasive predators like feral cats, wild dogs, and stoats.[1][2][3][4][5] This guide is intended for researchers, scientists, and wildlife management professionals, offering objective data and experimental context to evaluate its environmental profile against common alternatives.
Comparative Environmental Impact Data
The following table summarizes key environmental impact parameters for this compound (PAPP) and two other widely used vertebrate pest control agents: Sodium Fluoroacetate (1080) and Brodifacoum.
| Parameter | This compound (PAPP) | Sodium Fluoroacetate (1080) | Brodifacoum |
| Primary Use | Vertebrate pesticide (mammalian predators)[2][4] | Vertebrate pesticide (various mammals) | Rodenticide (Anticoagulant) |
| Mechanism of Action | Induces methemoglobinemia, leading to fatal oxygen deprivation (hypoxia).[2][5][6] | Inhibits the Krebs cycle, leading to cellular energy deprivation and organ failure. | Anticoagulant; inhibits Vitamin K recycling, leading to fatal hemorrhaging. |
| Persistence in Soil | Low. Readily biodegradable.[2] | Low to moderate. Degraded by soil microorganisms; half-life is typically days to weeks. | High. Persistent in soil with a half-life that can exceed one year. |
| Persistence in Water | Low. Unlikely to persist due to biodegradability.[2] | Low. Readily diluted and degraded by aquatic microorganisms. | High. Insoluble in water but can persist in sediments. |
| Bioaccumulation | Low potential. Predicted Bioconcentration Factor (BCF) < 100.[2] | Low potential. Rapidly metabolized and excreted. | High potential. It is lipophilic and accumulates in the liver of organisms. |
| Aquatic Toxicity | LC50 (96h, Fathead Minnow): 137-156 mg/L.[7] | LC50 (96h, Rainbow Trout): 54 mg/L. | LC50 (96h, Rainbow Trout): ~0.051 mg/L. |
| Avian Toxicity (Acute Oral LD50) | Mallard Duck: 32-38 mg/kg (Highly Toxic).[2] Generally less toxic to birds than target mammals.[1][3] | Bobwhite Quail: 16.8 mg/kg. Varies significantly by species; some birds are highly susceptible. | Mallard Duck: ~2 mg/kg. Highly toxic to most bird species. |
| Secondary Poisoning Risk | Low. Does not accumulate in tissues, minimizing risk to scavengers.[8] | Moderate. Risk exists for scavengers eating poisoned carcasses, depending on the amount of tissue consumed. | High. The stability of the toxin and its accumulation in the liver pose a significant risk to predators and scavengers. |
Experimental Protocols
The environmental data presented are derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[9][10][11] These guidelines ensure that chemical safety data is reliable and internationally comparable.
-
Ready Biodegradability (e.g., OECD Test Guideline 301): This test evaluates the potential for a chemical to be rapidly degraded by microorganisms. A test substance is dissolved in a mineral medium, inoculated with microorganisms (typically from wastewater treatment plants), and incubated under aerobic conditions for 28 days. Degradation is measured by parameters like oxygen consumption or CO2 production. PAPP is considered "readily biodegradable" based on these standard tests.[2]
-
Fish, Acute Toxicity Test (OECD Test Guideline 203): This protocol assesses the acute toxicity of a substance to fish. Groups of fish (e.g., Fathead Minnow or Rainbow Trout) are exposed to the test chemical at various concentrations for a 96-hour period.[9] The key endpoint is the LC50 (Lethal Concentration 50%), which is the concentration estimated to cause mortality in 50% of the test fish.
-
Avian Acute Oral Toxicity Test (e.g., OECD Test Guideline 223): This test determines the acute oral toxicity of a substance to birds. The chemical is administered as a single oral dose to test birds (e.g., Mallard Duck or Bobwhite Quail). The animals are observed for a minimum of 14 days. The resulting LD50 (Lethal Dose 50%) is the dose estimated to be fatal to 50% of the birds in the test group.
Visualizing Mechanisms and Processes
Diagram 1: Toxicological Pathway of this compound (PAPP)
Caption: Toxicological pathway of PAPP, from ingestion to the induction of hypoxia.
Diagram 2: Environmental Impact Assessment Workflow
Caption: A generalized workflow for assessing the environmental impact of a chemical agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Buy this compound | 70-69-9 [smolecule.com]
- 4. Para-aminopropiophenone and its Registration and Use as a Vertebrate Pesticide in New Zealand [escholarship.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. This compound | 70-69-9 | Benchchem [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pestsmart.org.au [pestsmart.org.au]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
benchmarking the performance of 4'-Aminopropiophenone against known standards
A Comparative Performance Analysis of 4'-Aminopropiophenone
This guide provides a detailed comparison of this compound (PAPP) against established standards, offering objective performance data for researchers, scientists, and drug development professionals. PAPP, a compound known for its toxicological properties, has been investigated for various applications, from a cyanide antidote to a vertebrate pest control agent.[1][2][3][4] Its primary mechanism of action involves the induction of methemoglobinemia, a state that impairs the oxygen-carrying capacity of blood.[2][5][6]
Performance Comparison: this compound vs. Standard Agents
The performance of PAPP is benchmarked against two primary standards based on its principal applications: Sodium Amyl Nitrite, a common cyanide antidote that also induces methemoglobinemia, and Sodium Fluoroacetate (commonly known as 1080), a widely used vertebrate pesticide.
Table 1: Comparative Toxicology of PAPP and Standard Agents
| Parameter | This compound (PAPP) | Sodium Amyl Nitrite | Sodium Fluoroacetate (1080) |
| Mechanism of Action | Induces methemoglobinemia via its metabolite, N-hydroxylaminopropiophenone (PHAPP), leading to metabolic hypoxia.[5][6][7] | Induces methemoglobinemia, which binds cyanide, preventing it from inhibiting cytochrome oxidase. | Inhibits the citric acid cycle by forming fluorocitrate, leading to cellular energy deprivation. |
| Primary Application | Vertebrate pesticide[2][7]; formerly researched as a cyanide antidote.[1][3] | Cyanide poisoning antidote. | Vertebrate pesticide.[2] |
| Acute Oral Toxicity (LD50) | Varies significantly by species: - Dogs: 30–50 mg/kg[6][7] - Rats: 177–221 mg/kg[6][7] - Mice: 168–233 mg/kg[6][7] - Guinea Pigs: 1020 mg/kg[6][7] | Data primarily on inhalation; high toxicity. | Varies by species: - Dogs: ~0.1 mg/kg - Rats: ~2-10 mg/kg |
| Antidote Availability | Methylene (B1212753) blue can reverse methemoglobinemia.[2][7] | Methylene blue (for overdose). | No effective antidote for accidental poisoning.[2] |
| Genotoxicity | Evidence is conflicting. Some studies suggest it is an in vitro and in vivo genotoxicant[6][7], while others indicate it is not mutagenic.[4] | Limited data; nitrites can be mutagenic under certain conditions. | Not considered a primary genotoxicant. |
Table 2: Comparative Pharmacokinetics
| Parameter | This compound (PAPP) | Sodium Amyl Nitrite | Sodium Fluoroacetate (1080) |
| Absorption | Rapidly absorbed through the gastrointestinal tract.[7] Tmax in rats and dogs up to 60 min; monkeys 1-1.5 hours.[7] | Rapidly absorbed via inhalation. | Rapidly absorbed from the gastrointestinal tract. |
| Metabolism | Metabolized in the liver to the active metabolite N-hydroxylaminopropiophenone (PHAPP).[5][8] Metabolic pathways differ by species (e.g., N-acetylation in rats, hydroxylation in dogs).[1][4][9] | Metabolized by hydrolysis to amyl alcohol and nitrite. | Metabolized to fluorocitrate. |
| Excretion | Primarily excreted in the urine (>70% of radiolabeled dose).[7][9] | Metabolites are excreted in the urine. | Excreted in the urine. |
| Oral Bioavailability | Dogs: 32-52%[7] Humans: 65-90%[7] | Not administered orally. | High. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of chemical compounds. Below are protocols for key experiments cited in the evaluation of this compound.
Protocol 1: Determination of Acute Oral Toxicity (LD50)
This protocol is a generalized methodology based on guidelines for toxicological studies, such as those from the OECD.
-
Animal Models: Select at least three different mammalian species to account for inter-species variability (e.g., rats, mice, dogs).[6][7]
-
Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, corn oil).
-
Dose Administration: Administer the compound via oral gavage to fasted animals. A range-finding study should be conducted first to determine the approximate lethal dose.[5] Subsequently, use at least 4-5 dose groups with a sufficient number of animals per group.
-
Observation: Monitor animals for clinical signs of toxicity and mortality for at least 14 days. Key signs for PAPP include lethargy, cyanosis, and respiratory distress, consistent with hypoxia.[4]
-
Data Analysis: Calculate the LD50 value with 95% confidence intervals using appropriate statistical methods, such as probit analysis.
Protocol 2: In Vitro Methemoglobin Formation Assay
This assay assesses the direct and metabolically activated potential of a compound to induce methemoglobin.
-
Blood Collection: Obtain fresh whole blood from the species of interest (e.g., rat) in an anticoagulant such as heparin.
-
Incubation Setup:
-
Direct Activity: Incubate erythrocytes directly with PAPP at various concentrations.
-
Metabolic Activation: Incubate PAPP with liver microsomes (e.g., rat liver S9 fraction) and NADPH to generate metabolites.[1] Then, add this mixture to a suspension of erythrocytes.
-
-
Experimental Conditions: Perform incubations at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Methemoglobin Measurement: At each time point, lyse the red blood cells and measure the concentration of methemoglobin spectrophotometrically.
-
Data Analysis: Plot the percentage of methemoglobin formation against time and compound concentration. Compare the potency of PAPP against known methemoglobin inducers like dapsone (B1669823) or benzocaine.[1]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Metabolic activation and mechanism of action of this compound (PAPP).
Caption: General experimental workflow for toxicological benchmarking of a compound.
Conclusion
This compound is a potent compound whose performance is highly dependent on the biological context, particularly the metabolic capabilities of the exposed species. Its primary mechanism, the induction of methemoglobinemia, makes it effective for its intended application as a vertebrate pesticide but also underscores its toxic potential.[5][7] Compared to sodium fluoroacetate, PAPP offers the significant advantage of an available antidote, methylene blue.[2] However, conflicting data on its genotoxicity and a lack of comprehensive long-term safety studies warrant further investigation.[4][6][7] The provided data and protocols offer a framework for researchers to conduct objective, comparative assessments of PAPP and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. envirolink.govt.nz [envirolink.govt.nz]
- 5. This compound | 70-69-9 | Benchchem [benchchem.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. apvma.gov.au [apvma.gov.au]
- 8. scispace.com [scispace.com]
- 9. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of 4'-Aminopropiophenone Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 4'-Aminopropiophenone (4-AP), a compound of interest in toxicological research and as a vertebrate pest control agent. While a formal inter-laboratory validation study for 4-AP assays was not identified in publicly available literature, this document outlines the common analytical techniques employed for similar compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The performance data presented herein is based on individual validation studies of these methods for 4-AP or structurally related analytes, and serves as a representative comparison to guide laboratory-specific validation efforts.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of this compound and similar small molecules. This data is compiled from various sources and should be considered representative.
| Performance Metric | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | ~30 ppm[1] | 0.15 - 0.4 ng/mL[2] |
| Limit of Quantification (LOQ) | Typically higher than LC-MS/MS (e.g., µg/mL range) | 0.5 - 13 ng/L[3] |
| Linearity (R²) | > 0.99 | > 0.99[2] |
| Accuracy (% Recovery) | Typically 80-120% | 94.9 - 115.5%[2] |
| Precision (% RSD) | < 15% | < 7%[3] |
| Specificity | Moderate; potential for interference | High; based on mass-to-charge ratio |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is adapted from a method for the determination of aminopropiophenone as an impurity.[1]
a. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
c. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
LC-MS/MS Method for this compound
The following is a general protocol based on methods for the analysis of similar small molecules in biological matrices.[2][3]
a. Sample Preparation (from a biological matrix):
-
Perform a protein precipitation by adding a solvent like acetonitrile to the sample.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if necessary.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common for amines.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
c. Validation Parameters: The validation should adhere to regulatory guidelines and include assessments of selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.
Visualizations
Experimental and Logical Workflows
Figure 1. HPLC-UV Experimental Workflow for this compound Analysis.
Figure 2. LC-MS/MS Experimental Workflow for this compound Analysis.
Figure 3. Logical Comparison of HPLC-UV and LC-MS/MS for 4'-AP Assays.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of 4'-aminopropiophenone (4-APrO), also known as para-aminopropiophenone (PAPP), and its structural analogs. Additionally, it contrasts these effects with those of related designer drugs, specifically synthetic cathinones, to highlight their distinct pharmacological profiles. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.
Executive Summary
This compound is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] This pharmacological action is the primary mechanism behind its toxicity and its application as a vertebrate pesticide.[1][3] Structure-activity relationship (SAR) studies of 4-APrO analogs reveal that modifications to the alkyl chain significantly influence their methemoglobin-inducing potential, with lipophilicity playing a key role.[4][5] In contrast, structurally related designer drugs, such as synthetic cathinones, primarily act as central nervous system (CNS) stimulants by modulating monoamine transporters, with little to no reported activity as significant methemoglobin inducers.[6][7] This guide elucidates these differing pharmacological pathways and provides the available quantitative data to support a comparative assessment.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its analogs, as well as a qualitative comparison with synthetic cathinones.
Table 1: In Vitro and In Vivo Pharmacological Data for this compound (PAPP) and its Analogs
| Compound | Abbreviation | In Vitro Methemoglobin (% MetHb) Induction | In Vivo Toxicity | Reference(s) |
| 4'-Aminobutyrophenone | PABP | High | High | [4][8] |
| 4'-Aminovalerophenone | PAVP | High | High | [4][8] |
| This compound | PAPP | Moderate | Moderate | [4][8] |
| 4'-Aminocaproylphenone | PACP | Low | Low | [4][8] |
Note: Relative toxicities are based on comparative data presented in the cited literature. Specific percentage of MetHb induction and LD50 values for all analogs were not available in a single comprehensive table.
Table 2: Acute Oral Toxicity (LD50) of this compound (PAPP) in Various Mammalian Species
| Species | LD50 (mg/kg bw) | Toxicity Level | Reference(s) |
| Dog (Canis familiaris) | 30 - 50 | High | [1][2] |
| Mouse (Mus musculus) | 168 - 233 | Moderate | [1][2] |
| Rat (Rattus norvegicus) | 177 - 221 | Moderate | [1][2][9] |
| Guinea Pig (Cavia porcellus) | 1020 | Low | [1][2] |
Table 3: Comparative Pharmacological Profile of this compound Analogs and Synthetic Cathinones
| Feature | This compound & Analogs | Synthetic Cathinones (e.g., Mephedrone, Methylone) |
| Primary Mechanism of Action | Induction of methemoglobinemia via metabolic activation to a hydroxylamine (B1172632) derivative.[2] | Inhibition of monoamine reuptake and/or stimulation of monoamine release (dopamine, serotonin, norepinephrine).[6][7] |
| Primary Pharmacological Effect | Hypoxia due to reduced oxygen-carrying capacity of blood.[1] | Central nervous system stimulation, euphoria, entactogenic effects.[6][10] |
| Primary Target Organ/System | Blood (hemoglobin) | Central Nervous System (monoamine transporters) |
| Reported Hematological Toxicity | Methemoglobinemia is the principal toxic effect. | Significant methemoglobinemia is not a commonly reported toxic effect. Primary toxicity relates to cardiovascular and neurological systems.[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Methemoglobin Induction Assay
This assay is designed to determine the capacity of a compound to induce methemoglobin formation in red blood cells.
-
Blood Collection and Preparation: Fresh whole blood is collected from a suitable animal model (e.g., rat) in heparinized tubes. The red blood cells (RBCs) are separated by centrifugation, washed three times with a phosphate-buffered saline (PBS) solution, and then resuspended in PBS to a specific hematocrit (e.g., 2%).
-
Compound Incubation: The test compound (e.g., 4-APrO or its analogs) is dissolved in a suitable solvent (e.g., DMSO) and added to the RBC suspension at various concentrations. Control samples with solvent only are also prepared.
-
Metabolic Activation (if required): For compounds like 4-APrO that require metabolic activation, a liver microsomal fraction (S9) and an NADPH-generating system are included in the incubation mixture.
-
Incubation: The samples are incubated at 37°C for a specified period (e.g., 1-2 hours) with gentle agitation.
-
Methemoglobin Measurement: After incubation, the RBCs are lysed, and the concentration of methemoglobin and total hemoglobin is determined spectrophotometrically. The percentage of methemoglobin is calculated using the absorbance at specific wavelengths (e.g., 630 nm for methemoglobin and 540 nm for total hemoglobin after conversion to cyanmethemoglobin).[13]
In Vivo Acute Oral Toxicity Study (LD50 Determination)
This study is conducted to determine the median lethal dose (LD50) of a substance.
-
Animal Model: A suitable animal model (e.g., rats, mice) is selected. Animals are acclimatized to the laboratory conditions before the experiment.
-
Dose Preparation and Administration: The test substance is prepared in a suitable vehicle (e.g., corn oil, water) at various concentrations. A single dose of the substance is administered to different groups of animals via oral gavage. A control group receives the vehicle only.
-
Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using appropriate statistical methods, such as probit analysis.
Mandatory Visualization
Signaling Pathway of this compound-Induced Methemoglobinemia
Caption: Metabolic activation of 4-APrO and subsequent induction of methemoglobinemia.
Experimental Workflow for In Vitro Methemoglobin Assay
Caption: Workflow for determining in vitro methemoglobin induction.
Logical Relationship of Pharmacological Effects
Caption: Divergent pharmacological effects despite structural similarities.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound | 70-69-9 | Benchchem [benchchem.com]
- 3. envirolink.govt.nz [envirolink.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. Toxicodynamics of Methemoglobin (MtHb) Inducers [escholarship.org]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Clinical and toxicological findings of acute intoxication with synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4'-Aminopropiophenone: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 4'-aminopropiophenone, a compound classified as toxic. Adherence to these guidelines is imperative for the protection of personnel and the environment.
Hazard Profile and Disposal Overview
This compound is categorized as acutely toxic if swallowed.[1][2] As such, it must be managed as hazardous waste from the point of generation to its ultimate disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] The primary disposal route is through an approved waste disposal plant, handled by a licensed professional waste disposal service.[5][6]
| Parameter | Information | Citation |
| Chemical Name | This compound | [1][5] |
| CAS Number | 70-69-9 | [1][5] |
| Primary Hazard | Toxic if swallowed (Acute Toxicity, Category 3) | [1][2] |
| Hazard Statement | H301 | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [5] |
| Prohibited Disposal Methods | Drain disposal, Trash disposal, Evaporation in fume hoods | [3][7][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired reagents, reaction byproducts, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any materials used for spill cleanup (e.g., absorbent pads, vermiculite).[7][8]
-
Do not mix this compound waste with other waste streams unless they are chemically compatible. Incompatible wastes must be segregated to prevent dangerous reactions.[3][7][8] For instance, store it separately from acids and bases.[3]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible container for waste accumulation, preferably the original manufacturer's container.[7][8] The container must be in good condition, free from leaks, and have a secure, screw-top lid.[7][8] Do not use food-grade containers.[3]
-
Labeling: Attach a hazardous waste tag to the container before adding any waste.[9] The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name, "this compound." If it is a mixture, list all constituents and their approximate percentages.[3]
3. Waste Accumulation and Storage:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and away from normal lab activities.[3][9]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[3][9] The secondary container must be able to hold at least 110% of the volume of the largest primary container.[9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][7][8][9] Do not overfill the container; leave at least 10% of headspace to allow for expansion.[9]
4. Arranging for Disposal:
-
Waste Collection: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][8] Do not transport hazardous waste outside of the laboratory yourself.[7][8]
-
Storage Limits: Be aware of regulatory limits for waste accumulation. Typically, laboratories must not store more than 55 gallons of hazardous waste.[7][8] Once a container is full, it must be collected within a specified timeframe (e.g., three days).[3]
5. Spill Management:
-
In the event of a spill, immediately alert personnel and isolate the area.
-
Clean up minor spills using appropriate PPE and absorbent materials. All cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined above.[7][8]
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fr]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. vumc.org [vumc.org]
- 8. vumc.org [vumc.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 4'-Aminopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 4'-Aminopropiophenone (PAPP), a highly toxic compound. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound is a highly toxic chemical that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] Its primary mechanism of toxicity is the rapid conversion of hemoglobin to methemoglobin, leading to oxygen deprivation (methemoglobinemia), hypoxia, and potentially death.[1]
Signal Word: Danger
Hazard Statements:
-
Fatal if swallowed.[2]
-
Toxic in contact with skin.
-
Fatal if inhaled.
Immediate action in case of exposure is critical. An antidote, methylene (B1212753) blue, administered intravenously by a medical professional, may be effective in treating PAPP poisoning.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure to this compound.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator (e.g., elastomeric half-mask or full-face respirator with P100 filters). | Prevents inhalation of the powdered chemical. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield is required when there is a risk of splashes. | Protects against eye contact with the powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | Prevents skin contact. Change gloves immediately if contaminated. |
| Skin and Body Protection | A disposable solid-front gown or a lab coat worn over long-sleeved clothing and long pants. Chemical-resistant apron and arm sleeves for larger quantities or when splashing is likely. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Disposable shoe covers should be worn in designated areas. | Prevents contamination of personal footwear and subsequent spread of the chemical. |
Engineering and Administrative Controls
Engineering controls are physical changes in the workplace that isolate workers from hazards. Administrative controls are changes in work policies or procedures to reduce or eliminate hazards.
| Control Type | Specific Recommendation |
| Engineering Controls | Ventilation: All handling of solid PAPP and concentrated solutions must be conducted in a certified chemical fume hood or a glove box. Containment: Use of a powder containment hood or ventilated balance enclosure is required for weighing. |
| Administrative Controls | Designated Area: Establish a designated area for handling PAPP. Clearly label the area with warning signs. Restricted Access: Limit access to the designated area to authorized personnel only. SOPs: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving PAPP. Training: All personnel must be trained on the hazards of PAPP, the specific SOPs, and emergency procedures before handling the chemical. Buddy System: Never work alone when handling PAPP. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow is designed to minimize the risk of exposure during common laboratory procedures involving this compound.
Caption: Workflow for handling this compound.
Experimental Protocols:
A. Weighing Solid this compound:
-
Preparation: Don all required PPE. Prepare the work area inside a chemical fume hood or powder containment hood by covering the surface with absorbent, plastic-backed paper.
-
Weighing: Use a tared, sealed container to weigh the PAPP. Alternatively, use a disposable weigh boat. Do not remove the open container of PAPP from the ventilated enclosure.
-
Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth, ensuring no powder residue remains. Dispose of the cloth as hazardous waste.
B. Preparing a Stock Solution:
-
Solvent Addition: In the chemical fume hood, place the weighed PAPP in an appropriate vessel. Slowly add the desired solvent to the solid to minimize dust generation.
-
Dissolution: Cap the container and mix by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the chemical name, concentration, date, and hazard warning.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure.
| Spill Size | Procedure |
| Small Spill (powder) | 1. Evacuate the immediate area and alert others. 2. Wearing appropriate PPE, cover the spill with a damp paper towel to avoid generating dust. 3. Gently wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. 5. Decontaminate the area with soap and water. |
| Large Spill | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors and prevent re-entry. 3. Contact your institution's emergency response team. 4. Provide the emergency responders with the Safety Data Sheet (SDS) for PAPP. |
| Personnel Exposure | Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent paper, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing PAPP in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Empty Containers: Empty containers that held PAPP should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Dispose of all hazardous waste through your institution's environmental health and safety office.[3] Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
